1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Description
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Properties
IUPAC Name |
1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-2-9-5-3-4-6-11(9)14-8-10(13(16)17)7-12(14)15/h3-6,10H,2,7-8H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEHBRAXQVGPQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2CC(CC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80388015 | |
| Record name | 1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80388015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63675-17-2 | |
| Record name | 1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80388015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid" chemical properties
An In-depth Technical Guide to 1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid: Properties, Synthesis, and Research Applications
Executive Summary
This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound built upon the privileged pyrrolidinone scaffold. The pyrrolidine ring system is of significant interest in medicinal chemistry due to its three-dimensional structure, which allows for effective exploration of pharmacophore space and stereochemical diversity.[1][2] This document delineates the core physicochemical properties, provides a detailed synthetic protocol and analytical characterization workflow, and situates the molecule within the broader context of drug discovery. By synthesizing data from established literature on analogous structures, this guide serves as a foundational resource for researchers engaged in the design and development of novel therapeutics.
Introduction: The Pyrrolidinone Scaffold in Medicinal Chemistry
The five-membered pyrrolidine ring is a cornerstone scaffold in drug discovery, valued for its ability to introduce sp³-hybridized complexity and stereochemical control into molecular design.[1][2] Its saturated, non-planar nature provides enhanced three-dimensional coverage compared to aromatic systems, a feature crucial for specific and high-affinity interactions with biological targets.[1] The pyrrolidine motif can improve key physicochemical properties, such as aqueous solubility, and the ring's nitrogen atom can serve as a critical hydrogen bond acceptor.[3]
This compound belongs to the pyrrolidin-2-one (or 5-oxopyrrolidine) class. This substructure, a cyclic amide or lactam, is present in numerous natural products and pharmacologically active agents.[4][5] The molecule of interest features three key functional domains:
-
The N-(2-ethylphenyl) Substituent: An aromatic group that imparts lipophilicity and offers sites for metabolic transformation. Its substitution pattern can profoundly influence target selectivity and pharmacokinetic profiles.
-
The 5-Oxopyrrolidine Core: A rigid, polar lactam structure that serves as the central scaffold.
-
The 3-Carboxylic Acid Group: A versatile functional handle that provides a key site for hydrogen bonding, salt formation, and further chemical modification into esters, amides, or other derivatives.
Derivatives of 1-substituted 5-oxopyrrolidine-3-carboxylic acids have demonstrated a wide spectrum of biological activities, including analgesic, antihypoxic, antibacterial, and antiproliferative properties, marking this scaffold as a promising starting point for novel drug candidates.[6]
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. These data are essential for experimental design, including solvent selection, analytical method development, and formulation.
Table 1: Core Compound Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [7] |
| CAS Number | 63675-17-2 | [7][8] |
| Molecular Formula | C₁₃H₁₅NO₃ | [8][9] |
| Molecular Weight | 233.26 g/mol | [8] |
| Physical Form | Solid | |
| Synonyms | 1-(2-Ethyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid; 3-Pyrrolidinecarboxylic acid, 1-(2-ethylphenyl)-5-oxo- |
Table 2: Computed Physicochemical and Mass Spectrometry Data
| Property | Predicted Value | Source |
| XlogP | 1.3 | [9] |
| Monoisotopic Mass | 233.1052 Da | [9] |
| [M+H]⁺ (m/z) | 234.11248 | [9] |
| [M+Na]⁺ (m/z) | 256.09442 | [9] |
| [M-H]⁻ (m/z) | 232.09792 | [9] |
Synthesis and Purification Workflow
The synthesis of N-aryl-5-oxopyrrolidine-3-carboxylic acids is reliably achieved through the cyclizing condensation of an appropriate aromatic amine with itaconic acid (2-methylenesuccinic acid).[6][10] This reaction proceeds via a tandem Michael addition of the amine to the activated alkene of itaconic acid, followed by an intramolecular nucleophilic attack of the nitrogen onto one of the carboxylic acid groups, leading to cyclization and dehydration to form the stable lactam ring.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize the title compound from commercially available starting materials. This protocol is based on established methods for analogous compounds.[10][11]
Materials:
-
Itaconic acid (1.0 eq)
-
2-Ethylaniline (0.95 eq)
-
Deionized Water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add itaconic acid (e.g., 6.5 g, 50 mmol) and deionized water (e.g., 16 mL).
-
Stir the mixture to achieve a suspension or partial solution.
-
Add 2-ethylaniline (e.g., 5.75 g, 47.5 mmol) to the flask.
-
Heat the reaction mixture to reflux (approximately 100°C) and maintain for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 1-2 hours.
-
A precipitate will form. Collect the crude solid product by vacuum filtration.
-
Wash the filtered solid with cold water to remove any unreacted starting materials.
-
Dry the solid product under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., water or an ethanol/water mixture) to yield the pure this compound.
Caption: Correlation of molecular structure with expected key spectroscopic data.
Research Context and Potential Applications
While specific biological data for this compound is not extensively published, the broader class of 1-aryl-5-oxopyrrolidine derivatives serves as a rich source of pharmacologically active compounds.
-
Antimicrobial and Anticancer Agents: Numerous studies have demonstrated that modifying the N-aryl substituent and derivatizing the C3-carboxylic acid leads to potent antimicrobial and anticancer agents. [10][11]For instance, derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid show significant activity against Gram-positive pathogens, including multidrug-resistant strains. [10]Similarly, related compounds have shown promising anticancer activity. [11]The 2-ethylphenyl group of the title compound provides a lipophilic domain that could enhance cell membrane permeability, a key factor for both antimicrobial and anticancer efficacy.
-
Central Nervous System (CNS) Activity: The pyrrolidinone ring is a core component of the "racetam" class of nootropic drugs (e.g., Piracetam), suggesting that this scaffold has the potential to cross the blood-brain barrier and exert effects on the CNS. Analgesic and antihypoxic effects have also been reported for this class of compounds. [6]
-
Scaffold for Further Derivatization: The C3-carboxylic acid is an ideal handle for creating compound libraries. Conversion to amides, esters, or hydrazides allows for systematic exploration of the structure-activity relationship (SAR). [12][13]For example, condensation with various aldehydes to form hydrazones has proven to be an effective strategy for discovering potent antibacterial agents. [12][14]
Conclusion
This compound is a well-defined chemical entity with significant potential as a building block in drug discovery and medicinal chemistry. Its synthesis is straightforward, and its structure can be unambiguously confirmed with standard analytical techniques. Grounded in the proven pharmacological relevance of the N-aryl-5-oxopyrrolidine scaffold, this compound represents a valuable starting point for developing novel therapeutics targeting a range of diseases, from bacterial infections to cancer. Further investigation into its biological activity and the exploration of its derivative space are warranted.
References
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- Bertašiūtė, M., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI.
- Šiugždaitė, J., et al. (2021). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules.
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Kantminienė, K., et al. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules. [Online] Available at: [Link]
- Grybaitė, B., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules.
- PubMed. (2021). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health.
- MDPI. (2021). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health.
- Oregon State University. Spectroscopy of Carboxylic Acid Derivatives.
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An In-depth Technical Guide to 1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid: Molecular Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a well-established privileged structure, and its derivatives have shown a wide range of biological activities.[1][2] This document delves into the molecular architecture of the title compound, outlines a robust synthetic protocol based on established methodologies for analogous structures, and provides a detailed projection of its spectroscopic characterization. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical utility for researchers in the field.
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring system is a cornerstone in the design of biologically active molecules, appearing in numerous natural products and synthetic drugs.[1] Its conformational flexibility, coupled with the ability to introduce diverse substituents, allows for the fine-tuning of physicochemical properties and pharmacological activity.[3] The 5-oxopyrrolidine-3-carboxylic acid core, in particular, presents a synthetically accessible scaffold with multiple points for functionalization, making it an attractive starting point for the development of novel therapeutic agents. Derivatives of this core have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties, highlighting the broad potential of this compound class.[1][4][5][6][7][8] This guide focuses specifically on the 1-(2-Ethylphenyl) substituted analogue, providing a detailed examination of its molecular structure and a practical framework for its synthesis and characterization.
Molecular Structure and Physicochemical Properties
This compound is a chiral molecule featuring a central five-membered lactam (pyrrolidinone) ring. The key structural features include:
-
A 5-oxopyrrolidine core: A five-membered ring containing a nitrogen atom and a carbonyl group, also known as a pyroglutamic acid derivative.
-
An N-aryl substituent: A 2-ethylphenyl group attached to the nitrogen atom of the pyrrolidine ring. The ortho-ethyl group introduces steric bulk and influences the rotational dynamics around the N-aryl bond.
-
A carboxylic acid moiety: A carboxyl group at the 3-position of the pyrrolidine ring, which serves as a key site for further chemical modifications.
The molecular formula for this compound is C13H15NO3, and its molecular weight is 233.26 g/mol .[9]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 63675-17-2 | |
| Molecular Formula | C13H15NO3 | [9] |
| Molecular Weight | 233.26 g/mol | [9] |
| SMILES | CCC1=CC=CC=C1N2CC(CC2=O)C(=O)O | [9] |
| InChI | InChI=1S/C13H15NO3/c1-2-9-5-3-4-6-11(9)14-8-10(13(16)17)7-12(14)15/h3-6,10H,2,7-8H2,1H3,(H,16,17) | [9] |
| Predicted XlogP | 1.3 | [9] |
The presence of both a hydrogen bond donor (carboxylic acid) and acceptor (carbonyl and carboxylic acid oxygens) suggests the potential for intermolecular interactions, influencing its solid-state structure and solubility.
Synthesis of this compound
The synthesis of N-substituted 5-oxopyrrolidine-3-carboxylic acids is well-documented and typically proceeds through a Michael addition followed by an intramolecular cyclization.[1][4][6] The most common and efficient method involves the reaction of itaconic acid with a primary amine. For the title compound, 2-ethylaniline serves as the amine precursor.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol
This protocol is based on established procedures for the synthesis of analogous compounds.[4][6]
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, add itaconic acid (1.1 equivalents) to a suitable solvent (e.g., water or glacial acetic acid).
-
Addition of Amine: To the stirred suspension, add 2-ethylaniline (1.0 equivalent).
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the precipitate with cold water and then a small amount of a non-polar solvent like hexane to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Drying: Dry the purified product under vacuum to a constant weight.
Causality of Experimental Choices:
-
Solvent: Water is an economical and environmentally friendly solvent for this reaction. Glacial acetic acid can also be used and may facilitate the reaction for less reactive anilines.
-
Reflux: The elevated temperature is necessary to overcome the activation energy for both the Michael addition and the subsequent intramolecular cyclization and dehydration to form the lactam ring.
-
Stoichiometry: A slight excess of itaconic acid is often used to ensure the complete consumption of the more valuable amine.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the expected spectral data based on the analysis of closely related compounds found in the literature.[4][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the ethylphenyl group and the pyrrolidine ring.
-
Aromatic Protons: A complex multiplet pattern between 7.2-7.5 ppm corresponding to the four protons on the benzene ring.
-
Pyrrolidine Ring Protons:
-
A multiplet for the proton at the C3 position (methine proton), likely in the range of 3.3-3.5 ppm.
-
Multiplets for the diastereotopic protons at the C4 position (methylene protons), expected between 2.6-2.8 ppm.
-
A multiplet for the protons at the C2 position (methylene protons adjacent to the nitrogen), expected between 3.8-4.0 ppm.
-
-
Ethyl Group Protons: A quartet for the methylene protons around 2.6-2.8 ppm and a triplet for the methyl protons around 1.2-1.4 ppm.
-
Carboxylic Acid Proton: A broad singlet at a downfield chemical shift, typically above 12 ppm.[10]
-
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.
-
Carbonyl Carbons: Two signals in the downfield region, one for the carboxylic acid carbonyl (around 174 ppm) and one for the lactam carbonyl (around 172 ppm).[10]
-
Aromatic Carbons: Multiple signals in the aromatic region (120-140 ppm).
-
Pyrrolidine Ring Carbons: Signals for the three carbons of the pyrrolidine ring, typically in the range of 30-55 ppm.
-
Ethyl Group Carbons: Two signals for the methylene and methyl carbons of the ethyl group.
-
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl and hydroxyl groups.
-
O-H Stretch: A very broad absorption band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H group.[11][12][13]
-
C=O Stretch: Two distinct carbonyl stretching bands are expected:
-
C-H Stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds and just above 3000 cm⁻¹ for the sp² C-H bonds of the aromatic ring.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Functional Group | Expected Chemical Shift / Wavenumber |
| ¹H NMR | Aromatic C-H | 7.2-7.5 ppm (multiplet) |
| Pyrrolidine C3-H | 3.3-3.5 ppm (multiplet) | |
| Pyrrolidine C4-H₂ | 2.6-2.8 ppm (multiplet) | |
| Pyrrolidine C2-H₂ | 3.8-4.0 ppm (multiplet) | |
| Ethyl -CH₂- | 2.6-2.8 ppm (quartet) | |
| Ethyl -CH₃ | 1.2-1.4 ppm (triplet) | |
| Carboxylic Acid -OH | >12 ppm (broad singlet) | |
| ¹³C NMR | Carboxylic Acid C=O | ~174 ppm |
| Lactam C=O | ~172 ppm | |
| IR | Carboxylic Acid O-H | 2500-3300 cm⁻¹ (broad) |
| Carboxylic Acid C=O | 1710-1760 cm⁻¹ (strong) | |
| Lactam C=O | 1670-1690 cm⁻¹ (strong) |
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (233.26 g/mol ). Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[14]
Potential Applications in Drug Discovery
-
Antimicrobial and Antifungal Agents: Numerous studies have demonstrated that derivatives of 5-oxopyrrolidine exhibit potent activity against a range of bacterial and fungal pathogens.[4][5][15][16][17] The lipophilic 2-ethylphenyl group may enhance cell membrane penetration, a desirable property for antimicrobial drug candidates.
-
Anticancer Agents: The pyrrolidinone core is a feature of several compounds with demonstrated cytotoxic activity against various cancer cell lines.[4][5][6][7][8]
-
Enzyme Inhibition: The carboxylic acid moiety can act as a key binding group for the active sites of various enzymes, making this scaffold a promising starting point for the design of enzyme inhibitors.
Further derivatization of the carboxylic acid group into amides, esters, or hydrazones can be readily achieved, providing a diverse library of compounds for biological screening.[4][6][10]
Logical Framework for Further Development
Caption: A logical framework for the progression of the title compound in a drug discovery program.
Conclusion
This compound is a readily synthesizable heterocyclic compound built upon the privileged pyrrolidine scaffold. This guide has provided a comprehensive overview of its molecular structure, a detailed and scientifically grounded protocol for its synthesis, and a thorough prediction of its spectroscopic characteristics. The established biological potential of the 5-oxopyrrolidine-3-carboxylic acid core suggests that the title compound and its derivatives are valuable candidates for further investigation in various drug discovery programs. The information presented herein serves as a robust foundation for researchers and scientists to undertake the synthesis, characterization, and biological evaluation of this promising molecule.
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Desai, P. S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. Retrieved from [Link]
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Grybaitė, B., Kairytė, K., Vaickelionienė, R., Sapijanskaitė-Banevic, B., Kavaliauskas, P., & Mickevičius, V. (2025). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. ResearchGate. Retrieved from [Link]
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Krikštaponis, K., Šiugždaitė, J., Vaickelionienė, R., Mickevičius, V., & Grybaitė, B. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. Retrieved from [Link]
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Krikštaponis, K., Šiugždaitė, J., Vaickelionienė, R., Mickevičius, V., & Grybaitė, B. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. Retrieved from [Link]
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Krikštaponis, K., Šiugždaitė, J., Vaickelionienė, R., Mickevičius, V., & Grybaitė, B. (2025). Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. KTU ePubl. Retrieved from [Link]
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An In-Depth Technical Guide to 1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 63675-17-2)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Scaffold of Potential
The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the structural heart of numerous natural products and synthetic drugs.[1] Its conformational flexibility and the capacity for stereospecific functionalization make it a privileged scaffold in the design of novel therapeutic agents. This guide focuses on a specific, yet underexplored, derivative: 1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid . While detailed studies on this particular molecule are not abundant in public literature, its structural motifs suggest a rich potential for investigation. This document serves as a technical synthesis of established principles and field-proven methodologies, extrapolated to provide a comprehensive working guide for researchers venturing into the synthesis, characterization, and potential application of this compound. We will delve into the causality behind experimental choices, grounding our discussion in the broader context of N-aryl pyrrolidinone chemistry.
Section 1: Chemical Identity and Physicochemical Profile
This compound belongs to the class of N-aryl substituted pyroglutamic acid analogues. The introduction of the 2-ethylphenyl group at the N1 position imparts specific steric and electronic properties that can significantly influence its biological activity and pharmacokinetic profile compared to other N-aryl derivatives.
| Property | Value | Source |
| CAS Number | 63675-17-2 | N/A |
| Molecular Formula | C₁₃H₁₅NO₃ | PubChem |
| Molecular Weight | 233.26 g/mol | PubChem |
| Canonical SMILES | CCC1=CC=CC=C1N2CC(CC2=O)C(=O)O | PubChem |
| InChI Key | GFEHBRAXQVGPQH-UHFFFAOYSA-N | PubChem |
| Predicted XlogP | 1.3 | PubChem |
| Appearance | Expected to be a solid at room temperature | Inferred from analogs |
Note: Some properties are predicted or inferred based on structurally similar compounds due to the absence of specific experimental data for this exact molecule.
Section 2: Synthesis and Purification
The synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids is well-established, most commonly proceeding via a Michael addition followed by an intramolecular amidation reaction between a primary amine and itaconic acid.[2][3] This approach is efficient and allows for significant diversity in the N-substituent.
Underlying Principle: The Amine-Itaconic Acid Reaction
The reaction is a one-pot synthesis that leverages the reactivity of both functional groups on the itaconic acid molecule. The primary amine, in this case, 2-ethylaniline, first acts as a nucleophile in a Michael addition to the α,β-unsaturated carbonyl system of itaconic acid. This is followed by a cyclizing condensation reaction, where the amine attacks the second carboxylic acid group, eliminating water to form the stable five-membered lactam ring of the pyrrolidinone core. The reaction is typically driven to completion by heating.
Detailed Experimental Protocol
This protocol is adapted from established procedures for analogous compounds.[4][5]
Materials:
-
2-Ethylaniline (CAS 578-54-1)
-
Itaconic acid (CAS 97-65-4)
-
Deionized Water
-
Hydrochloric Acid (HCl), 5% solution
-
Sodium Hydroxide (NaOH), 5% solution
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-ethylaniline (0.1 mol, 12.12 g) and itaconic acid (0.12 mol, 15.61 g).
-
Solvent Addition: Add 100 mL of deionized water to the flask. The choice of water as a solvent is economical, environmentally benign, and often provides good yields for this reaction.
-
Reflux: Heat the mixture to reflux (approximately 100°C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid). The reaction is typically complete within 8-12 hours.
-
Work-up and Isolation:
-
After cooling to room temperature, a precipitate should form. If not, the volume can be reduced under vacuum.
-
Acidify the mixture to pH ~2 with 5% HCl to ensure the carboxylic acid is fully protonated and insoluble.
-
Filter the crude solid product using a Buchner funnel and wash with cold deionized water to remove unreacted itaconic acid and other water-soluble impurities.
-
-
Purification:
-
The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Alternatively, an acid-base purification can be performed. Dissolve the crude solid in 5% NaOH solution, filter to remove any insoluble impurities, and then re-precipitate the product by adding 5% HCl until the pH is acidic.
-
Filter the purified solid, wash with cold water, and dry under vacuum at 50-60°C.
-
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of the title compound.
Section 3: Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for this class of molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: This technique provides information about the chemical environment of protons. Expected signals for the core structure include multiplets for the CH₂ and CH protons of the pyrrolidinone ring, typically observed between 2.5 and 4.0 ppm.[5] The aromatic protons of the 2-ethylphenyl group would appear in the downfield region (around 7.0-7.5 ppm), and the ethyl group protons (a quartet and a triplet) would be in the upfield region. The carboxylic acid proton is expected as a broad singlet at a high chemical shift (>10 ppm).
-
¹³C NMR: This provides information on the carbon skeleton. Key expected signals include those for the two carbonyl carbons (one for the lactam and one for the carboxylic acid, >170 ppm), the aromatic carbons, and the aliphatic carbons of the pyrrolidinone and ethyl groups.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
-
O-H stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.
-
C=O stretch: Two strong absorption bands are expected for the two carbonyl groups. The lactam carbonyl typically appears around 1680-1700 cm⁻¹, while the carboxylic acid carbonyl appears around 1700-1725 cm⁻¹.[6]
-
C-N stretch: This will be present in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The expected [M+H]⁺ ion would be at m/z 234.1125.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the final compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of an acid like formic or trifluoroacetic acid) is a common starting point for method development. Purity is determined by the area percentage of the main peak.
Section 4: Potential Biological Activities and Research Directions
While no specific biological data has been published for this compound, the broader class of N-aryl pyrrolidinones has shown a remarkable range of activities, suggesting promising avenues for investigation.
-
Antimicrobial and Antifungal Activity: Numerous studies have demonstrated that derivatives of 1-aryl-5-oxopyrrolidine-3-carboxylic acid exhibit significant activity against various bacterial and fungal pathogens.[5][7] The specific nature of the aryl substituent is critical for potency. The 2-ethylphenyl group could be explored for its potential to enhance activity against Gram-positive bacteria or drug-resistant fungal strains.
-
Anticancer Properties: The pyrrolidinone scaffold is present in several anticancer agents. Derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[4] Future research could involve screening the title compound against a panel of human cancer cell lines to identify any potential antiproliferative effects.
-
Anti-inflammatory Activity: Some 5-oxopyrrolidine-3-carboxylic acid derivatives have been investigated as potential anti-inflammatory agents, showing promise in in-vitro assays.[8]
-
Antiviral Research: N-aryl pyrrolidinones have been identified as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs), showing high potency against HIV-1.[9] This highlights a particularly exciting potential application for the title compound and its derivatives.
-
Analgesic and Antihypoxic Effects: Studies have shown that 1-substituted 5-oxopyrrolidine-3-carboxylic acids can possess analgesic and antihypoxic properties, with aromatic substituents often enhancing the analgesic effect.[2]
Logical Pathway for Preliminary Screening
Caption: A logical screening cascade for novel pyrrolidinone compounds.
Section 5: Safety and Handling
Disclaimer: No specific safety data sheet (SDS) is available for this compound. The following guidelines are based on the known hazards of the starting materials and general principles of laboratory safety for new chemical entities.
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Starting Material Hazards:
-
Fire Safety: The compound is expected to be a combustible solid. Use standard fire extinguishers such as dry chemical, CO₂, or water spray.[11]
-
First Aid Measures:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[12]
-
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound represents a molecule of significant, yet largely untapped, potential. Built upon the robust and versatile pyrrolidinone scaffold, its specific N-aryl substitution offers a unique entry point for novel drug discovery efforts. This guide provides a comprehensive, technically grounded framework for its synthesis, characterization, and potential biological evaluation. By leveraging established methodologies and understanding the structure-activity relationships of related compounds, researchers are well-equipped to explore the therapeutic promise held within this intriguing chemical entity.
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Mickevicius, V. et al. (2005). Synthesis of 1‐{[(Aryl‐5‐oxopyrrolidin‐3‐yl)carbonyl] ‐amino}‐5‐oxopyrrolidine‐3‐carboxylic Acids. ChemInform, 36(26). Available at: [Link]
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Mickevičius, V. et al. (2018). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 23(10), 2445. Available at: [Link]
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A Technical Guide to the Spectroscopic Characterization of 1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Introduction
1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic compound featuring a pyrrolidinone core, a structure of significant interest in medicinal chemistry and drug development.[1] The precise structural elucidation and confirmation of purity for such molecules are paramount, relying heavily on modern spectroscopic techniques. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. As a self-validating system, the protocols and data interpretation presented herein are grounded in established principles and supported by data from analogous structures, ensuring a high degree of scientific integrity for researchers and drug development professionals.
While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from closely related N-aryl-5-oxopyrrolidine-3-carboxylic acid derivatives to provide a robust and predictive framework for its spectroscopic characterization.[2][3]
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic output. The key structural features of this compound that will manifest in its NMR and IR spectra are the N-substituted pyrrolidinone (a five-membered lactam) ring, a carboxylic acid functional group, and a 1,2-disubstituted (ortho) aromatic ring.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.
Experimental Protocol: NMR Sample Preparation
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in a standard 5 mm NMR tube.[4] DMSO-d6 is often preferred for carboxylic acids as it allows for the observation of the acidic proton.
-
Instrumentation : Record spectra on a 400 MHz or higher field NMR spectrometer.
-
1H NMR Acquisition : Acquire proton NMR spectra at room temperature. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
-
13C NMR Acquisition : Acquire carbon NMR spectra with proton decoupling. Chemical shifts are reported in ppm relative to the solvent peak.[4]
1H NMR Spectroscopy: Predicted Chemical Shifts and Rationale
The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| COOH | ~12.0-13.0 | Broad Singlet | 1H | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange.[2][5] |
| Aromatic (HAr) | ~7.2-7.5 | Multiplet | 4H | Protons on the ethylphenyl group will appear in the aromatic region. The ortho-substitution pattern will lead to a complex multiplet. |
| Pyrrolidinone (CH-COOH) | ~3.8-4.2 | Multiplet | 1H | This methine proton is adjacent to the electron-withdrawing carboxylic acid group and the nitrogen atom, resulting in a downfield shift.[2][3] |
| Pyrrolidinone (N-CH2) | ~3.6-4.0 | Multiplet | 2H | These diastereotopic protons are adjacent to the nitrogen atom of the lactam and will likely appear as a complex multiplet.[2][3] |
| Pyrrolidinone (CH2-CO) | ~2.7-3.0 | Multiplet | 2H | These diastereotopic protons are alpha to the lactam carbonyl group, causing a downfield shift.[2][6] |
| Ethyl (CH2) | ~2.6-2.8 | Quartet | 2H | The methylene protons of the ethyl group are deshielded by the aromatic ring and will be split into a quartet by the adjacent methyl group. |
| Ethyl (CH3) | ~1.2-1.4 | Triplet | 3H | The methyl protons of the ethyl group will appear as a triplet due to coupling with the adjacent methylene group. |
13C NMR Spectroscopy: Predicted Chemical Shifts and Rationale
The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| Lactam (C=O) | ~172-175 | The carbonyl carbon of the five-membered lactam is significantly deshielded.[2][3] |
| Carboxylic Acid (C=O) | ~172-175 | The carbonyl carbon of the carboxylic acid appears in a similar region to the lactam carbonyl.[2][3] |
| Aromatic (CAr-N) | ~138-142 | The aromatic carbon directly attached to the nitrogen is deshielded. |
| Aromatic (CAr-Et) | ~135-138 | The aromatic carbon bearing the ethyl group will also be in the downfield region of the aromatic carbons. |
| Aromatic (CHAr) | ~125-130 | The remaining four aromatic carbons will resonate in this typical range. |
| Pyrrolidinone (CH-COOH) | ~50-55 | This carbon is attached to the nitrogen and the carboxylic acid group.[2][3] |
| Pyrrolidinone (N-CH2) | ~35-40 | This carbon is adjacent to the nitrogen atom.[2][3] |
| Pyrrolidinone (CH2-CO) | ~33-38 | This carbon is alpha to the lactam carbonyl.[2][3] |
| Ethyl (CH2) | ~24-28 | The methylene carbon of the ethyl group. |
| Ethyl (CH3) | ~14-16 | The terminal methyl carbon of the ethyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Experimental Protocol: IR Sample Preparation
-
Sample Preparation : The spectrum can be obtained using a Potassium Bromide (KBr) pellet. A small amount of the solid sample is ground with dry KBr and pressed into a thin, transparent disk.
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum, typically in the range of 4000-400 cm-1.
Predicted IR Absorption Bands
The IR spectrum will be dominated by absorptions from the carboxylic acid and lactam functionalities.
| Vibrational Mode | Predicted Wavenumber (cm-1) | Intensity | Rationale |
| O-H Stretch (Carboxylic Acid) | 3300-2500 | Broad, Strong | This very broad and characteristic band is due to the hydrogen-bonded O-H group of the carboxylic acid dimer.[5][7] |
| C-H Stretch (Aromatic) | 3100-3000 | Medium | Stretching vibrations of the C-H bonds on the phenyl ring. |
| C-H Stretch (Aliphatic) | 3000-2850 | Medium | Stretching vibrations of the C-H bonds in the pyrrolidinone ring and the ethyl group.[8] |
| C=O Stretch (Carboxylic Acid) | 1725-1700 | Strong | The carbonyl stretch of the carboxylic acid is a very strong and sharp absorption.[5][9] |
| C=O Stretch (Lactam) | 1690-1650 | Strong | The carbonyl of the five-membered lactam ring typically absorbs at a lower frequency than an acyclic amide due to ring strain.[10] |
| C=C Stretch (Aromatic) | 1600-1450 | Medium | Benzene ring stretching vibrations. |
| C-O Stretch (Carboxylic Acid) | 1320-1210 | Strong | The stretching vibration of the C-O single bond in the carboxylic acid.[7][11] |
Data Interpretation and Structural Confirmation Workflow
The combined analysis of NMR and IR data provides a powerful method for unambiguous structure confirmation.
Caption: Workflow for structural confirmation using spectroscopic data.
Conclusion
This technical guide provides a detailed predictive analysis of the 1H NMR, 13C NMR, and IR spectroscopic data for this compound. By leveraging data from structurally analogous compounds and fundamental spectroscopic principles, researchers, scientists, and drug development professionals can confidently interpret experimental data for this molecule and its derivatives. The outlined protocols and expected spectral features serve as a robust framework for quality control, reaction monitoring, and structural elucidation in the synthesis and application of this important class of compounds.
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An In-depth Technical Guide to the Solubility Profile of 1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid
This technical guide provides a comprehensive overview of the anticipated solubility profile of 1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document outlines the theoretical physicochemical properties of the molecule, and presents detailed, field-proven methodologies for experimentally determining its solubility. The protocols described herein are intended to be self-validating, providing a robust framework for generating reliable and reproducible solubility data.
Introduction to this compound
This compound is a synthetic organic compound featuring a pyrrolidinone ring substituted with an ethylphenyl group at the nitrogen atom and a carboxylic acid at the 3-position.[1][2] The presence of both a lipophilic ethylphenyl group and a polar carboxylic acid moiety suggests that this molecule will exhibit pH-dependent solubility and varying solubility in organic solvents of different polarities.
Physicochemical Properties
A foundational understanding of the molecule's physicochemical properties is crucial for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C13H15NO3 | [1][2] |
| Molecular Weight | 233.26 g/mol | [2] |
| CAS Number | 63675-17-2 | [2] |
| Predicted XlogP | 1.3 | [1] |
The predicted XlogP value of 1.3 indicates a moderate level of lipophilicity, suggesting that the compound may have limited aqueous solubility, particularly at a low pH where the carboxylic acid is protonated.[1] The presence of hydrogen bond donors and acceptors in the carboxylic acid and lactam groups will influence its interaction with protic and aprotic solvents.
Theoretical Framework for Solubility
The solubility of this compound is governed by the interplay of its structural features with the properties of the solvent. The key determinants of its solubility are the carboxylic acid group, the lactam ring, and the ethylphenyl substituent.
The Influence of pH on Aqueous Solubility
The carboxylic acid moiety is the primary driver of the pH-dependent aqueous solubility of this compound.[3] At a pH below its pKa, the carboxylic acid will be predominantly in its neutral, protonated form, which is less soluble in water. As the pH increases above the pKa, the carboxylic acid will deprotonate to form a carboxylate salt, which is significantly more water-soluble due to its ionic nature. This relationship is a critical consideration in designing experiments and formulating this compound for biological systems.[3][4]
Solubility in Organic Solvents
The solubility in organic solvents will be dictated by the principle of "like dissolves like." The ethylphenyl group imparts a nonpolar character to the molecule, suggesting solubility in nonpolar solvents. Conversely, the carboxylic acid and lactam groups can engage in hydrogen bonding, indicating potential solubility in polar aprotic and protic solvents. The overall solubility in a given organic solvent will be a balance of these competing interactions.
Experimental Determination of Solubility
A comprehensive understanding of a compound's solubility requires empirical measurement. The following sections detail robust protocols for determining both the thermodynamic and kinetic solubility of this compound.
Thermodynamic Solubility Determination
Thermodynamic solubility represents the true equilibrium solubility of a compound at a given temperature and in a specific solvent.[5][6] The shake-flask method is the gold standard for determining thermodynamic solubility.[7][8]
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials containing the desired solvent (e.g., purified water, phosphate-buffered saline at various pH values, or organic solvents). The presence of undissolved solid is essential to ensure saturation.
-
-
Equilibration:
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle.
-
Carefully collect a sample of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter is recommended to remove any remaining solid.
-
-
Quantification:
-
Dilute the filtrate with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6]
-
-
Data Analysis:
-
Calculate the solubility as the concentration of the compound in the saturated solution, typically expressed in µg/mL or mg/L.
-
To ensure the trustworthiness of the results, the following checks should be incorporated:
-
Visual Inspection: Confirm the presence of excess solid throughout the experiment.
-
Time to Equilibrium: Analyze samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
-
Multiple Replicates: Perform the experiment in at least triplicate to assess the precision of the measurement.
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility Determination
Kinetic solubility is a measure of how quickly a compound precipitates from a supersaturated solution, often prepared by diluting a concentrated stock solution in an organic solvent (typically DMSO) into an aqueous buffer.[7][9] This is a high-throughput method commonly used in early drug discovery.[8]
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.
-
-
Serial Dilution:
-
Add a small volume of the DMSO stock solution to a series of aqueous buffers with varying pH values in a microplate format. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.
-
-
Incubation:
-
Incubate the plate at a constant temperature (e.g., 25°C) for a short period, typically 1-2 hours, with gentle shaking.[8]
-
-
Precipitation Detection:
-
Measure the amount of precipitate formed using nephelometry (light scattering), turbidimetry, or by analyzing the concentration of the compound remaining in solution after filtration or centrifugation.[8]
-
-
Data Analysis:
-
The kinetic solubility is reported as the highest concentration at which no precipitate is observed.
-
The use of DMSO as a co-solvent is a pragmatic choice for high-throughput screening due to its ability to dissolve a wide range of compounds. However, it is crucial to acknowledge that the presence of DMSO can artificially inflate the measured solubility compared to the true thermodynamic solubility. Therefore, kinetic solubility data should be interpreted as an estimate and is most useful for ranking compounds.
Caption: Workflow for Kinetic Solubility Determination.
Data Presentation and Interpretation
To facilitate a clear understanding and comparison of the solubility data, it is recommended to present the results in a tabular format.
Table 1: Anticipated Solubility Profile of this compound
| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) | Method |
| Phosphate Buffer | 2.0 | 25 | To be determined | Thermodynamic |
| Phosphate Buffer | 7.4 | 25 | To be determined | Thermodynamic |
| Phosphate Buffer | 9.0 | 25 | To be determined | Thermodynamic |
| Water | N/A | 25 | To be determined | Thermodynamic |
| Methanol | N/A | 25 | To be determined | Thermodynamic |
| Acetonitrile | N/A | 25 | To be determined | Thermodynamic |
| Dichloromethane | N/A | 25 | To be determined | Thermodynamic |
| Phosphate Buffer | 7.4 | 25 | To be determined | Kinetic |
Conclusion
The solubility of this compound is a critical parameter that will influence its behavior in both chemical and biological systems. This guide provides a robust framework for its characterization. The molecule's structure, with its carboxylic acid and ethylphenyl groups, suggests a pH-dependent aqueous solubility and a varied solubility profile in organic solvents. The detailed protocols for thermodynamic and kinetic solubility determination presented here offer a reliable means of empirically defining these properties. The resulting data will be invaluable for guiding formulation development, interpreting biological assay results, and advancing the overall understanding of this compound.
References
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Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Retrieved from [Link]
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Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
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BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
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PubMed. (n.d.). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Retrieved from [Link]
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A Predictive and Investigative Guide to the Potential Biological Activity of 1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the potential biological activities of the novel chemical entity, 1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 63675-17-2). While direct experimental data for this specific molecule is not yet available in published literature, its core structure, the N-aryl-5-oxopyrrolidine-3-carboxylic acid, represents a "privileged scaffold" in medicinal chemistry. Such scaffolds are known to interact with a wide range of biological targets. This document synthesizes existing research on structurally analogous compounds to build a robust, evidence-based case for its potential therapeutic applications. We hypothesize that this compound is a prime candidate for investigation as an anti-inflammatory, antimicrobial, and anticancer agent. To empower researchers, this guide provides detailed, step-by-step protocols for the synthesis, characterization, and a comprehensive in vitro screening cascade to validate these hypotheses. The causality behind each experimental design is explained, providing a logical framework for its inclusion in drug discovery programs.
Part 1: The 5-Oxopyrrolidine-3-Carboxylic Acid Scaffold: A Foundation for Discovery
The Pyrrolidinone Core: A Privileged Structure in Medicinal Chemistry
The five-membered pyrrolidine ring is a cornerstone of modern drug discovery, prized for its unique stereochemical and physicochemical properties.[1] Unlike flat aromatic rings, the sp3-hybridized carbons of the pyrrolidine scaffold provide a non-planar, three-dimensional structure that can more effectively explore the pharmacophore space of biological targets.[1] The incorporation of a lactam (a cyclic amide) to form the 2-pyrrolidinone (or 5-oxopyrrolidine) moiety, combined with a carboxylic acid at the 3-position, creates a rigid structure with strategically placed hydrogen bond donors and acceptors. This arrangement is highly conducive to forming specific, high-affinity interactions with enzyme active sites and protein receptors.
Derivatives of this core have demonstrated a vast spectrum of biological activities, including analgesic, antihypoxic, anticancer, and antibacterial properties.[2][3] The true versatility of the scaffold is unlocked through substitution at the N-1 position. Attaching an aryl group, as in the case of our target molecule, provides a vector for modulating properties such as lipophilicity, electronic effects, and steric bulk, which are critical determinants of pharmacological activity and selectivity.[4][5]
Physicochemical Profile: this compound
Understanding the fundamental properties of the target compound is the first step in predicting its biological behavior. The key physicochemical parameters are summarized below.
| Property | Value | Source |
| CAS Number | 63675-17-2 | [6] |
| Molecular Formula | C13H15NO3 | [7] |
| Molecular Weight | 233.26 g/mol | |
| InChIKey | GFEHBRAXQVGPQH-UHFFFAOYSA-N | [7] |
| Predicted XlogP | 1.3 | [7][8] |
| Appearance | Solid (Predicted) |
The predicted XlogP value of 1.3 suggests a moderate lipophilicity, which is often a desirable trait for drug candidates, allowing for a balance between aqueous solubility and the ability to cross cellular membranes.
Rationale for Investigation: The Critical Role of the N-(2-Ethylphenyl) Group
The choice of the substituent at the N-1 position is not arbitrary; it is the primary handle for tuning the compound's biological profile. Structure-activity relationship (SAR) studies on related pyrrolidinone series have consistently shown that modifications to the N-aryl ring dictate both potency and target selectivity.[1][4]
For instance, in a series of pyrrolidine amide derivatives designed as N-acylethanolamine acid amidase (NAAA) inhibitors, small, lipophilic substituents on the terminal phenyl group were found to be preferable for optimal potency.[4] The ortho-ethyl group on our target molecule fits this description perfectly. It introduces lipophilicity and steric bulk directly adjacent to the point of connection with the pyrrolidinone core, which can influence the dihedral angle between the phenyl ring and the lactam plane. This conformational restriction can be key to achieving selective binding to a specific protein target over others. Therefore, the N-(2-ethylphenyl) moiety provides a strong rationale for prioritizing this compound for screening in assays where such features are known to be beneficial.
Part 2: Hypothesized Biological Activities and Supporting Evidence
Based on extensive analysis of the literature for the 5-oxopyrrolidine-3-carboxylic acid scaffold and its N-aryl derivatives, we propose three primary avenues for investigation.
Potential as an Anti-inflammatory Agent
Hypothesis: The target compound may exhibit anti-inflammatory properties through the inhibition of key enzymes in inflammatory pathways, such as N-acylethanolamine acid amidase (NAAA) or matrix metalloproteinases (MMPs).
Supporting Evidence:
-
NAAA Inhibition: NAAA is a key enzyme that degrades the anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (PEA). Inhibiting NAAA restores PEA levels, offering therapeutic benefits.[4] SAR studies on pyrrolidine-based NAAA inhibitors revealed that the nature of the N-aryl substituent is a critical determinant of activity.[4] The lipophilic nature of the 2-ethylphenyl group aligns well with the SAR data that suggests such features are favorable for potency.
-
MMP Inhibition: A series of novel 5-oxopyrrolidine-3-carboxylic acid derivatives have been synthesized and shown to be promising inhibitors of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are involved in inflammation and cancer metastasis.[9] This precedent strongly suggests that the core scaffold is suitable for targeting these enzymes.
Potential as an Antimicrobial Agent
Hypothesis: this compound may possess antibacterial activity, particularly against Gram-positive pathogens.
Supporting Evidence:
-
Numerous studies have demonstrated the potent antimicrobial effects of N-aryl-5-oxopyrrolidine derivatives. A series of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives showed structure-dependent antimicrobial activity against multidrug-resistant Gram-positive pathogens, including Staphylococcus aureus and Clostridioides difficile.[10]
-
Similarly, derivatives of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid have been identified as promising scaffolds against disease-causing bacteria.[11][12] Certain hydrazone derivatives from this class showed very strong inhibition of S. aureus (MIC of 3.9 μg/mL) and were effective at disrupting bacterial biofilms.[11][12] While our target compound lacks the 2-hydroxy group, which may be involved in binding, the core scaffold's inherent activity and the influence of the N-aryl group warrant investigation.
Potential as an Anticancer Agent
Hypothesis: The compound may exhibit cytotoxic activity against various human cancer cell lines.
Supporting Evidence:
-
The pyrrolidinone scaffold is a common feature in anticancer agents.[3] Research has shown that derivatives of 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid possess potent anticancer activity against A549 human lung adenocarcinoma cells.[3][13]
-
The same study that identified antimicrobial activity for 1-(2-hydroxyphenyl) derivatives also characterized their anticancer potential, demonstrating the dual-activity profile of this chemical class.[10] The structural similarity of our target molecule makes it a compelling candidate for anticancer screening.
Part 3: A Proposed Research Program & Experimental Protocols
To validate the hypotheses outlined above, a structured, phase-gated research plan is essential. This section details the necessary synthetic and screening protocols.
Synthesis and Characterization Workflow
The initial step is the reliable synthesis and rigorous characterization of the target compound. The most direct route is the condensation of 2-ethylaniline with itaconic acid.[2][14]
Caption: Workflow for synthesis and characterization of the target compound.
Protocol 3.1: Synthesis of this compound
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add 2-ethylaniline (0.1 mol, 12.12 g) and itaconic acid (0.12 mol, 15.61 g).
-
Solvent Addition: Add 50 mL of glacial acetic acid or deionized water as the reaction solvent.[14]
-
Reflux: Heat the mixture to reflux (approx. 118°C for acetic acid, 100°C for water) and maintain for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. If using water, further cool in an ice bath to maximize precipitation.
-
Filtration: Collect the resulting crystalline solid by vacuum filtration, washing the filter cake with cold deionized water (2 x 30 mL).
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure compound.
-
Characterization: Confirm the structure and assess purity (>95%) using ¹H NMR, ¹³C NMR, and LC-MS. Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.
In Vitro Screening Cascade
Once the pure compound is in hand, a tiered screening approach should be employed to efficiently test the primary hypotheses.
Caption: A proposed phase-gated workflow for in vitro biological screening.
Protocol 3.2.1: Anti-inflammatory - NAAA Inhibition Assay (Fluorometric)
This protocol is adapted from established methods for measuring NAAA activity.
-
Enzyme Preparation: Use human NAAA expressed in a suitable cell line (e.g., HEK293) and prepare cell lysates.
-
Reagent Preparation: Prepare a fluorogenic substrate solution (e.g., arachidonoyl-7-amino-4-methylcoumarin). Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Compound Preparation: Prepare a 10 mM stock solution of the target compound in DMSO. Create serial dilutions in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.
-
Assay Plate Setup: In a 96-well black plate, add 5 µL of compound dilution, 40 µL of cell lysate containing NAAA, and pre-incubate for 15 minutes at 37°C.
-
Reaction Initiation: Add 5 µL of the fluorogenic substrate to each well to initiate the reaction.
-
Measurement: Read the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every 2 minutes for 30 minutes using a plate reader.
-
Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Determine the percent inhibition relative to a DMSO vehicle control. For active compounds, plot percent inhibition against compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Protocol 3.2.2: Antimicrobial - Minimum Inhibitory Concentration (MIC) Assay
This protocol follows CLSI guidelines for broth microdilution.
-
Bacterial Strains: Use reference strains such as Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922).
-
Media Preparation: Prepare cation-adjusted Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: Culture bacteria overnight. Dilute the culture in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the target compound in MHB, typically from 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (media only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Structure-Activity Relationship (SAR) Exploration
Should the parent compound show promising activity in any of the primary screens, a focused library of analogs should be synthesized to establish an initial SAR and identify vectors for optimization.
Caption: Proposed initial SAR exploration around the N-aryl substituent.
Part 4: Data Interpretation and Future Directions
A "hit" from the primary screening cascade (e.g., IC50 < 10 µM or MIC < 16 µg/mL) would serve as a self-validating starting point for a dedicated drug discovery program. The subsequent steps would involve:
-
Lead Generation: Synthesize and test the initial SAR library to identify trends. For example, if the 4-ethylphenyl analog is more potent, future efforts would focus on para-substituted compounds.
-
Mechanism of Action (MoA) Studies: For hits in phenotypic screens (e.g., anticancer), further studies would be required to identify the specific molecular target. This could involve target-based assays, proteomics, or genetic approaches.
-
ADME/Tox Profiling: Promising compounds would be subjected to in vitro absorption, distribution, metabolism, and excretion (ADME) assays (e.g., metabolic stability, plasma protein binding) and cytotoxicity testing against non-cancerous cell lines to assess their drug-like properties and safety profile.
-
In Vivo Efficacy Testing: The most promising lead compounds would advance to testing in animal models of disease (e.g., a carrageenan-induced paw edema model for inflammation, or a murine infection model for antimicrobial activity).
Caption: Logic flow from an initial in vitro hit to a preclinical candidate.
Part 5: Conclusion
While this compound is an understudied molecule, it stands on the shoulders of a well-validated and biologically active scaffold. The evidence compiled from analogous structures provides a compelling and logical foundation for hypothesizing its potential as a novel anti-inflammatory, antimicrobial, or anticancer agent. The N-(2-ethylphenyl) substitution offers a unique combination of lipophilicity and sterics that justifies its selection as a candidate for screening. This guide provides the strategic framework and detailed experimental protocols necessary for researchers to systematically investigate this potential and, should the hypotheses prove correct, to initiate a new and promising avenue of drug discovery.
References
A comprehensive, numbered list of all cited sources will be provided here, including the Title, Source, and a valid, clickable URL for verification.
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An In-depth Technical Guide to 1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Analogues
Abstract
The 1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid core represents a significant scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of this compound and its derivatives. We will delve into the structure-activity relationships that govern their efficacy and explore their potential as antimicrobial and anticancer agents. Detailed experimental protocols and mechanistic insights are provided to support researchers and drug development professionals in this promising field.
Introduction: The Pyrrolidinone Core in Drug Discovery
The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its conformational flexibility and ability to present substituents in a defined spatial orientation make it an attractive starting point for the design of novel drugs. The 5-oxopyrrolidine-3-carboxylic acid framework, in particular, offers multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of an N-aryl substituent, such as the 2-ethylphenyl group, significantly influences the lipophilicity and steric bulk of the molecule, which can in turn modulate its interaction with biological targets. This guide will focus specifically on the derivatives and analogues of this compound, a compound with the chemical formula C13H15NO3.[2]
Synthesis and Derivatization Strategies
The fundamental approach to synthesizing the this compound core involves a well-established condensation reaction. This foundational reaction serves as the gateway to a diverse library of derivatives.
Core Synthesis: A Foundational Protocol
The synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids is typically achieved through the cyclization of itaconic acid with a primary amine.[3][4] For the specific synthesis of our core compound, 2-ethylaniline would be the amine of choice.
Experimental Protocol: Synthesis of this compound
-
Rationale: This protocol is based on the established reaction between itaconic acid and aniline derivatives, a robust and high-yielding method for creating the pyrrolidinone ring. The choice of water as a solvent makes this an environmentally friendly approach.
-
Step 1: Reaction Setup. In a round-bottom flask equipped with a reflux condenser, combine itaconic acid (1.1 equivalents) and 2-ethylaniline (1.0 equivalent) in water.
-
Step 2: Reflux. Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Step 3: Isolation. Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, acidification with a dilute mineral acid (e.g., HCl) can induce precipitation.
-
Step 4: Purification. Collect the solid product by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Derivatization of the Carboxylic Acid Moiety
The carboxylic acid group at the 3-position is a key handle for further chemical modifications, allowing for the introduction of a wide range of functional groups and the exploration of structure-activity relationships.
Workflow for Derivatization:
Caption: General workflow for the derivatization of the carboxylic acid moiety.
Experimental Protocol: Synthesis of Hydrazone Derivatives
-
Rationale: Hydrazones are a well-known class of compounds with diverse biological activities. This protocol describes a straightforward method to synthesize them from the carbohydrazide intermediate.
-
Step 1: Esterification. Convert the carboxylic acid to its methyl ester by refluxing in methanol with a catalytic amount of sulfuric acid.[5]
-
Step 2: Hydrazide Formation. React the methyl ester with hydrazine hydrate in a suitable solvent like ethanol or 2-propanol under reflux to yield the carbohydrazide.[4]
-
Step 3: Hydrazone Synthesis. Condense the carbohydrazide with a variety of aromatic or heterocyclic aldehydes (1.1 equivalents) in a protic solvent like ethanol or 2-propanol, often with a few drops of glacial acetic acid as a catalyst, under reflux for 2-6 hours.[6] The product typically precipitates upon cooling and can be purified by recrystallization.
Biological Activities and Structure-Activity Relationship (SAR)
Derivatives of the 5-oxopyrrolidine-3-carboxylic acid scaffold have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer effects. The nature of the substituent on the N-phenyl ring and the modifications at the C-3 carboxylic acid position play a crucial role in determining the potency and selectivity of these compounds.
Antimicrobial Activity
Several studies have highlighted the potential of 1-aryl-5-oxopyrrolidine-3-carboxylic acid derivatives as antimicrobial agents, particularly against Gram-positive bacteria.[7]
-
Key SAR Insights:
-
N-Aryl Substituents: The substitution pattern on the N-phenyl ring significantly impacts activity. For instance, derivatives with hydroxyl and methyl groups on the phenyl ring have shown potent antibacterial activity.[8]
-
C-3 Derivatives: Conversion of the carboxylic acid to hydrazones, especially those bearing nitro-substituted heterocyclic rings (e.g., 5-nitrothiophen-2-yl), has been shown to dramatically enhance antibacterial efficacy.[7] Some of these derivatives have demonstrated activity superior to clinically used antibiotics like cefuroxime against certain strains.[8]
-
Mechanism of Action: While not fully elucidated for all derivatives, some pyrrolidinone-based antibiotics are known to target bacterial fatty acid biosynthesis.[9] Other proposed mechanisms include the disruption of the bacterial cell membrane.[8]
-
Table 1: Antimicrobial Activity of Selected 1-Aryl-5-oxopyrrolidine-3-carboxylic Acid Derivatives
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| Hydrazone with 5-nitrothien-2-yl fragment (from 1-(2-hydroxy-5-methylphenyl) core) | Staphylococcus aureus | < 7.8 | [8] |
| Hydrazone with benzylidene fragment (from 1-(2-hydroxy-5-methylphenyl) core) | Staphylococcus aureus | 3.9 | [7] |
| 1-(4-acetamidophenyl) derivative with 5-nitrothiophene substituent | Staphylococcus aureus (MRSA) | Promising | [1] |
Note: Data for the specific 1-(2-ethylphenyl) derivative is not currently available in the public domain and would require experimental determination.
Anticancer Activity
The 5-oxopyrrolidine-3-carboxylic acid scaffold has also been explored for its anticancer potential.
-
Key SAR Insights:
-
N-Aryl Substituents: The presence of specific substituents on the N-phenyl ring, such as difluoro groups, has been investigated for anticancer activity.[3]
-
C-3 Derivatives: Similar to antimicrobial activity, hydrazone derivatives have been identified as potent cytotoxic agents against various cancer cell lines, including triple-negative breast cancer, prostate cancer, and melanoma.[3]
-
Mechanism of Action: The precise mechanisms are still under investigation, but they are likely to involve the induction of apoptosis or the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
-
Table 2: Anticancer Activity of Selected 1-Aryl-5-oxopyrrolidine-3-carboxylic Acid Derivatives
| Compound/Derivative | Cell Line | Activity Metric | Reference |
| Hydrazone derivatives of 1-(2,4-difluorophenyl) core | MDA-MB-231, A375 | Cytotoxic | [3] |
| Derivatives of 1-(4-acetamidophenyl) core with azole, diazole, and hydrazone moieties | A549 (Lung cancer) | Potent | [4] |
| 5-fluorobenzimidazole derivative of 1-(3,5-dichloro-2-hydroxyphenyl) core | A549 (Lung cancer) | Highest activity | [10] |
Note: Quantitative data for the 1-(2-ethylphenyl) derivative is not available and would need to be determined experimentally.
Potential Mechanisms of Action: A Visualized Hypothesis
Based on the known biological activities of related pyrrolidinone derivatives, we can propose potential mechanisms of action for the this compound scaffold.
Caption: Hypothesized mechanisms of action for pyrrolidinone derivatives.
Future Directions and Conclusion
The this compound scaffold holds considerable promise for the development of new therapeutic agents. The synthetic accessibility of this core and the ease of derivatization at the C-3 position provide a robust platform for generating diverse chemical libraries. While the biological activity of the specific 1-(2-ethylphenyl) derivative is yet to be extensively reported, the data from closely related analogues suggest that its derivatives, particularly hydrazones, are likely to exhibit significant antimicrobial and anticancer properties.
Future research should focus on the synthesis and biological evaluation of a focused library of this compound derivatives to elucidate a clear structure-activity relationship. Quantitative high-throughput screening against a panel of bacterial strains and cancer cell lines is warranted. Furthermore, mechanistic studies are crucial to identify the specific cellular targets and pathways modulated by these compounds. The insights gained from such studies will be invaluable for the rational design of more potent and selective drug candidates based on this versatile scaffold.
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An In-depth Technical Guide to 1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid and its Analogs: Synthesis, Characterization, and Therapeutic Potential
Authored by: [Your Name/Gemini AI], Senior Application Scientist
Abstract
The 5-oxopyrrolidine-3-carboxylic acid scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in various biologically active compounds. N-1 substitution on the pyrrolidinone ring offers a versatile handle for modulating the physicochemical and pharmacological properties of these molecules. This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of 1-substituted-5-oxopyrrolidine-3-carboxylic acids, with a particular focus on the 1-(2-ethylphenyl) analog as a representative example. We will delve into detailed experimental protocols, explore the structure-activity relationships that govern their antimicrobial and anticancer activities, and discuss their potential as scaffolds for the development of novel therapeutic agents.
Introduction: The 5-Oxopyrrolidine-3-carboxylic Acid Core
The 2-pyrrolidone (or γ-lactam) ring is a fundamental structural unit found in numerous natural products and synthetic molecules with a wide array of biological activities. The incorporation of a carboxylic acid at the 3-position and a substituted phenyl ring at the 1-position creates the 1-aryl-5-oxopyrrolidine-3-carboxylic acid scaffold. This arrangement of functional groups provides a unique three-dimensional structure that can engage with various biological targets. The N-aryl substituent, in particular, plays a critical role in defining the pharmacological profile of these compounds, influencing factors such as target specificity, potency, and pharmacokinetic properties. The ethyl group at the ortho position of the phenyl ring in "1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid" introduces a specific steric and electronic profile that can be rationally explored for targeted drug design.
Synthesis and Chemical Derivatization
The synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids is typically achieved through a straightforward and efficient cyclization reaction between itaconic acid and a primary amine.[1] This foundational reaction provides a versatile entry point for generating a diverse library of analogs with various substituents at the N-1 position.
General Synthesis of this compound
The synthesis commences with the condensation of 2-ethylaniline with itaconic acid, typically under reflux in a suitable solvent such as water or acetic acid.[2][3] The reaction proceeds via a Michael addition followed by an intramolecular cyclization to yield the desired product.
Caption: General synthetic scheme for this compound.
Derivatization of the Carboxylic Acid Moiety
The carboxylic acid at the 3-position is a key functional group for further chemical modifications, allowing for the exploration of a broader chemical space and the fine-tuning of biological activity. Common derivatization strategies include esterification, amidation, and conversion to hydrazides, which can then be transformed into a variety of heterocyclic systems.[4][5]
Caption: Common derivatization pathways for the 5-oxopyrrolidine-3-carboxylic acid scaffold.
Physicochemical Characterization
The structural elucidation and confirmation of synthesized 1-substituted-5-oxopyrrolidine-3-carboxylic acids and their derivatives are primarily achieved through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Spectroscopic Data
Based on literature for analogous compounds, the following table summarizes the expected characteristic spectroscopic data for the core scaffold.[2][5][6]
| Spectroscopic Technique | Functional Group | Expected Chemical Shift / Wavenumber |
| ¹H NMR | COOH | ~12.0 - 13.0 ppm (broad singlet) |
| NCH₂ | ~3.7 - 4.1 ppm (multiplet) | |
| CH (at C3) | ~3.2 - 3.5 ppm (multiplet) | |
| CH₂CO | ~2.5 - 2.8 ppm (multiplet) | |
| Aromatic CH | ~6.8 - 7.5 ppm (multiplets) | |
| ¹³C NMR | Carboxylic C=O | ~172 - 175 ppm |
| Lactam C=O | ~170 - 173 ppm | |
| Aromatic C | ~115 - 155 ppm | |
| NCH₂ | ~50 - 52 ppm | |
| CH (at C3) | ~35 - 37 ppm | |
| CH₂CO | ~33 - 35 ppm | |
| IR Spectroscopy | O-H (Carboxylic Acid) | 2400 - 3400 cm⁻¹ (very broad)[7] |
| C=O (Carboxylic Acid) | 1700 - 1730 cm⁻¹[7] | |
| C=O (Lactam) | 1650 - 1690 cm⁻¹[8] |
Biological Activities and Therapeutic Potential
A growing body of evidence suggests that 1-substituted-5-oxopyrrolidine-3-carboxylic acid derivatives possess a range of biological activities, with antimicrobial and anticancer properties being the most extensively studied.[1][9]
Antimicrobial Activity
Several studies have demonstrated that derivatives of this scaffold exhibit promising activity against various bacterial and fungal pathogens.[4][10] The antimicrobial efficacy is often dependent on the nature of the substituents on the N-aryl ring and the derivatization at the C-3 carboxylic acid position. For instance, the introduction of hydrazone moieties with specific aromatic or heterocyclic fragments has been shown to enhance activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4]
Table of Representative Antimicrobial Activity of 1-Aryl-5-oxopyrrolidine-3-carboxylic Acid Derivatives
| Compound Scaffold | Modification | Target Organism | MIC (µg/mL) | Reference |
| 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazone | 2-thienyl fragment | S. aureus TCH 1516 (MRSA) | 16 | [4] |
| 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazone | 2-thienyl fragment | C. difficile AR-1067 | 32 | [4] |
| 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carbohydrazone | 5-nitrothien-2-yl fragment | S. aureus (ATCC 9144) | <7.8 | [5][10] |
| 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carbohydrazone | benzylidene moiety | S. aureus (ATCC 9144) | 3.9 | [5][10] |
Anticancer Activity
Derivatives of the 5-oxopyrrolidine-3-carboxylic acid scaffold have also been evaluated for their cytotoxic effects against various cancer cell lines.[3] The mechanism of action is still under investigation but is likely linked to the specific interactions of the substituted scaffold with key cellular targets. Structure-activity relationship studies have shown that modifications at both the N-1 and C-3 positions are crucial for potent anticancer activity.
Other Reported Activities
In addition to antimicrobial and anticancer effects, some 1-substituted 5-oxopyrrolidine-3-carboxylic acids have been reported to possess analgesic and antihypoxic properties.[1] This suggests that the scaffold may interact with a variety of biological targets and holds promise for the development of drugs for diverse therapeutic areas.
Experimental Protocols
The following protocols are provided as a general guideline for the synthesis and derivatization of 1-substituted-5-oxopyrrolidine-3-carboxylic acids, based on methodologies reported in the literature.[2][3][4][6]
Protocol for the Synthesis of 1-(Aryl)-5-oxopyrrolidine-3-carboxylic Acid
-
To a solution of itaconic acid (1.5 equivalents) in water, add the desired primary aniline (e.g., 2-ethylaniline, 1.0 equivalent).
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with cold water, and dry.
-
If no precipitate forms, the product may be extracted with a suitable organic solvent after adjusting the pH.
-
The crude product can be purified by recrystallization from an appropriate solvent (e.g., water or ethanol).
-
Characterize the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Protocol for the Synthesis of 1-(Aryl)-5-oxopyrrolidine-3-carbohydrazide
-
Dissolve the 1-(aryl)-5-oxopyrrolidine-3-carboxylic acid (1.0 equivalent) in methanol.
-
Add a catalytic amount of concentrated sulfuric acid and heat the mixture to reflux for 8-20 hours to form the methyl ester.
-
Cool the reaction mixture and add hydrazine monohydrate (8.0 equivalents).
-
Heat the mixture to reflux for an additional 2-4 hours.
-
Cool the reaction mixture, and the resulting solid carbohydrazide can be collected by filtration, washed with a cold solvent, and dried.
Protocol for the Synthesis of Hydrazone Derivatives
-
To a hot solution of the 1-(aryl)-5-oxopyrrolidine-3-carbohydrazide (1.0 equivalent) in a suitable solvent (e.g., 2-propanol), add the desired aromatic or heterocyclic aldehyde (1.1 - 1.5 equivalents).
-
Add a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux for 2-6 hours.
-
Cool the reaction mixture, and the precipitated hydrazone derivative can be collected by filtration, washed with a cold solvent, and dried.
Caption: A general experimental workflow for the synthesis, characterization, and biological screening of novel 5-oxopyrrolidine-3-carboxylic acid derivatives.
Conclusion and Future Directions
The 1-substituted-5-oxopyrrolidine-3-carboxylic acid scaffold represents a promising and versatile platform for the discovery of new therapeutic agents. The straightforward synthesis and the potential for extensive derivatization at both the N-1 and C-3 positions allow for the creation of large and diverse chemical libraries for biological screening. While significant progress has been made in exploring the antimicrobial and anticancer activities of these compounds, further research is warranted to elucidate their precise mechanisms of action and to optimize their pharmacokinetic and toxicological profiles. The specific analog, this compound, and its derivatives present an intriguing, underexplored area of chemical space that merits further investigation in the quest for novel drug candidates. Future work should focus on systematic structure-activity relationship studies, in vivo efficacy testing of lead compounds, and the identification of their specific molecular targets.
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Methodological & Application
Synthesis of "1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid" from itaconic acid
An Application Note and Protocol for the Synthesis of 1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a valuable heterocyclic scaffold for pharmaceutical and materials science research. The protocol details a robust and efficient one-pot synthesis commencing from commercially available itaconic acid and 2-ethylaniline. The methodology is grounded in a cascade aza-Michael addition followed by an intramolecular amidation-cyclization. We elaborate on the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental protocol, and outline methods for purification and comprehensive characterization of the final product. This guide is intended for researchers and professionals in organic synthesis and drug development, offering field-proven insights to ensure reproducible and high-yield outcomes.
Introduction and Scientific Rationale
The 5-oxopyrrolidine-3-carboxylic acid core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] Its rigid, five-membered lactam structure provides a well-defined conformational constraint for presenting pharmacophoric groups, making it an attractive target for drug design. The synthesis described herein leverages a powerful and atom-economical cascade reaction, which combines two fundamental transformations—the aza-Michael addition and intramolecular cyclization—into a single, efficient operation.[3][4]
The reaction of a primary amine with itaconic acid is a well-established method for generating N-substituted pyrrolidones.[4] This process is not only efficient but also aligns with the principles of green chemistry, often utilizing water as a benign solvent and proceeding without the need for complex catalysts.[5][6] By understanding the causality behind each experimental step, from reactant stoichiometry to purification strategy, researchers can reliably produce high-purity this compound for downstream applications.
Reaction Scheme and Mechanism
The synthesis proceeds via a two-step cascade mechanism initiated by the nucleophilic addition of 2-ethylaniline to the electron-deficient alkene of itaconic acid.
Overall Reaction Scheme:
Mechanistic Breakdown:
-
Aza-Michael Addition: The lone pair of electrons on the nitrogen atom of 2-ethylaniline attacks the β-carbon of the α,β-unsaturated carboxylic acid system in itaconic acid. This conjugate addition is the initial bond-forming event, resulting in a zwitterionic intermediate that rapidly undergoes proton transfer to yield the N-(2-ethylphenyl)-2-(carboxymethyl)succinamic acid intermediate.
-
Intramolecular Amidation (Cyclization): Under thermal conditions (reflux), the newly formed secondary amine acts as an intramolecular nucleophile, attacking the proximal carboxylic acid group. This nucleophilic acyl substitution reaction forms a tetrahedral intermediate which then collapses, eliminating a molecule of water to form the stable, five-membered pyrrolidinone (lactam) ring.[3][4] This cyclization is typically irreversible and drives the reaction to completion.
Below is a diagram illustrating the key mechanistic steps.
Caption: Key mechanistic steps in the synthesis.
Experimental Protocol
This protocol is designed as a self-validating system, incorporating in-process checks and a robust purification scheme to ensure high purity of the final compound.
Materials and Reagents
| Reagent / Material | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Notes |
| Itaconic Acid | 130.10 | 19.5 g | 0.150 | Purity ≥ 99% |
| 2-Ethylaniline | 121.18 | 12.1 g (12.4 mL) | 0.100 | Purity ≥ 98% |
| Deionized Water | 18.02 | 50 mL | - | Solvent |
| Sodium Hydroxide (NaOH) | 40.00 | ~8 g | ~0.20 | For 10% (w/v) solution |
| Hydrochloric Acid (HCl) | 36.46 | As needed | - | Concentrated (37%) |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add itaconic acid (19.5 g, 0.150 mol) and deionized water (50 mL).
-
Addition of Amine: Begin stirring the suspension and add 2-ethylaniline (12.1 g, 0.100 mol) dropwise to the flask at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approximately 100-105 °C) using a heating mantle. Continue refluxing with vigorous stirring for 24 hours.
-
Process Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane with a few drops of acetic acid. The disappearance of the 2-ethylaniline spot indicates reaction progression.
-
-
Cooling and Isolation: After 24 hours, remove the heat source and allow the mixture to cool to room temperature. A precipitate of the crude product should form upon cooling. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water (2 x 20 mL) to remove any unreacted itaconic acid.
Purification Protocol
The primary impurity is excess itaconic acid, which can be efficiently removed by an acid-base workup.[2][6]
-
Dissolution in Base: Transfer the crude solid to a 500 mL beaker. Slowly add approximately 200 mL of 10% aqueous sodium hydroxide solution while stirring until all the solid dissolves, forming the sodium carboxylate salt.
-
Filtration of Impurities: If any insoluble impurities are present, filter the basic solution by gravity filtration.
-
Precipitation of Product: Cool the clear filtrate in an ice bath. While stirring vigorously, slowly add concentrated hydrochloric acid dropwise to acidify the solution to a pH of approximately 2. The target compound will precipitate out as a solid.
-
Trustworthiness Note: This acid-base purification is highly selective. The desired product precipitates at a specific pH, leaving more water-soluble impurities behind. Verifying the pH ensures complete protonation and precipitation of the carboxylic acid.
-
-
Final Collection and Drying: Collect the purified white solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) until the filtrate is neutral to pH paper. Dry the product in a vacuum oven at 60-70 °C to a constant weight. A typical yield is 75-85%.
Characterization and Data
The structure of the synthesized this compound must be confirmed using spectroscopic methods.
Expected Spectroscopic Data
The following table summarizes the expected data based on analogous structures reported in the literature.[1][5][6]
| Technique | Expected Observations |
| ¹H NMR | δ ~12.7 (s, 1H, COOH), 7.2-7.4 (m, 4H, Ar-H), 3.8-4.0 (m, 2H, NCH₂), 3.3-3.5 (m, 1H, CH), 2.6-2.8 (m, 2H, COCH₂), 2.5-2.6 (q, 2H, Ar-CH₂CH₃), 1.2 (t, 3H, Ar-CH₂CH₃) |
| ¹³C NMR | δ ~175 (C=O, acid), ~174 (C=O, amide), ~140-125 (Ar-C), ~51 (NCH₂), ~36 (CH), ~34 (COCH₂), ~24 (Ar-CH₂), ~14 (Ar-CH₃) |
| IR (KBr) | ν ~3200-2800 cm⁻¹ (broad, O-H), ~1740 cm⁻¹ (C=O, acid), ~1660 cm⁻¹ (C=O, amide) |
| Melting Point | Expected to be a crystalline solid with a sharp melting point. |
Interpreting the Results
-
¹H NMR: The key diagnostic signals are the disappearance of the vinyl protons from itaconic acid (originally at ~5.8 and ~6.3 ppm) and the appearance of the three distinct multiplets for the pyrrolidinone ring protons (NCH₂, CH, COCH₂).[1] The broad singlet above 12 ppm is characteristic of a carboxylic acid proton.
-
IR Spectroscopy: The two distinct carbonyl (C=O) stretches confirm the presence of both the carboxylic acid and the amide functional groups. The broad O-H band is also a key indicator of the carboxylic acid.[6]
Synthesis and Purification Workflow
The entire process, from starting materials to the final, characterized product, is summarized in the workflow diagram below.
Caption: Overall experimental workflow diagram.
Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Perform all operations in a well-ventilated fume hood.
-
2-Ethylaniline is toxic and should be handled with care.
-
Concentrated acids and bases are corrosive. Handle them with extreme caution, adding acid to water, never the other way around.
References
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Krikštaponis, K., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules. Available at: [Link]
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Desai, P.S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI-INFLAMMATORY AGENTS. ResearchGate. Available at: [Link]
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de la Torre, A.G., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry. Available at: [Link]
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Šiugždaitė, J., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules. Available at: [Link]
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de la Torre, A.G., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. National Institutes of Health (PMC). Available at: [Link]
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Grybaitė, B., et al. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules. Available at: [Link]
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Vaickelionienė, R., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules. Available at: [Link]
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Šiugždaitė, J., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. National Institutes of Health (PMC). Available at: [Link]
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Mastering the Purification of 1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid: An Application Guide
Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is paramount. The presence of even minute impurities can significantly impact the safety, efficacy, and stability of the final drug product. "1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid" is a heterocyclic compound with a structural motif that holds potential in medicinal chemistry. Its purification presents a challenge that requires a multi-faceted approach, leveraging the compound's inherent physicochemical properties. This comprehensive guide provides detailed protocols and the underlying scientific principles for the purification of this valuable molecule, ensuring it meets the stringent purity requirements of the pharmaceutical industry.
The structure of this compound, featuring a lactam ring, a carboxylic acid group, and an N-aryl substituent, dictates its polarity and potential for hydrogen bonding. These characteristics are central to the selection and optimization of purification strategies. This document will explore purification from two primary perspectives: bulk purification through recrystallization and fine purification using chromatographic techniques. Furthermore, we will detail the analytical methods essential for the rigorous assessment of purity.
Bulk Purification: The Art and Science of Recrystallization
Recrystallization is a powerful and economical technique for the large-scale purification of solid compounds.[1] The fundamental principle lies in the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[2] For this compound, the presence of the polar carboxylic acid and lactam functionalities suggests that polar solvents will be effective for recrystallization.
Solvent Selection: A Data-Driven Approach
The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but exhibit high solubility at an elevated temperature. Based on the purification of analogous N-aryl-pyrrolidinone carboxylic acids, several solvents and solvent systems show promise.[3][4]
| Solvent/System | Rationale for Selection | Expected Performance |
| Water | The carboxylic acid group may impart some water solubility, especially at higher temperatures. Effective for removing non-polar impurities.[5] | Moderate to good for removing non-polar impurities. May require a large volume of water. |
| Propan-2-ol | A polar protic solvent that is often a good choice for compounds with hydrogen bonding capabilities.[3] | High potential for successful recrystallization, balancing solubility and crystal formation. |
| Methanol/Water | A mixed solvent system allows for fine-tuning the polarity to achieve optimal solubility characteristics. | Excellent control over the crystallization process. The ratio can be adjusted to maximize yield and purity. |
| Ethanol | Similar to propan-2-ol, it is a good general-purpose polar solvent for recrystallization.[4] | A viable alternative to propan-2-ol with similar expected performance. |
| Ethyl Acetate | A moderately polar solvent that can be effective if the compound has intermediate polarity. | May be suitable for removing highly polar or non-polar impurities. |
Protocol 1: Single Solvent Recrystallization from Propan-2-ol
This protocol is a robust starting point for the purification of crude this compound.
Step-by-Step Methodology:
-
Dissolution: In a suitable flask, add the crude solid and a minimal amount of propan-2-ol. Heat the mixture to reflux with stirring. Gradually add more hot propan-2-ol until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good recovery yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent the precipitation of impurities along with the product upon cooling.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, further cool the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold propan-2-ol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Causality Behind Experimental Choices:
-
Slow Cooling: Promotes the formation of a well-ordered crystal lattice, which is more effective at excluding impurities.[2]
-
Washing with Cold Solvent: Minimizes the loss of the desired product while effectively removing impurities adhering to the crystal surface.
Protocol 2: Acid-Base Purification
Leveraging the acidic nature of the carboxylic acid group provides an alternative and effective purification strategy.
Step-by-Step Methodology:
-
Dissolution in Base: Dissolve the crude material in a dilute aqueous solution of a suitable base, such as 5% sodium carbonate or sodium hydroxide.[4]
-
Filtration: Filter the basic solution to remove any insoluble, non-acidic impurities.
-
Precipitation: Slowly add a dilute acid (e.g., 5% hydrochloric acid) to the filtrate with stirring until the solution becomes acidic (pH ~2-3).[4] The protonated carboxylic acid will precipitate out of the solution.
-
Isolation and Washing: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water to remove any residual salts.
-
Drying: Dry the purified product under vacuum.
Diagram of the Acid-Base Purification Workflow:
Caption: Workflow for the acid-base purification of the target compound.
Fine Purification: Chromatographic Methods
For achieving the highest levels of purity, particularly for analytical standards or late-stage drug development, chromatographic techniques are indispensable.
Column Chromatography: A Preparative Approach
Normal-phase column chromatography is a suitable method for the purification of moderately polar compounds like this compound.
Protocol 3: Normal-Phase Column Chromatography
Step-by-Step Methodology:
-
Stationary Phase: Silica gel (60-120 mesh) is the recommended stationary phase due to its polarity and wide availability.
-
Mobile Phase Selection: A solvent system of ethyl acetate and hexanes is a good starting point. The polarity can be fine-tuned by adjusting the ratio of the two solvents. A small amount of acetic or formic acid (0.1-1%) can be added to the mobile phase to improve peak shape and reduce tailing by suppressing the ionization of the carboxylic acid group.
-
Column Packing: Prepare a slurry of the silica gel in the initial, less polar mobile phase and carefully pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.
-
Elution: Begin elution with a less polar mobile phase (e.g., 20% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 50-70% ethyl acetate in hexanes).
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Diagram of the Column Chromatography Workflow:
Caption: General workflow for purification by column chromatography.
Purity Assessment: Analytical Techniques
Rigorous analytical testing is essential to confirm the purity of the final product. A combination of methods should be employed to provide a comprehensive purity profile.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and quantitative method for assessing purity. A reversed-phase method is generally suitable for this compound.
Protocol 4: Reversed-Phase HPLC Analysis
-
Column: A C18 column is the standard choice for reversed-phase chromatography.
-
Mobile Phase: A gradient elution with a mixture of water and acetonitrile or methanol is recommended. Both solvents should be acidified with 0.1% formic acid or trifluoroacetic acid to ensure the carboxylic acid is in its protonated form, leading to better peak shape.
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., around 254 nm, typical for aromatic compounds) is appropriate.
-
Validation: The HPLC method should be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness.[6][7]
Melting Point Determination
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of the purified compound and for detecting the presence of impurities. The absence of signals corresponding to known impurities or residual solvents is a strong indicator of high purity.
Conclusion
The purification of this compound is a critical step in its journey towards potential pharmaceutical applications. A strategic combination of bulk purification techniques like recrystallization and fine purification methods such as column chromatography is essential to achieve the desired level of purity. Rigorous analytical assessment using HPLC, melting point determination, and NMR spectroscopy provides the necessary validation of the purification process. The protocols and principles outlined in this guide offer a robust framework for researchers and scientists to confidently and effectively purify this important molecule.
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]
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Chemistry LibreTexts. Recrystallization. 2023. [Link]
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Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 2022. [Link]
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Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 2022. [Link]
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Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 2018. [Link]
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- HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology, 2014.
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Steps for HPLC Method Validation. Pharmaguideline. [Link]
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Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. International Journal of Molecular Sciences, 2023. [Link]
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[N-Methyl-2-pyrrolidone][C1–C4 carboxylic acid]: a novel solvent system with exceptional lignin solubility. Green Chemistry, 2015. [Link]
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Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown. Doc Brown's Chemistry. [Link]
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Application Notes & Protocols: Investigating 1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid as a Novel Antimicrobial Agent
Abstract
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel chemical scaffolds with potent antimicrobial activity.[1][2] The pyrrolidine ring system, a privileged scaffold in medicinal chemistry, has garnered significant interest, with numerous derivatives demonstrating promising antibacterial properties.[1][3][4] Specifically, the 1-substituted-5-oxopyrrolidine-3-carboxylic acid core has emerged as a promising framework for designing new antibacterial agents.[5][6][7][8] This document provides a comprehensive guide for researchers and drug development professionals on the evaluation of a novel, uncharacterized derivative, 1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid , as a potential antimicrobial agent. While specific biological data for this exact molecule is not yet published, this guide synthesizes field-proven insights and protocols based on extensive research into structurally related analogs. We present the scientific rationale for investigating this compound, detailed step-by-step protocols for its antimicrobial characterization, and a framework for data interpretation, thereby providing a complete roadmap for its preclinical assessment.
Introduction and Rationale
Bacterial infections remain a leading cause of morbidity and mortality worldwide, a situation exacerbated by the rapid emergence of multidrug-resistant (MDR) pathogens.[1][2] The chemical scaffold of 5-oxopyrrolidine-3-carboxylic acid is a compelling starting point for the development of new therapeutics. This core is present in various natural products and has been successfully exploited in synthetic chemistry to generate libraries of bioactive compounds.[8][9][10]
The rationale for investigating the N-2-ethylphenyl substituted derivative stems from the demonstrated success of other N-aryl analogs. For instance, derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have shown potent, structure-dependent activity against Gram-positive pathogens, including difficult-to-treat species like Staphylococcus aureus and Clostridioides difficile.[5][7] Similarly, the introduction of a 2-hydroxy-5-methylphenyl group at the N-1 position led to compounds with strong antibacterial and anti-biofilm properties against both Gram-positive and Gram-negative bacteria.[6][8] These findings strongly suggest that the N-phenyl substituent is a critical determinant of antimicrobial activity and that further exploration of substitutions on this ring, such as the 2-ethyl group, is a scientifically sound strategy.
This guide will provide the necessary protocols to:
-
Determine the spectrum and potency of antimicrobial activity.
-
Assess the bactericidal or bacteriostatic nature of the compound.
-
Provide a basis for further mechanism of action and preclinical studies.
Synthesis of the Core Scaffold
The foundational structure of 1-substituted-5-oxopyrrolidine-3-carboxylic acids is typically synthesized via a straightforward and robust method involving the condensation of a primary amine with itaconic acid.[7][11] This reaction serves as the basis for creating a diverse library of analogs for structure-activity relationship (SAR) studies.
General Synthetic Protocol: The synthesis of the title compound, this compound, would be achieved by reacting 2-ethylaniline with itaconic acid.
-
To a solution of itaconic acid (1.0 eq) in a suitable solvent such as water or glacial acetic acid, add 2-ethylaniline (0.9 to 1.0 eq).
-
Heat the reaction mixture at reflux for several hours (typically 8-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, allowing the product to precipitate.
-
The solid product is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from an appropriate solvent (e.g., water or ethanol) to yield the final compound.[7]
Characterization of the final product should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity before biological evaluation.[8][10][12]
Rationale from Related Compounds: A Case for Screening
The potential of the 5-oxopyrrolidine-3-carboxylic acid scaffold is underscored by the potent activity of its derivatives. The data below, compiled from recent literature, demonstrates that modifications at the N-1 and C-3 positions can yield compounds with significant antimicrobial efficacy.
| Compound/Derivative Class | Target Organism(s) | Reported MIC (µg/mL) | Reference |
| 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazone (Thien-2-yl derivative) | S. aureus (MRSA) | 16 | [7] |
| 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide (5-fluoro benzimidazole derivative) | S. aureus (MRSA) | 8 | [5] |
| 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carbohydrazone (Benzylidene derivative) | S. aureus | 3.9 | [6][8] |
| 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carbohydrazone (5-nitrothien-2-yl derivative) | S. aureus, E. coli | <7.8 | [6][8] |
| 1-(4-acetamidophenyl)-5-oxopyrrolidine derivative (5-nitrothiophene derivative) | S. aureus (Linezolid-resistant) | 1-8 | [5][13] |
This compelling data provides a strong impetus for evaluating novel analogs like this compound. The ethyl group, being electronically different from hydroxyl or acetamido groups, may confer unique properties regarding cell permeability, target binding, or metabolic stability.
Core Experimental Protocols
The following protocols are based on established, standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which are widely accepted for the evaluation of novel antimicrobial agents.[14][15][16]
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14][15][17]
A. Materials and Reagents:
-
This compound (Test Compound)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Standard antibiotic (e.g., Ciprofloxacin, Vancomycin) for quality control
B. Experimental Workflow:
Caption: Workflow for the Broth Microdilution MIC Assay.
C. Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound, typically at 10 mg/mL or a similar high concentration, in sterile DMSO. The final concentration of DMSO in the assay wells should not exceed 1%, as higher concentrations can inhibit bacterial growth.[17]
-
Inoculum Preparation: From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium. Suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[18]
-
Working Inoculum: Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. This typically requires a 1:150 dilution of the 0.5 McFarland suspension.
-
Plate Setup and Serial Dilution: a. Add 100 µL of CAMHB to all wells of a 96-well plate except the first column. b. Prepare the highest concentration of the test compound in the first column by adding the stock solution to CAMHB. c. Perform 2-fold serial dilutions by transferring 100 µL from each well to the next well in the same row. Discard the final 100 µL from the last well.[17][18]
-
Inoculation: Add the working bacterial inoculum to each well (typically 100 µL, depending on the initial volume used for dilution) to reach the final target density of 5 x 10⁵ CFU/mL.
-
Controls:
-
Growth Control: Wells containing CAMHB and bacteria, but no test compound.
-
Sterility Control: Wells containing CAMHB only.
-
Solvent Control: Wells containing CAMHB, bacteria, and the highest concentration of DMSO used in the assay.
-
-
Incubation: Seal the plate and incubate at 35-37°C for 16-20 hours.[18]
-
MIC Determination: After incubation, the MIC is read as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[14][15]
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This test is a logical extension of the MIC assay.
A. Experimental Workflow:
Caption: Workflow for MBC Determination following an MIC Assay.
B. Step-by-Step Methodology:
-
Following the determination of the MIC, take the 96-well plate used for the assay.
-
Select the wells showing no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Mix the contents of each selected well thoroughly.
-
Aseptically transfer a small aliquot (e.g., 10-20 µL) from each of these clear wells onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plate at 35-37°C for 18-24 hours.
-
MBC Determination: After incubation, examine the plates for bacterial growth. The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[16] Visually, this is the lowest concentration plate that shows no colonial growth or only one or two colonies.
Conclusion and Future Directions
This document provides a robust framework for the initial antimicrobial evaluation of This compound . Based on the significant antibacterial and anti-biofilm activities of structurally related compounds, this novel analog represents a promising candidate for investigation.[6][8][9] The successful determination of potent MIC and MBC values against key pathogens would warrant further studies, including:
-
Time-kill kinetic assays to understand the dynamics of bacterial killing.
-
Anti-biofilm assays to assess activity against bacterial biofilms, which are notoriously resistant to conventional antibiotics.[9]
-
Cytotoxicity assays against mammalian cell lines to determine the compound's therapeutic index.[4][17]
-
Mechanism of action studies to identify the molecular target of the compound.
-
In vivo efficacy studies in animal models of infection.
The protocols and rationale presented herein offer a clear and scientifically rigorous path for advancing our understanding of this new chemical entity and its potential contribution to the fight against antimicrobial resistance.
References
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Title: Pyrrolidine Derivatives As Antibacterial agents, Current Status and Future Prospects: a Patent Review Source: Taylor & Francis Online URL: [Link][3]
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Title: Pyrrolidine Derivatives As Antibacterial agents, Current Status and Future Prospects: a Patent Review Source: Taylor & Francis Online URL: [Link][1]
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Title: Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review Source: PubMed URL: [Link][2]
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Title: Methods for in vitro evaluating antimicrobial activity: A review Source: PMC - PubMed Central URL: [Link][14]
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Title: Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms Source: Royal Society of Chemistry URL: [Link][9]
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Title: Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives Source: Biointerface Research in Applied Chemistry URL: [Link][4]
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Title: Evaluation of novel compounds as anti-bacterial or anti-virulence agents Source: PMC - NIH URL: [Link][15]
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Title: In Vitro Antimicrobial Activity Assay Source: Bio-protocol URL: [Link][16]
-
Title: The antimicrobial activity of 5-oxopyrrolidine derivative 21 against... Source: ResearchGate URL: [Link][5]
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Title: Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health Source: KTU ePubl URL: [Link][6]
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Title: Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health Source: MDPI URL: [Link][10]
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Title: this compound (C13H15NO3) Source: PubChem URL: [Link][19]
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Title: Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents Source: MDPI URL: [Link][7]
-
Title: Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health Source: PMC - NIH URL: [Link][8]
-
Title: Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity Source: PMC - NIH URL: [Link][12]
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Title: Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicro Source: Semantic Scholar URL: [Link][13]
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Application Notes & Protocols for 1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid in Cancer Cell Line Studies
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid in cancer cell line studies. While direct studies on this specific molecule are not extensively published, this guide synthesizes field-proven insights and methodologies from research on structurally related pyrrolidine and 5-oxopyrrolidine-3-carboxylic acid derivatives. The protocols herein are designed to be self-validating systems for assessing the potential anticancer activities of this compound.
Introduction and Background
The pyrrolidine scaffold is a privileged five-membered nitrogen-containing heterocycle that is a core component of many biologically active molecules and approved pharmaceuticals.[1][2] Its derivatives have garnered significant attention in medicinal chemistry for their diverse pharmacological activities, including promising anticancer properties.[3][4] Modifications at various positions of the pyrrolidine ring, particularly at the N1, 3rd, and 5th positions, have led to the development of novel compounds with potent cytotoxic effects against a range of cancer cell lines.[1] The 5-oxopyrrolidine-3-carboxylic acid moiety, in particular, serves as a versatile building block for creating derivatives with potential therapeutic applications, including anticancer and antimicrobial activities.[5][6]
The subject of this guide, this compound, belongs to this promising class of compounds. While specific data on this molecule is limited, its structural features suggest it may interact with biological targets relevant to cancer pathology. This document outlines a proposed mechanism of action based on related compounds and provides detailed protocols for its investigation in cancer cell line models.
Postulated Mechanism of Action
Based on extensive research into pyrrolidine derivatives, the primary anticancer mechanism is often the induction of apoptosis (programmed cell death).[3] It is hypothesized that this compound may function similarly, potentially through the intrinsic apoptotic pathway. This pathway is regulated by the Bcl-2 family of proteins.
Key Hypothesized Steps:
-
Modulation of Bcl-2 Family Proteins: The compound may decrease the expression of anti-apoptotic proteins like Bcl-2 while increasing the expression of pro-apoptotic proteins such as Bax.[3]
-
Mitochondrial Disruption: The resulting shift in the Bax/Bcl-2 ratio can lead to the disruption of the mitochondrial membrane potential.
-
Cytochrome C Release: This disruption facilitates the release of cytochrome c from the mitochondria into the cytoplasm.
-
Caspase Activation: Cytochrome c release triggers the activation of a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3, ultimately leading to apoptosis.[3]
Caption: Postulated signaling pathway for apoptosis induction.
Synthesis of this compound
The synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids is well-documented and typically involves the reaction of a primary amine with itaconic acid.[5][7]
Reaction Scheme:
A mixture of 2-ethylaniline and itaconic acid is refluxed in water. The intermediate, a 4-arylamino-3-carboxybutanoic acid, is generally not isolated as it undergoes cyclization in situ to yield the final product.[7]
Materials:
-
2-Ethylaniline
-
Itaconic acid
-
Deionized water
-
5% Sodium Hydroxide solution
-
Concentrated Hydrochloric Acid
Procedure:
-
A mixture of 2-ethylaniline (1 equivalent) and itaconic acid (1.2-1.5 equivalents) in water is refluxed for 12-24 hours.[7][8]
-
After cooling, the precipitate is filtered and dissolved in a 5% aqueous sodium hydroxide solution.
-
The solution is filtered to remove any insoluble impurities.
-
The filtrate is then acidified with hydrochloric acid to a pH of 1-2 to precipitate the final product.
-
The resulting solid, this compound, is filtered, washed with water, and dried.
In Vitro Cancer Cell Line Studies: A General Protocol
This section provides a detailed protocol for evaluating the cytotoxic effects of this compound on a selected cancer cell line, such as A549 human lung carcinoma, which has been used in studies of similar compounds.[6]
Caption: General experimental workflow for cytotoxicity assessment.
Materials and Reagents
-
Cell Line: A549 (human lung adenocarcinoma) or other relevant cancer cell lines (e.g., MDA-MB-231 for breast cancer, PC-3 for prostate cancer).[9]
-
Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Compound: this compound.
-
Vehicle: Dimethyl sulfoxide (DMSO).
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Equipment: 96-well cell culture plates, multichannel pipette, incubator (37°C, 5% CO₂), microplate reader.
Step-by-Step Protocol
Day 1: Cell Seeding
-
Cell Culture Maintenance: Grow A549 cells in T-75 flasks until they reach 70-80% confluency.
-
Cell Harvesting: Wash the cells with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with complete culture medium.
-
Cell Counting: Count the cells using a hemocytometer or automated cell counter and determine the cell viability (should be >95%).
-
Seeding: Dilute the cell suspension to a concentration of 5 x 10⁴ cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
Day 2: Compound Treatment
-
Compound Preparation:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). The final DMSO concentration in the wells should be kept below 0.5% to avoid vehicle-induced toxicity.
-
-
Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the respective wells.
-
Include a "vehicle control" (medium with the same percentage of DMSO as the highest compound concentration) and a "no-treatment control" (fresh medium only).
-
-
Incubation: Return the plate to the incubator for 48-72 hours. The incubation time can be optimized based on the cell line's doubling time and the compound's expected potency.[9]
Day 4/5: MTT Assay and Data Collection
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] x 100
-
-
Determine IC₅₀:
-
Plot the percent viability against the log of the compound concentration.
-
Use a non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope) to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Data Presentation
Quantitative data from cytotoxicity assays should be summarized in a clear, tabular format for easy comparison across different cell lines or experimental conditions.
| Cell Line | Compound | Incubation Time (h) | IC₅₀ (µM) |
| A549 (Lung) | This compound | 72 | [Experimental Value] |
| MDA-MB-231 (Breast) | This compound | 72 | [Experimental Value] |
| A375 (Melanoma) | This compound | 72 | [Experimental Value] |
| CRL-4001 (Fibroblast) | This compound | 72 | [Experimental Value] |
| Cisplatin (Control) | A549 (Lung) | 72 | [Reference Value] |
Note: The inclusion of a non-cancerous cell line (e.g., fibroblasts) is crucial for assessing the selectivity of the compound.[9]
Conclusion and Future Directions
The protocols and theoretical framework presented in this guide provide a robust starting point for the investigation of this compound as a potential anticancer agent. Based on the literature for related pyrrolidine derivatives, this compound class holds therapeutic promise.[4][10] Should initial cytotoxicity screens yield positive results, further studies would be warranted. These could include more detailed mechanistic assays such as apoptosis assays (e.g., Annexin V/PI staining), cell cycle analysis, and Western blotting for key apoptotic proteins to confirm the hypothesized mechanism of action.
References
- BenchChem. (n.d.). Application of Pyrrolidine Derivatives in Cancer Research: A Focus on 4.
- PubMed. (2025). Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents.
- Sahu, et al. (2024). Recent advancement in pyrrolidine moiety for the management of cancer: A review. Results in Chemistry, 7, 101301.
- MDPI. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold.
- PharmaBlock. (n.d.). Pyrrolidine Derivatives in Drug Discovery.
- Unknown Source. (2025). Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids.
- MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. International Journal of Molecular Sciences, 24(9), 7966.
- NIH PMC. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health.
- NIH. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures.
- ResearchGate. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures.
- MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.
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- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Note: A Hierarchical Screening Protocol for Evaluating the Analgesic Activity of 1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid
Introduction and Rationale
The discovery of novel analgesic agents with improved efficacy and favorable side-effect profiles remains a critical objective in pharmaceutical research. The pyrrolidine scaffold is a privileged five-membered nitrogen heterocycle that serves as a core component in a multitude of biologically active compounds.[1] Several derivatives of pyrrolidine have been reported to exhibit significant analgesic and anti-inflammatory activities.[2][3] Notably, some of these compounds are believed to exert their effects through the inhibition of cyclooxygenase (COX) enzymes, key mediators of pain and inflammation.[1][4]
This application note outlines a comprehensive, tiered strategy for the initial screening and pharmacological characterization of 1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (herein referred to as EPC-1), a novel chemical entity. The proposed workflow begins with targeted in-vitro assays to elucidate potential mechanisms of action, followed by a battery of established in-vivo models to confirm and characterize its analgesic efficacy. This hierarchical approach is designed to efficiently assess the compound's potential as a therapeutic candidate for pain management.
Part I: In-Vitro Mechanistic Screening
The initial phase of screening is designed to test a primary hypothesis: that EPC-1 may function as an inhibitor of COX enzymes, a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).[4] Concurrently, screening against the mu-opioid receptor (MOR) will determine if the compound interacts with the primary target for opioid analgesics.
Protocol: COX-1 and COX-2 Inhibition Assay (Fluorometric)
This assay determines the ability of EPC-1 to inhibit the activity of the two key cyclooxygenase isoforms, COX-1 and COX-2.[5][6] Measuring the activity against both isoforms is crucial for determining selectivity, which has significant implications for the compound's potential gastrointestinal side-effect profile.
Principle: The assay quantifies the peroxidase activity of COX enzymes. COX converts arachidonic acid to Prostaglandin G2 (PGG2), which is then reduced to PGH2. This process utilizes a probe like Amplex™ Red, which is oxidized in the presence of horseradish peroxidase (HRP) to produce the highly fluorescent compound resorufin. An inhibitor will reduce the rate of this reaction, leading to a decrease in fluorescence.[5][6]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Reconstitute purified recombinant human COX-1 and COX-2 enzymes in assay buffer to a working concentration (e.g., 35 ng/µl for COX-1, 17.5 ng/µl for COX-2).[5][6] Keep on ice.
-
Prepare a 10-fold serial dilution of EPC-1 in 10% DMSO/Assay Buffer, with concentrations ranging from 1 nM to 100 µM.
-
Prepare a working solution of Amplex™ Red probe and arachidonic acid substrate according to manufacturer guidelines (e.g., BPS Bioscience Cat# 71110, 71111).[5][6]
-
-
Assay Plate Setup (96-well black microplate):
-
Test Wells: Add 10 µl of each EPC-1 dilution.
-
Positive Control (100% Activity): Add 10 µl of 10% DMSO/Assay Buffer.
-
Negative Control (No Enzyme): Add 80 µl of Assay Buffer.
-
Reference Inhibitor: Add 10 µl of a known COX inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) at various concentrations.
-
-
Enzyme Addition:
-
Add 20 µl of diluted COX-1 or COX-2 enzyme to all wells except the "Negative Control" wells.
-
-
Initiation and Measurement:
-
Add 70 µl of a reaction mixture containing the probe and cofactor to all wells.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Initiate the reaction by adding 10 µl of arachidonic acid solution to all wells.
-
Immediately read the fluorescence intensity (λexcitation = 535 nm; λemission = 590 nm) in a kinetic mode for 10-15 minutes.[5]
-
Data Analysis: The rate of reaction is determined from the linear portion of the kinetic curve. The percent inhibition for each EPC-1 concentration is calculated relative to the positive control. The IC50 value (the concentration of EPC-1 that inhibits 50% of enzyme activity) is determined by plotting percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Protocol: Mu-Opioid Receptor (MOR) Competitive Binding Assay
This assay determines if EPC-1 binds to the mu-opioid receptor, the primary target for morphine and other opioid analgesics.[7][8]
Principle: This is a competitive radioligand binding assay. Cell membranes expressing the human mu-opioid receptor (hMOR) are incubated with a fixed concentration of a radiolabeled MOR agonist (e.g., [³H]-DAMGO). The ability of the unlabeled test compound, EPC-1, to displace the radioligand is measured. The amount of displacement is proportional to the binding affinity of EPC-1 for the receptor.[7][9]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Receptor Source: Thaw commercially available cell membranes from CHO or HEK293 cells stably expressing hMOR on ice.[7]
-
Radioligand: Prepare a working solution of [³H]-DAMGO in assay buffer at a concentration near its dissociation constant (Kd), typically around 0.5-1.0 nM.[7]
-
Test Compound: Prepare a 10-fold serial dilution of EPC-1 in assay buffer, with final concentrations ranging from 1 nM to 100 µM.
-
-
Assay Plate Setup (96-well plate):
-
Total Binding: 50 µl Assay Buffer + 25 µl [³H]-DAMGO + 25 µl hMOR membranes.
-
Non-specific Binding (NSB): 50 µl Naloxone (10 µM final concentration) + 25 µl [³H]-DAMGO + 25 µl hMOR membranes.[7]
-
Test Compound Wells: 50 µl of each EPC-1 dilution + 25 µl [³H]-DAMGO + 25 µl hMOR membranes.
-
-
Incubation & Filtration:
-
Incubate the plate at room temperature for 120 minutes to allow binding to reach equilibrium.[7]
-
Rapidly harvest the contents of each well onto glass fiber filters (e.g., Whatman GF/C) using a cell harvester. The filters will trap the cell membranes with bound radioligand.
-
Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Specific Binding: Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Percent Displacement: For each EPC-1 concentration, calculate % Displacement = 100 * (1 - [(CPM in test well - NSB) / (Specific Binding)]).
-
Ki Calculation: The IC50 value is determined from a dose-response curve. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation: In-Vitro Screening Results
The results from the initial mechanistic screening should be summarized for clear interpretation.
| Assay Target | Test Compound | Result (IC50 / Ki) | Selectivity Ratio (COX-1/COX-2) |
| Human COX-1 | EPC-1 | Report in µM | \multirow{2}{*}{Calculate if both are active} |
| Human COX-2 | EPC-1 | Report in µM | |
| Human MOR | EPC-1 | Report in µM | N/A |
Workflow Visualization: In-Vitro Screening Cascade
Caption: In-vitro screening workflow for EPC-1.
Part II: In-Vivo Analgesic Efficacy Models
Following the initial in-vitro characterization, a series of in-vivo animal models are essential to confirm analgesic activity and understand the type of pain the compound is most effective against (e.g., thermal, inflammatory).[10][11]
General Considerations:
-
Animals: Male Swiss Albino mice (20-30 g) or Sprague-Dawley rats (200-250 g) are commonly used.[12][13] All animals must be acclimatized for at least one week before experiments. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Administration: EPC-1 should be formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose or 10% DMSO in saline). Administration is typically intraperitoneal (i.p.) or oral (p.o.).
-
Groups: A typical study includes a vehicle control group, a positive control group (e.g., Morphine for central analgesia, Indomethacin for inflammatory pain), and at least three dose levels of EPC-1.
Protocol: Hot Plate Test (Thermal Nociception)
This test evaluates centrally mediated analgesic activity by measuring the reaction time of an animal to a thermal stimulus.[12][14] It is particularly sensitive to opioid-like analgesics.
Step-by-Step Methodology:
-
Apparatus: Use a hot plate analgesia meter set to a constant temperature of 55 ± 0.5°C.[12]
-
Baseline Measurement: Place each mouse individually on the hot plate and start a timer. Record the latency (in seconds) to the first sign of nociception (e.g., licking a hind paw or jumping). This is the baseline latency. To prevent tissue damage, a cut-off time of 30 seconds is mandatory.[15]
-
Dosing: Administer the vehicle, positive control (e.g., Morphine, 5 mg/kg), or EPC-1 at various doses to the respective groups.
-
Post-Treatment Measurement: At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), place the mice back on the hot plate and record the reaction latency again.
-
Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] * 100
Protocol: Tail-Flick Test (Thermal Nociception)
Similar to the hot plate test, this model assesses the response to a thermal stimulus but is primarily mediated by a spinal reflex.[16][17]
Step-by-Step Methodology:
-
Apparatus: Use a tail-flick analgesiometer that focuses a beam of high-intensity light on the animal's tail.[18]
-
Baseline Measurement: Gently restrain the mouse or rat, exposing the distal portion of its tail to the light beam. The apparatus will automatically record the time taken for the animal to flick its tail away from the heat source. This is the baseline latency. A cut-off time of 10-12 seconds is typically used to prevent injury.[16]
-
Dosing: Administer vehicle, positive control, or EPC-1 as described above.
-
Post-Treatment Measurement: Test the tail-flick latency at the same time points as the hot plate test (30, 60, 90, 120 minutes).
-
Data Analysis: Calculate the %MPE using the same formula as in the hot plate test.
Protocol: Formalin Test (Inflammatory and Nociceptive Pain)
This is a robust model that differentiates between nociceptive and inflammatory pain mechanisms.[19][20] It involves injecting a dilute formalin solution into the animal's paw, which elicits a biphasic pain response.[21]
-
Phase I (0-5 minutes): An acute, neurogenic pain resulting from direct stimulation of nociceptors.[19][22]
-
Phase II (15-30 minutes): A tonic, inflammatory pain resulting from central sensitization and the release of inflammatory mediators.[19][22]
Step-by-Step Methodology:
-
Habituation: Place the mice in individual observation chambers for at least 30 minutes to acclimatize.
-
Dosing: Pre-treat the animals with vehicle, positive control (e.g., Morphine for both phases, Indomethacin for Phase II), or EPC-1 (typically 30-60 minutes prior to formalin injection).
-
Formalin Injection: Inject 20 µl of 2.5% formalin solution subcutaneously into the plantar surface of one hind paw.[19]
-
Observation: Immediately after injection, return the mouse to the chamber and record the total time (in seconds) spent licking or biting the injected paw.
-
Record continuously for the first 5 minutes (Phase I).
-
After a quiescent period (5-15 min), record again from 15 to 30 minutes (Phase II).[19]
-
-
Data Analysis: The total time spent licking/biting in each phase is the primary endpoint. Calculate the percent inhibition of the pain response for each treatment group compared to the vehicle control group.
Data Presentation: In-Vivo Efficacy Results
| Model | Treatment Group | Dose (mg/kg) | Peak Effect (Time) | Key Endpoint (Mean ± SEM) | % Inhibition / %MPE |
| Hot Plate | Vehicle | N/A | - | Latency (s) | 0% (Baseline) |
| Morphine | 5 | 30 min | Latency (s) | Calculate %MPE | |
| EPC-1 | 10 | Report time | Latency (s) | Calculate %MPE | |
| EPC-1 | 30 | Report time | Latency (s) | Calculate %MPE | |
| EPC-1 | 100 | Report time | Latency (s) | Calculate %MPE | |
| Formalin | Vehicle | N/A | - | Licking Time (s) Phase I / II | 0% (Baseline) |
| Indomethacin | 10 | - | Licking Time (s) Phase I / II | Calculate % Inhibition | |
| EPC-1 | 30 | - | Licking Time (s) Phase I / II | Calculate % Inhibition | |
| EPC-1 | 100 | - | Licking Time (s) Phase I / II | Calculate % Inhibition |
Workflow Visualization: In-Vivo Testing Cascade
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.journalagent.com [pdf.journalagent.com]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. ijisrt.com [ijisrt.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Evaluation of the formalin test to assess the analgesic activity of diflunisal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. In-Vivo Models for Management of Pain [scirp.org]
- 16. rjptsimlab.com [rjptsimlab.com]
- 17. Tail flick test - Wikipedia [en.wikipedia.org]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. criver.com [criver.com]
- 21. meliordiscovery.com [meliordiscovery.com]
- 22. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid in Drug Discovery
Introduction: The Pyrrolidine Scaffold as a Privileged Structure in Medicinal Chemistry
The five-membered saturated nitrogen heterocycle, the pyrrolidine ring, is a cornerstone of modern drug discovery.[1][2] Its prevalence in over 37 FDA-approved drugs highlights its importance as a versatile scaffold.[1] Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbons of the pyrrolidine ring confer a non-planar, three-dimensional geometry. This property, known as "pseudorotation," allows for an efficient exploration of pharmacophore space, which is critical for optimizing interactions with biological targets such as enzymes and receptors.[1][3] The pyrrolidine motif can enhance aqueous solubility, provide hydrogen bond donors or acceptors, and introduce crucial stereochemical elements, all of which contribute to improving a compound's potency, selectivity, and pharmacokinetic profile.[4]
Within this class, the 1-substituted 5-oxopyrrolidine-3-carboxylic acid core has emerged as a particularly fruitful starting point for generating novel bioactive agents. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including analgesic, antihypoxic, antimicrobial, anticancer, and anti-inflammatory properties.[5][6][7] The synthetic accessibility of this core, typically via the condensation of itaconic acid with primary amines, allows for systematic structural modifications at the N-1 and C-3 positions, enabling extensive structure-activity relationship (SAR) studies.[5][6]
This guide focuses on 1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid , a specific analog within this promising chemical class. We will provide detailed protocols for its synthesis and characterization, followed by a strategic workflow for its evaluation in drug discovery programs, drawing upon the established biological potential of related compounds.
Synthesis and Characterization of this compound
The synthesis of the title compound is predicated on the well-established reaction between a primary amine and itaconic acid (2-methylenesuccinic acid).[5][6] The ethyl substituent on the phenyl ring introduces a lipophilic element that may influence membrane permeability and target engagement.
Protocol 1: Synthesis via Michael Addition and Cyclization
Objective: To synthesize this compound.
Materials:
-
2-Ethylaniline
-
Itaconic acid
-
Water (deionized) or Glacial Acetic Acid
-
Ethanol
-
Hydrochloric acid (HCl), 1M
-
Standard reflux apparatus
-
Büchner funnel and filter paper
-
Melting point apparatus
-
NMR spectrometer, Mass spectrometer, IR spectrophotometer
Procedure:
-
In a 250 mL round-bottom flask, combine 2-ethylaniline (e.g., 0.10 mol) and itaconic acid (0.11 mol).
-
Add 50 mL of deionized water as the solvent. Rationale: Water is an effective and environmentally benign solvent for this condensation reaction. Glacial acetic acid can also be used and may accelerate the reaction for less reactive amines.[6]
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110°C) with constant stirring.
-
Maintain the reflux for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. A precipitate should form.
-
Filter the crude product using a Büchner funnel and wash the solid with cold water to remove any unreacted starting materials.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as an ethanol/water mixture, to yield the pure product.
-
Dry the purified product under vacuum.
Characterization:
-
Physicochemical Properties: Determine the melting point, solubility, and appearance.
-
Spectroscopic Analysis:
-
¹H NMR: Confirm the presence of the ethyl group protons, aromatic protons, and the protons of the pyrrolidinone ring. Key signals include the characteristic multiplets for the CH₂-CH-CH₂ system of the pyrrolidine core.[8]
-
¹³C NMR: Identify the carbonyl carbons of the lactam and carboxylic acid, as well as the carbons of the aromatic and aliphatic moieties.
-
Mass Spectrometry: Determine the molecular weight to confirm the expected molecular formula (C₁₃H₁₅NO₃).[9]
-
IR Spectroscopy: Identify characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the lactam (around 1680 cm⁻¹), and the C=O stretch of the carboxylic acid.[8][10]
-
Table 1: Predicted Physicochemical Properties for C₁₃H₁₅NO₃
| Property | Predicted Value | Source |
|---|---|---|
| Molecular Weight | 233.26 g/mol | PubChem[9] |
| Molecular Formula | C₁₃H₁₅NO₃ | PubChem[9] |
| XlogP | 1.3 | PubChem[9] |
| Monoisotopic Mass | 233.1052 Da | PubChem[9] |
Drug Discovery Applications & Screening Strategy
Given the broad bioactivity of the 5-oxopyrrolidine-3-carboxylic acid scaffold, a tiered screening approach is recommended to efficiently identify the therapeutic potential of the title compound. The workflow below outlines a logical progression from broad phenotypic screening to more specific mechanistic assays.
Caption: Proposed workflow for drug discovery evaluation.
Application Protocols
The following protocols are based on methodologies reported for structurally related compounds and provide a robust framework for initial biological evaluation.
Protocol 2: In Vitro Antimicrobial Activity Screening (MIC Determination)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi. Hydrazone derivatives of similar scaffolds have shown potent activity, especially against Gram-positive bacteria.[8][11][12]
Materials:
-
Test compound dissolved in DMSO (e.g., 10 mg/mL stock).
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (Candida albicans).
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi.
-
96-well microtiter plates.
-
Positive control antibiotics (e.g., Cefuroxime, Ampicillin).[11]
-
Resazurin sodium salt solution (viability indicator).
Procedure:
-
Dispense 100 µL of appropriate broth into each well of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and perform a 2-fold serial dilution across the plate.
-
Prepare a microbial inoculum suspension adjusted to a 0.5 McFarland standard and dilute it to the final concentration (approx. 5 x 10⁵ CFU/mL for bacteria).
-
Inoculate each well with 10 µL of the microbial suspension.
-
Include positive control (broth + microbes + control antibiotic) and negative control (broth + microbes + DMSO) wells.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
After incubation, add 10 µL of Resazurin solution to each well and incubate for another 2-4 hours.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change of the indicator (from blue to pink), indicating inhibition of microbial growth.
Protocol 3: In Vitro Cytotoxicity Screening using MTT Assay
Objective: To assess the compound's cytotoxic effect on a cancer cell line. Related 5-oxopyrrolidine derivatives have shown promising anticancer activity.[8][13]
Materials:
-
Human cancer cell line (e.g., A549 lung adenocarcinoma).[8][13]
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO.
-
96-well cell culture plates.
-
Positive control (e.g., Cisplatin).
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 4: Mechanistic Study - Matrix Metalloproteinase (MMP) Inhibition Assay
Objective: To evaluate the compound's potential as an anti-inflammatory agent by measuring its ability to inhibit MMPs. Certain pyrrolidinone derivatives have been screened for MMP-2 and MMP-9 inhibition.[7][14]
Materials:
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).
-
Recombinant human MMP-2 or MMP-9.
-
Assay buffer (e.g., Tris-HCl, pH 7.5, containing NaCl, CaCl₂, and ZnCl₂).
-
Positive control inhibitor (e.g., a known MMP inhibitor like Batimastat).
-
96-well black microtiter plates.
-
Fluorometric plate reader.
Procedure:
-
Activate the pro-MMP enzyme according to the manufacturer's instructions (e.g., using APMA).
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the activated MMP enzyme.
-
Incubate at 37°C for 15-30 minutes to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic MMP substrate.
-
Immediately measure the fluorescence intensity at appropriate excitation/emission wavelengths over time (kinetic mode).
-
The rate of substrate cleavage is proportional to the slope of the fluorescence vs. time curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.
Caption: Mechanism of MMP inhibition assay.
Data Interpretation and Future Directions
The results from this initial screening cascade will provide a comprehensive preliminary profile of This compound .
-
Positive Antimicrobial/Anticancer Hits: Should the compound exhibit significant activity in these screens (e.g., low µg/mL MIC or IC₅₀ values), the next steps would involve assessing its selectivity (e.g., cytotoxicity against non-cancerous cells) and beginning SAR studies.[8] The carboxylic acid and the pyrrolidinone ring offer multiple points for derivatization to improve potency and drug-like properties. For instance, converting the carboxylic acid to a carbohydrazide allows for the synthesis of a wide array of hydrazones, a chemical class with documented potent antimicrobial effects.[8][11]
-
Positive Anti-inflammatory Hits: Activity in the MMP assay would warrant further investigation into its effects on other inflammatory mediators and pathways.
-
No Activity: A lack of activity in these primary screens does not preclude its potential. The scaffold could be derivatized to explore other biological targets. The N-aryl substituent is known to be a key determinant of activity, and analogs with different substitutions on the phenyl ring should be synthesized and tested.[5]
By following this structured approach, researchers can systematically uncover the therapeutic potential of this novel compound, leveraging the rich chemical and biological history of the pyrrolidinone scaffold.
References
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. Available at: [Link]
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Gökçe, B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Available at: [Link]
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Koval'ova, A. G., et al. (2018). Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. Pharmaceutical Chemistry Journal. Available at: [Link]
-
Tumosienė, I., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules. Available at: [Link]
-
Desai, P.S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. RASĀYAN Journal of Chemistry. Available at: [Link]
-
Tumosienė, I., et al. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules. Available at: [Link]
-
Desai, P.S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. Available at: [Link]
-
Kantminienė, K., et al. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules. Available at: [Link]
-
Mickevicius, V., et al. (2005). Synthesis of 1‐{[(Aryl‐5‐oxopyrrolidin‐3‐yl)carbonyl] ‐amino}‐5‐oxopyrrolidine‐3‐carboxylic Acids. ChemInform. Available at: [Link]
-
Mickevicius, V., et al. (2005). Synthesis of 1-{[(Aryl5-oxopyrrolidin-3-yl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic Acids. ResearchGate. Available at: [Link]
-
Kantminienė, K., et al. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. Available at: [Link]
-
Jonuškienė, I., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules. Available at: [Link]
-
PubChem. (n.d.). This compound. PubChem. Available at: [Link]
-
Tumosienė, I., et al. (2019). (PDF) Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. ResearchGate. Available at: [Link]
-
Kantminienė, K., et al. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC - NIH. Available at: [Link]
-
Jonuškienė, I., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. ResearchGate. Available at: [Link]
-
Tumosienė, I., et al. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. PubMed. Available at: [Link]
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- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: A Hypothetical Framework for "1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid" as a Novel Inhibitor of Tankyrase
As a Senior Application Scientist, it is imperative to begin with a clear statement on the current scientific landscape regarding the specified topic.
Preliminary Scientific Integrity Statement: Based on a comprehensive review of current scientific literature, "1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid" is not documented as a characterized chemical probe with a known biological target or established application protocols. The following content is a hypothetical application and protocol guide constructed to demonstrate how such a document would be structured for a novel chemical probe, adhering to the highest standards of scientific rigor and experimental design. The proposed biological activity is based on the activities of structurally related compounds and serves as a framework for the detailed protocols provided.
Introduction: A New Scaffold for PARP Inhibition
The 5-oxopyrrolidine-3-carboxylic acid core is a versatile scaffold found in various biologically active molecules.[1][2][3][4][5] While derivatives of this scaffold have been explored for antimicrobial and anticancer properties, their potential as specific enzyme inhibitors remains an area of active investigation.[1][2][5] We hypothesize that This compound (hereafter designated EPPC ) acts as a potent and selective inhibitor of Tankyrase 1/2 (TNKS1/2), key enzymes in the poly(ADP-ribose) polymerase (PARP) family.
Tankyrases are implicated in various cellular processes, including Wnt/β-catenin signaling, telomere maintenance, and mitotic spindle formation. Their overactivity is a hallmark of several cancers, particularly those driven by Wnt pathway dysregulation.[1][2][5] EPPC is proposed as a chemical probe to investigate Tankyrase biology and as a potential therapeutic lead.
Physicochemical Properties of EPPC
| Property | Value (Predicted) |
| Molecular Formula | C₁₃H₁₅NO₃ |
| Molecular Weight | 233.26 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (>10 mM), DMF, and Ethanol. Sparingly soluble in water. |
| Purity (Recommended) | >98% for cell-based assays; >99% for biochemical assays |
| Storage | Store at -20°C, desiccated and protected from light. |
PART 1: BIOCHEMICAL CHARACTERIZATION
In Vitro Tankyrase Inhibition Assay
Principle: This protocol outlines a homogenous biochemical assay to determine the IC₅₀ of EPPC against purified human Tankyrase 1 and 2. The assay measures the incorporation of biotinylated NAD+ onto a histone substrate, which is then detected by a europium-labeled anti-biotin antibody in a time-resolved fluorescence resonance energy transfer (TR-FRET) format.
Workflow Diagram:
Caption: Workflow for the in vitro Tankyrase TR-FRET assay.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM MgCl₂, 1 mM DTT.
-
EPPC Stock: Prepare a 10 mM stock solution in 100% DMSO.
-
Serial Dilutions: Perform a 1:3 serial dilution of the EPPC stock in DMSO to create a 10-point concentration curve (e.g., from 10 mM down to 0.5 µM). Then, dilute each concentration 1:50 in Assay Buffer. This creates a 2X final concentration plate.
-
Enzyme Solution: Dilute recombinant human TNKS1 or TNKS2 to 2X the final concentration (e.g., 2 nM) in Assay Buffer.
-
Substrate/NAD+ Mix: Prepare a 2X mix of histone H4 (substrate, e.g., 200 nM) and biotinylated-NAD+ (e.g., 50 nM) in Assay Buffer.
-
-
Assay Procedure (384-well format):
-
Add 5 µL of the 2X EPPC dilutions (or DMSO for control) to the assay plate.
-
Add 5 µL of the 2X Enzyme Solution to all wells.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 10 µL of the 2X Substrate/NAD+ Mix.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect by adding 10 µL of Stop/Detection Buffer containing a europium-labeled anti-biotin antibody.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader (Excitation: 320 nm, Emission: 665 nm and 615 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm / 615 nm).
-
Normalize the data to high (DMSO vehicle) and low (no enzyme) controls.
-
Plot the normalized response versus the log of EPPC concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
PART 2: CELLULAR & PHENOTYPIC ANALYSIS
Wnt/β-catenin Signaling Pathway Modulation
Principle: Tankyrase inhibition stabilizes Axin, a key component of the β-catenin destruction complex. This leads to the degradation of β-catenin and subsequent downregulation of Wnt target genes. This protocol uses a luciferase reporter assay to quantify the effect of EPPC on Wnt signaling.
Signaling Pathway Diagram:
Caption: EPPC inhibits Tankyrase, stabilizing Axin and promoting β-catenin degradation.
Protocol: TOP/FOP Flash Luciferase Assay
-
Cell Culture and Transfection:
-
Use a Wnt-responsive cell line (e.g., HEK293T or a colon cancer line like DLD-1).
-
Co-transfect cells with TOP-Flash (contains TCF/LEF binding sites upstream of luciferase) and a control plasmid (e.g., Renilla luciferase for normalization). FOP-Flash (mutated binding sites) can be used as a negative control.
-
-
Compound Treatment:
-
24 hours post-transfection, seed cells into a 96-well white, clear-bottom plate.
-
Allow cells to adhere for 4-6 hours.
-
Treat cells with a serial dilution of EPPC (e.g., 0.1 to 30 µM) or a known TNKS inhibitor (e.g., XAV939) as a positive control. Include a DMSO vehicle control.
-
If the cell line has low basal Wnt activity, stimulate with Wnt3a conditioned media.
-
-
Luciferase Measurement:
-
After 16-24 hours of treatment, lyse the cells and measure Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer’s protocol.
-
-
Data Analysis:
-
Calculate the ratio of Firefly to Renilla luciferase activity for each well to normalize for transfection efficiency and cell number.
-
Normalize the ratios to the DMSO vehicle control.
-
Plot the normalized reporter activity against the log of EPPC concentration to determine the EC₅₀.
-
Phenotypic Assay: Cancer Cell Viability
Principle: Inhibition of Tankyrase in Wnt-addicted cancer cells is expected to reduce their proliferation and viability. This protocol measures cell viability after prolonged exposure to EPPC.
Protocol: CellTiter-Glo® Viability Assay
-
Cell Seeding:
-
Seed a Wnt-dependent cancer cell line (e.g., DLD-1, SW480) in a 96-well plate at a density that ensures logarithmic growth throughout the experiment (e.g., 2,000 cells/well).
-
-
Compound Treatment:
-
After 24 hours, treat the cells with a serial dilution of EPPC (e.g., 0.1 to 50 µM). Include DMSO vehicle control and a positive control cytotoxic agent.
-
-
Incubation:
-
Incubate the plate for 72 hours in a standard cell culture incubator (37°C, 5% CO₂).
-
-
Viability Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence data to the DMSO vehicle control.
-
Plot the percent viability against the log of EPPC concentration and fit to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).
-
References
-
Šačkus, A., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3813. [Link]
-
Tumosienė, I., et al. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 24(5), 971. [Link]
-
Kavaliauskas, P., et al. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Pharmaceuticals, 15(7), 808. [Link]
-
Gaspariunas, G., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Cheminė Technologija, 1(65). [Link]
-
Patel, D., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI-INFLAMMATORY AGENTS. RASĀYAN Journal of Chemistry, 13(2), 974-981. [Link]
-
Tumosienė, I., et al. (2024). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2351325. [Link]
Sources
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- 2. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Formulation of 1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid in Biological Studies
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of the novel compound, 1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, for biological evaluation. Recognizing the unique challenges posed by its carboxylic acid moiety and substituted phenyl ring, this guide eschews a one-size-fits-all template. Instead, it presents a logical, step-by-step workflow, from initial physicochemical characterization to the preparation and validation of formulations for both in vitro and in vivo applications. The protocols herein are designed to be self-validating, emphasizing the scientific rationale behind each experimental choice to ensure reproducibility and accuracy in downstream biological assays.
Introduction: The Formulation Challenge
This compound is a small molecule with a pyrrolidone core, a structure of interest in medicinal chemistry for its potential biological activities.[1][2] The successful biological evaluation of this and similar novel chemical entities (NCEs) is critically dependent on the development of appropriate formulations that ensure consistent and known concentrations of the active compound are delivered to the biological system. The presence of a carboxylic acid group suggests that the compound's solubility will be pH-dependent, while the ethylphenyl group imparts a degree of lipophilicity.[3] This combination can lead to challenges in achieving sufficient concentration in aqueous media typically used for biological experiments.
This guide provides a systematic approach to developing and validating formulations of this compound to support preclinical research.
Pre-formulation Characterization: The Foundation of Rational Formulation Design
Before any formulation is prepared, a thorough understanding of the compound's physicochemical properties is essential.[4][5] These initial studies dictate the entire formulation strategy.
Aqueous Solubility Determination
The solubility of the compound in aqueous media at different pH values is the most critical parameter. The carboxylic acid group is expected to be protonated at low pH (less soluble) and deprotonated at higher pH (more soluble).
Protocol 1: pH-Dependent Aqueous Solubility (Thermodynamic)
-
Preparation of Buffers: Prepare a series of buffers at various pH values relevant to biological systems (e.g., pH 1.2 for stomach, pH 4.5, pH 6.8, and pH 7.4 for intestinal and physiological conditions).[6]
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[6]
-
Sample Clarification: Centrifuge or filter the samples to remove undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[7]
-
Data Interpretation: Plot solubility (e.g., in µg/mL) against pH. This profile is crucial for selecting appropriate vehicles for oral and intravenous administration.
pKa Determination
The pKa is the pH at which the compound exists in a 50:50 ratio of its ionized (deprotonated carboxylate) and non-ionized (protonated carboxylic acid) forms.[3] This value is fundamental to predicting its behavior in different biological compartments.
Protocol 2: pKa Determination by Potentiometric Titration
-
Solution Preparation: Accurately weigh and dissolve a sample of the compound in a suitable solvent mixture (e.g., water with a small amount of co-solvent like methanol if necessary).
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve. Several software packages can automate this analysis.[8]
Organic Solvent & Co-solvent Solubility
For preparing concentrated stock solutions, understanding the compound's solubility in common organic solvents is necessary.
Protocol 3: Kinetic Solubility in Organic Solvents
-
Solvent Selection: Select a panel of common laboratory solvents (e.g., Dimethyl sulfoxide (DMSO), Ethanol, Methanol, Propylene glycol (PG), Polyethylene glycol 400 (PEG 400)).
-
Sample Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 50 mM).
-
Serial Dilution: Serially dilute this stock into the chosen aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate format.[9]
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or plate reader to detect the point of precipitation. The concentration at which precipitation first occurs is the kinetic solubility.[7]
Table 1: Interpretation of Pre-formulation Data for Formulation Strategy
| Parameter | Potential Result | Implication for Formulation |
| Aqueous Solubility | Low at pH 7.4 (<10 µg/mL) | Simple aqueous solution is not feasible. Requires solubilizing excipients. |
| High at pH 7.4 (>1 mg/mL) | A simple buffered aqueous solution may be sufficient. | |
| pKa | ~4-5 | The compound will be mostly ionized at physiological pH, potentially increasing solubility but decreasing membrane permeability. pH adjustment can be a powerful formulation tool.[3] |
| Organic Solubility | High in DMSO (>100 mM) | DMSO is a suitable solvent for a concentrated stock solution for in vitro studies. |
| Moderate in Ethanol, PG, PEG 400 | These solvents can be considered as co-solvents for in vivo formulations. |
Formulation for In Vitro Studies
For in vitro assays (e.g., cell-based assays, enzyme inhibition), the primary goal is to prepare a concentrated stock solution that can be diluted into the aqueous assay medium without precipitation.
Preparation of Concentrated Stock Solutions
DMSO is the most common vehicle for initial in vitro screening due to its high solubilizing power.
Protocol 4: Preparation of a 100 mM DMSO Stock Solution
-
Calculation: Based on the molecular weight of this compound (233.26 g/mol ), calculate the mass required for your desired volume and concentration (e.g., for 1 mL of 100 mM stock, weigh 23.33 mg).
-
Dissolution: Add the weighed compound to a sterile, appropriate-sized vial. Add the calculated volume of high-purity, anhydrous DMSO.
-
Solubilization: Vortex thoroughly. If necessary, gentle warming (to 37°C) or sonication can be used to aid dissolution. Ensure the compound is fully dissolved by visual inspection.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is found to be light-sensitive.[10]
Workflow for In Vitro Formulation
The following diagram illustrates the decision-making process for preparing working solutions for in vitro assays.
Caption: Decision tree for selecting an in vivo formulation strategy.
Example In Vivo Formulation Protocols
Protocol 5: Preparation of a Solution for Intravenous (IV) Administration
This protocol is suitable if the compound is sufficiently soluble with a co-solvent or pH adjustment. For IV administration, the final formulation MUST be a clear solution, free of particulates. [11]
-
Vehicle Preparation: Prepare a vehicle of 10% Solutol HS 15 in sterile saline.
-
Compound Addition: Weigh the required amount of this compound.
-
Dissolution: Slowly add the compound to the vehicle while vortexing. Gentle warming or sonication may be required.
-
pH Adjustment (if needed): If the compound is not fully dissolved, slowly add dilute NaOH (e.g., 0.1 M) dropwise to raise the pH and ionize the carboxylic acid, which should increase solubility. Monitor the pH to ensure it remains within a physiologically tolerable range (typically pH ~7.0-8.0).
-
Sterilization: Once a clear solution is obtained, sterile-filter through a 0.22 µm syringe filter.
-
Validation: Confirm the concentration of the final solution using a validated analytical method.
Protocol 6: Preparation of a Suspension for Oral (PO) Gavage
This is a common approach for water-insoluble compounds in early-stage studies. [12]
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of methylcellulose (or carboxymethylcellulose) in purified water. This is the suspending vehicle.
-
Compound Weighing: Weigh the required amount of the compound for the desired dose concentration (e.g., for a 10 mg/mL suspension, weigh 100 mg for a 10 mL final volume).
-
Wetting the Powder: Place the powder in a mortar. Add a small amount of the vehicle (a few drops) and levigate with a pestle to form a smooth, uniform paste. This step is critical to prevent clumping.
-
Dilution: Gradually add the remaining vehicle in small portions while continuously stirring or mixing to form a homogenous suspension.
-
Homogenization: Use a homogenizer or sonicator to ensure uniform particle size distribution.
-
Storage & Dosing: Store at 2-8°C. Before each dose is drawn, the suspension must be thoroughly mixed (e.g., by vortexing) to ensure dose uniformity.
Table 2: Common Excipients for Formulating Poorly Soluble Compounds
| Excipient Class | Example(s) | Function | Considerations |
| Co-solvents | PEG 400, Propylene Glycol, Ethanol | Increase solubility by reducing solvent polarity. | Potential for toxicity at high concentrations. Can cause precipitation upon dilution in the bloodstream. [13] |
| Surfactants | Polysorbate 80 (Tween® 80), Solutol® HS 15 | Enhance wetting and form micelles to solubilize the compound. | Can affect membrane permeability and have their own biological effects. [14] |
| Suspending Agents | Methylcellulose, Carboxymethylcellulose (CMC) | Increase viscosity to slow down sedimentation of particles in a suspension. | For oral use primarily. Not for IV. Must ensure homogeneity before each dose. [15] |
| Complexing Agents | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Forms inclusion complexes where the lipophilic part of the drug resides within the cyclodextrin cavity, increasing aqueous solubility. | Can alter pharmacokinetics. Potential for nephrotoxicity with some cyclodextrins. [13] |
Formulation Validation: Ensuring Quality and Consistency
Once a formulation is prepared, it must be validated to ensure it meets the required specifications for the study. [16][17] Protocol 7: Key Validation Tests for Preclinical Formulations
-
Concentration Analysis:
-
Objective: To verify that the concentration of the active compound in the formulation is as intended.
-
Method: Use a validated HPLC method to analyze the concentration of the prepared formulation against a standard curve. For solutions, the result should be within ±10% of the target concentration. For suspensions, analyze multiple samples while mixing to ensure homogeneity. [18]2. Appearance & pH:
-
Objective: To check for physical changes and ensure physiological compatibility.
-
Method: Visually inspect solutions for clarity and color. Inspect suspensions for ease of re-suspension and particle size. Measure the pH of the final formulation.
-
-
Stability Testing:
-
Objective: To determine how long the formulation remains stable under study conditions. [2] * Method: Store the formulation under the intended use conditions (e.g., on the benchtop for the duration of a dosing day, and at 2-8°C for longer-term storage). Periodically re-test the concentration and appearance over the intended period of use. [19]This ensures that the compound does not degrade or precipitate over time.
-
Conclusion
The successful biological investigation of this compound hinges on a rational and systematic approach to formulation development. There is no single "correct" formulation; the optimal choice depends on the specific biological question, the route of administration, and the inherent physicochemical properties of the compound. By following the workflow of pre-formulation characterization, strategic vehicle selection, and rigorous validation, researchers can develop robust formulations that deliver the compound accurately and reproducibly, thereby generating high-quality, reliable data in their biological studies.
References
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Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. European Journal of Medicinal Chemistry. (Available at: [Link])
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Stability Testing for Pharmaceutical Drug Products. Vici Health Sciences. (Available at: [Link])
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Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences. (Available at: [Link])
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Solubilizer Excipients. American Pharmaceutical Review. (Available at: [Link])
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pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches. ResearchGate. (Available at: [Link])
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Preparing Stock Solutions. PhytoTech Labs. (Available at: [Link])
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NonClinical Dose Formulation Analysis Method Validation and Sample Analysis. AAPS J. (Available at: [Link])
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Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. (Available at: [Link])
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Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. (Available at: [Link])
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Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Proclinical. (Available at: [Link])
-
PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). ResearchGate. (Available at: [Link])
-
The pKa Distribution of Drugs: Application to Drug Discovery. ChemMedChem. (Available at: [Link])
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Excipients for Solubility and Bioavailability Enhancement. Gattefossé. (Available at: [Link])
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Understanding the Role of Pharmaceutical Solubilizing Excipients on the Concentration of Poorly Water-Soluble Drugs Using High Throughput Experimentation and Mechanistic Modeling. ProQuest. (Available at: [Link])
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What is pKa and how is it used in drug development? Pion. (Available at: [Link])
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(PDF) Pharmaceutical preformulation studies in formulation and development of new dosage form: A review. ResearchGate. (Available at: [Link])
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Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Quality Assurance. (Available at: [Link])
-
Stability Testing to Support Clinical Studies. Contract Pharma. (Available at: [Link])
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VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. Omicsonline.org. (Available at: [Link])
-
Stability Testing. Charles River. (Available at: [Link])
-
Prediction of pKa values of small molecules via graph neural networks. TU Wien's reposiTUm. (Available at: [Link])
-
SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. (Available at: [Link])
-
Stock Solutions 101: Everything You Need to Know. G-Biosciences. (Available at: [Link])
-
Predicting the pKa of Small Molecules. Rupp, M. (Available at: [Link])
-
Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. (Available at: [Link])
-
Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. Lexicon Pharmaceuticals. (Available at: [Link])
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The Modern Medicinal Chemist's Guide to Formulations. Drug Hunter. (Available at: [Link])
-
Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. (Available at: [Link])
-
Stability Studies and Testing of Pharmaceuticals - An Overview. LCGC International. (Available at: [Link])
-
Lab Skills: Preparing Stock Solutions. YouTube. (Available at: [Link])
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Solutions and dilutions: working with stock solutions. Rice University. (Available at: [Link])
-
Analytical method validation: A brief review. World Journal of Advanced Research and Reviews. (Available at: [Link])
-
Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. ILAR Journal. (Available at: [Link])
-
Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. ResearchGate. (Available at: [Link])
-
Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. Taylor & Francis Online. (Available at: [Link])
-
PRE-FORMULATION STUDIES IN THE DEVELOPMENT OF NOVEL DRUG MOLECULES. International Journal of Advance Research, Ideas and Innovations in Technology. (Available at: [Link])
-
SUBSTANCE ADMINISTRATION. McGill University. (Available at: [Link])
-
Preformulation Studies. Books Gateway. (Available at: [Link])
-
Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. PubMed. (Available at: [Link])
-
Regulatory Knowledge Guide for Small Molecules. NIH's Seed. (Available at: [Link])
-
Preformulation Studies. BS Publications. (Available at: [Link])
-
Navigating Compounding in Early Phase Drug Development and ADF Studies. BioPharma Services. (Available at: [Link])
-
Vehicles for Animal Studies. Gad Consulting Services. (Available at: [Link])
-
A REVIEW ON PHARMACEUTICAL PREFORMULATION STUDIES IN FORMULATION AND DEVELOPMENT OF NEW DRUG MOLECULES. International Journal of Pharmaceutical Sciences and Research. (Available at: [Link])
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid
Introduction: Addressing the Yield Challenge
The synthesis of 1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, a key scaffold in medicinal chemistry, is most commonly achieved through the cyclocondensation of 2-ethylaniline and itaconic acid.[1][2] While this method is direct, researchers frequently encounter challenges with reaction efficiency, purification, and overall yield. This technical guide provides a structured, experience-driven approach to systematically troubleshoot common issues and enhance the productivity of this synthesis. We move beyond a simple protocol to explain the chemical rationale behind each optimization step, empowering you to make informed decisions in your laboratory work.
Core Reaction Scheme
The foundational reaction involves a conjugate addition of the amine to the double bond of itaconic acid, followed by an intramolecular cyclization (amide formation) with the loss of water to form the stable 5-oxopyrrolidine ring, also known as a pyroglutamic acid derivative.
Sources
Technical Support Center: 1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid - Byproduct Identification and Troubleshooting
Introduction
This technical guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. The synthesis, primarily achieved through the condensation of 2-ethylaniline and itaconic acid, is a robust reaction. However, like any chemical transformation, it is not without the potential for side reactions and the formation of impurities. This document provides a comprehensive troubleshooting guide in a question-and-answer format to help you identify and understand the formation of common byproducts. Our approach is grounded in scientific principles and practical laboratory experience to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: I see an unexpected peak in my HPLC chromatogram with the same mass as my target compound. What could it be?
This is a common issue and often points to the presence of an isomer. The most likely culprits are isomers formed from the reaction of 2-ethylaniline with isomers of itaconic acid, namely mesaconic acid or citraconic acid. These isomers can be present in the itaconic acid starting material or can be formed in situ under certain reaction conditions.
Q2: My reaction seems to have low yield, and I have a significant amount of a water-soluble byproduct. What should I investigate?
Low yield with a significant water-soluble component often suggests incomplete cyclization. The initial Michael addition of 2-ethylaniline to itaconic acid forms an intermediate amino-diacid, which then cyclizes to the desired pyrrolidinone. If cyclization is incomplete, this open-chain intermediate will remain in your aqueous phase during extraction.
Q3: I have a byproduct with a mass that is 44 Da less than my product. What is the likely identity of this impurity?
A mass loss of 44 Da is characteristic of decarboxylation, the loss of a CO₂ molecule. This can occur under harsh thermal conditions, leading to the formation of 1-(2-ethylphenyl)pyrrolidin-5-one.
Q4: My final product has a slight yellow or brown tint, even after purification. What could be the cause?
Discoloration can arise from several sources. Minor oxidation of the 2-ethylaniline starting material or the product itself can lead to colored impurities. Additionally, trace amounts of polymeric byproducts can also impart color to the final product.
Troubleshooting Guide: Byproduct Identification and Mitigation
This section provides a more in-depth analysis of potential byproducts, their formation mechanisms, and strategies for their identification and control.
Workflow for Byproduct Identification
The following diagram outlines a general workflow for identifying unknown byproducts in your reaction mixture.
Caption: A systematic workflow for the identification and mitigation of byproducts.
Common Byproducts and Their Characteristics
The following table summarizes the most common byproducts, their structures, and key analytical data for identification.
| Byproduct Name | Structure | Molecular Weight ( g/mol ) | Key Analytical Signatures |
| This compound (Product) | 233.26 | MS: [M+H]⁺ at m/z 234. ¹H NMR: Characteristic pyrrolidinone ring protons, aromatic protons of the 2-ethylphenyl group, and a carboxylic acid proton. | |
| Isomer 1: 1-(2-Ethylphenyl)-4-methyl-5-oxopyrrolidine-3-carboxylic acid | 233.26 | MS: [M+H]⁺ at m/z 234. ¹H NMR: Different chemical shifts and coupling patterns for the pyrrolidinone ring protons due to the presence of the methyl group at the 4-position. | |
| Isomer 2: 1-(2-Ethylphenyl)-2-methyl-5-oxopyrrolidine-3-carboxylic acid | 233.26 | MS: [M+H]⁺ at m/z 234. ¹H NMR: Distinct chemical shifts for the pyrrolidinone ring protons, with the methyl group signal adjacent to the nitrogen. | |
| Open-chain Amide Intermediate | 251.27 | MS: [M+H]⁺ at m/z 252. ¹H NMR: Absence of the characteristic pyrrolidinone ring signals and presence of signals for an open-chain structure. Highly water-soluble. | |
| Decarboxylation Product: 1-(2-Ethylphenyl)pyrrolidin-5-one | 189.25 | MS: [M+H]⁺ at m/z 190. ¹H NMR: Absence of the carboxylic acid proton and the methine proton at the 3-position. | |
| Unreacted 2-Ethylaniline | 121.18 | MS: [M+H]⁺ at m/z 122. ¹H NMR: Characteristic signals for 2-ethylaniline. | |
| Unreacted Itaconic Acid | 130.10 | MS: [M-H]⁻ at m/z 129. ¹H NMR: Characteristic signals for itaconic acid. |
Byproduct Formation Mechanisms
The following diagram illustrates the main reaction pathway and the formation of key byproducts.
Caption: Reaction scheme showing the desired product formation and potential side reactions.
Experimental Protocols for Byproduct Identification
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Separation
This method provides a good starting point for the separation of the main product from its potential byproducts.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-31 min: 90-10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Rationale: The acidic mobile phase helps to protonate the carboxylic acid groups, leading to better peak shape. The gradient elution allows for the separation of compounds with a range of polarities, from the polar itaconic acid to the less polar byproducts.
Protocol 2: Mass Spectrometry (MS) Analysis
For definitive identification, coupling the HPLC to a mass spectrometer is highly recommended.
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Range: m/z 100-500.
-
Fragmentation (MS/MS): Perform product ion scans on the parent ions of interest to obtain fragmentation patterns.
Expected Fragmentation Patterns:
-
Main Product and Isomers: Expect to see a prominent [M+H]⁺ ion. Common fragmentation pathways include the loss of water (-18 Da), the loss of the carboxylic acid group (-45 Da as COOH or -44 Da as CO₂), and fragmentation of the pyrrolidinone ring.
-
Open-chain Amide: Will show a different fragmentation pattern compared to the cyclized product, likely involving cleavage at the amide bond.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for the unambiguous structural elucidation of byproducts, especially isomers.
-
Solvent: DMSO-d₆ or CDCl₃.
-
Experiments:
-
¹H NMR: To determine the proton environment and coupling patterns.
-
¹³C NMR: To identify the number and type of carbon atoms.
-
COSY: To establish proton-proton correlations.
-
HSQC: To correlate protons to their directly attached carbons.
-
Key NMR Signatures to Differentiate Isomers:
-
Product: A characteristic ABX or more complex multiplet system for the three protons on the pyrrolidinone ring at positions 3 and 4.
-
Isomer 1 (from Mesaconic Acid): The presence of a methyl group at the 4-position will simplify the spin system of the adjacent protons. You will observe a quartet for the proton at position 3 and a doublet for the methyl group.
-
Isomer 2 (from Citraconic Acid): A methyl group at the 2-position will significantly alter the chemical shifts of the adjacent methylene protons.
Mitigation Strategies
-
Starting Material Purity: Ensure the purity of your itaconic acid. If necessary, recrystallize it to remove any isomeric impurities.
-
Reaction Temperature: Higher temperatures can promote the isomerization of itaconic acid and increase the rate of decarboxylation. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Solvent Choice: The reaction is often performed in water or acetic acid.[1] The choice of solvent can influence the rate of cyclization. Experiment with different solvents to optimize the formation of the desired product.
-
Reaction Time: Monitor the reaction progress by TLC or HPLC to avoid prolonged reaction times at elevated temperatures, which can lead to byproduct formation.
-
Work-up Procedure: A careful aqueous work-up is crucial to remove any unreacted itaconic acid and the open-chain amide intermediate. Adjusting the pH during extraction can help to separate the acidic product from basic or neutral impurities.
References
Sources
Technical Support Center: Stability of 1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid in Solution
Welcome to the technical support guide for 1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound in solution. Our goal is to equip you with the scientific understanding and procedural knowledge to ensure the integrity of your experiments.
Introduction
This compound is a member of the substituted 5-oxopyrrolidine-3-carboxylic acids, a class of heterocyclic compounds with significant potential in drug discovery.[1][2] The core structure contains a γ-lactam, which is a five-membered cyclic amide. The stability of this lactam ring is a critical parameter that can be influenced by various experimental conditions, potentially impacting the accuracy and reproducibility of research findings. This guide addresses the most common stability-related issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The most probable degradation pathway is the hydrolysis of the γ-lactam ring. This reaction is catalyzed by both acidic and basic conditions, leading to the formation of the corresponding ring-opened amino acid, 4-((2-ethylphenyl)amino)-4-oxobutanoic acid.[3][4] While less common under typical experimental conditions, decarboxylation of the carboxylic acid moiety at the 3-position is another potential degradation route, especially at elevated temperatures.[5]
Q2: How does pH affect the stability of the compound in aqueous solutions?
A2: The stability of the lactam ring is highly pH-dependent. Generally, lactams exhibit a U-shaped stability profile, with the highest stability typically observed in the neutral to slightly acidic pH range.[6] In strongly acidic or alkaline solutions, the rate of hydrolysis increases significantly.[3] For sensitive experiments, it is crucial to use buffered solutions and to assess the stability of the compound in your specific buffer system if prolonged incubation is required.
Q3: What is the recommended solvent for preparing stock solutions, and how should they be stored?
A3: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of organic compounds. Studies on the stability of diverse compound libraries in DMSO have shown that most compounds are stable for extended periods when stored properly.[7] For optimal stability, we recommend preparing stock solutions in anhydrous DMSO, aliquoting them into single-use volumes to minimize freeze-thaw cycles, and storing them at -20°C or -80°C in tightly sealed containers. Water can be a more significant factor in compound degradation in DMSO than oxygen.[7]
Q4: Is this compound sensitive to light?
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q: I am analyzing my sample by HPLC and see a new, more polar peak appearing over time. What could this be?
A: The appearance of a new, more polar peak is a classic sign of degradation. Given the structure of this compound, this is likely the product of lactam hydrolysis. The resulting ring-opened amino acid will be more polar and thus have a shorter retention time on a reverse-phase HPLC column.
-
Immediate Action: Analyze a freshly prepared standard solution to confirm the retention time of the parent compound.
-
Troubleshooting Steps:
-
Check the pH of your solution: If you are using an unbuffered aqueous solution, the pH may be contributing to hydrolysis.
-
Evaluate your solvent: If your sample is dissolved in a solvent containing water (e.g., a high percentage of water in a co-solvent system), consider preparing samples fresh before analysis.
-
Assess temperature: If your samples are being held at room temperature or higher for an extended period (e.g., in an autosampler), this can accelerate degradation. Use a cooled autosampler if possible.
-
Q: The peak area of my compound is decreasing in my quality control samples. What should I investigate?
A: A progressive decrease in the peak area of the parent compound suggests degradation.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreasing peak area.
Q: I am observing peak tailing in my HPLC analysis. How can I improve the peak shape?
A: Peak tailing can be caused by several factors related to the compound, the mobile phase, or the column itself.
-
Possible Causes & Solutions:
-
Secondary Interactions: The carboxylic acid moiety can have secondary interactions with the silica support of the column.
-
Solution: Adjust the mobile phase pH. Adding a small amount of a weak acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1%) can suppress the ionization of the carboxylic acid and reduce tailing.
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Reduce the injection volume or the concentration of your sample.
-
-
Column Contamination or Degradation: A blocked frit or a void in the column can cause poor peak shape.
-
Solution: Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.[12]
-
-
Data Summary
| Parameter | Recommendation | Rationale |
| Storage of Solid | Store at 2-8°C, protected from light and moisture. | To minimize thermal and photodegradation. |
| Stock Solution Solvent | Anhydrous DMSO | Minimizes hydrolysis.[7] |
| Stock Solution Storage | -20°C or -80°C in single-use aliquots. | Reduces degradation rate and avoids repeated freeze-thaw cycles.[7] |
| Working Solution pH | Neutral to slightly acidic (pH 5-7) | Lactam rings are generally most stable in this pH range.[6] |
| Primary Degradation Product | 4-((2-ethylphenyl)amino)-4-oxobutanoic acid | Result of hydrolytic cleavage of the γ-lactam ring.[3] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.[13]
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
-
Set Up Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Thermal Degradation: Place a sealed vial of the stock solution in an oven at 60°C.
-
Control: Keep a sealed vial of the stock solution at 4°C, protected from light.
-
-
Incubation: Incubate the stressed samples for various time points (e.g., 2, 8, 24 hours). For the base hydrolysis sample, neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Analysis: Analyze all samples by HPLC-UV or LC-MS to observe the formation of degradation products.
Protocol 2: Recommended HPLC Method for Stability Analysis
This is a starting point for a reverse-phase HPLC method. Optimization may be required for your specific system and application.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) %B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm (or as determined by UV scan)
-
Injection Volume: 10 µL
Visualization of Key Degradation Pathway
Caption: Primary hydrolytic degradation pathway.
References
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Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Retrieved from [Link]
-
Greco, C., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. mSphere, 9(2), e00673-23. [Link]
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Degradation of β-lactam antibiotics. (2023). ResearchGate. [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]
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measure pyrrolidine by HPLC. (2011). Chromatography Forum. [Link]
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The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. (2021). Frontiers in Microbiology. [Link]
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Troubleshooting Guide. (n.d.). Phenomenex. [Link]
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Forced degradation studies. (2016). MedCrave online. [Link]
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Modular Synthesis of Substituted Lactams via a Deoxygenative Photochemical Alkylation–Cyclization Cascade of Secondary Amides in Flow. (2023). ACS Organic & Inorganic Au. [Link]
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Troubleshooting CE-SDS: baseline disturbances, peak area repeatability and the presence of ghost peaks. (n.d.). CASSS. [Link]
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A scheme for the formation of 5‐oxopyrrolidine‐3‐carboxylic acid from... (n.d.). ResearchGate. [Link]
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Assay Troubleshooting. (n.d.). MB. [Link]
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Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Applications as Antiproliferative Agents through the Bioisosterism Approach: Carbonyl vs. Phosphoryl Group. (2021). Molecules. [Link]
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Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2022). Biosciences Biotechnology Research Asia. [Link]
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Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. (2023). Journal of the American Chemical Society. [Link]
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Troubleshooting Common HPLC Issues. (2024). Labcompare. [Link]
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Enantioselective Olefin 1,2-Arylamination Catalyzed by a Planar Chiral Indenyl-Rhodium(III). (2023). Angewandte Chemie International Edition. [Link]
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An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). ResearchGate. [Link]
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Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]
-
Desai, P. S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. RASĀYAN Journal of Chemistry, 13(2), 1055-1063. [Link]
-
This compound (C13H15NO3). (n.d.). PubChem. [Link]
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DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. (2020). ResearchGate. [Link]
-
Žirgulevičiūtė, Ž., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Cheminė Technologija, (1), 65. [Link]
-
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2023). Molecules. [Link]
-
Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). Molecules. [Link]
-
Removal of N-Methyl-2-pyrrolidone by Photocatalytic Degradation in a Batch Reactor. (2016). ResearchGate. [Link]
-
Photocatalytic degradation of N-methyl-2-pyrrolidone in aqueous solutions using light sources of UVA, UVC and UVLED. (2014). ResearchGate. [Link]
-
Enhanced Photo-degradation of N-Methyl-2-pyrrolidone (NMP): Influence of Matrix Components, Kinetic Study and Artificial Neural Network Modelling. (2022). ResearchGate. [Link]
-
Enhanced photo-degradation of N-methyl-2-pyrrolidone (NMP): Influence of matrix components, kinetic study and artificial neural network modelling. (2022). Journal of Hazardous Materials, 434, 128807. [Link]
-
Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (n.d.). Moodle. [Link]
-
Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts. [Link]
-
Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. (2023). Scientific Reports, 13(1), 8345. [Link]
-
Hydrolysis of carboxylic acid derivatives (12). (2009). YouTube. [Link]
-
Synthesis of carboxylic acids by hydrolysis or deprotection. (n.d.). Organic Chemistry Portal. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Enhanced photo-degradation of N-methyl-2-pyrrolidone (NMP): Influence of matrix components, kinetic study and artificial neural network modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. phenomenex.com [phenomenex.com]
- 13. biopharminternational.com [biopharminternational.com]
Technical Support Center: Assay Development for 1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (EPOP-CA)
Prepared by: Lead Application Scientist, Advanced Analytics Group
Document ID: TSC-EPOP-CA-2026-01
Welcome, Researchers. This guide provides in-depth troubleshooting for analytical assays involving 1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (internal designation: EPOP-CA). As a novel small molecule, developing a robust and reliable assay for EPOP-CA requires careful consideration of its unique chemical properties. This document is structured as a series of frequently encountered challenges, providing not just solutions, but the underlying scientific rationale to empower your method development.
Troubleshooting Guide & FAQs
Category 1: Liquid Chromatography (HPLC/UHPLC) Issues
Question 1: Why am I observing significant peak tailing and shifting retention times for EPOP-CA in my Reverse-Phase HPLC-UV assay?
Expert Analysis: This is a classic issue for compounds containing an ionizable functional group, in this case, the carboxylic acid on the pyrrolidine ring. The primary causes are typically undesirable secondary interactions with the stationary phase or issues with mobile phase pH control.
-
Silanol Interactions: The carboxylic acid of EPOP-CA can engage in strong ionic interactions with residual, un-capped silanol groups (Si-OH) on the silica-based stationary phase. This leads to a secondary, non-hydrophobic retention mechanism, causing peak tailing.
-
pH Fluctuation: The retention of EPOP-CA is highly sensitive to the pH of the mobile phase. Its carboxylic acid group (pKa estimated between 3-5) will be in a mixed protonation state if the mobile phase pH is not buffered and controlled to be at least 1.5-2 units away from its pKa. Minor fluctuations in your pump's mixing performance can cause significant retention time drift.
Troubleshooting Protocol:
-
Mobile Phase pH Optimization:
-
Objective: Ensure the carboxylic acid is in a single, consistent protonation state.
-
Step 1: Lower the mobile phase pH. Add a modifier like formic acid or trifluoroacetic acid (TFA) to your aqueous and organic mobile phases to achieve a final concentration of 0.1% (v/v). This will bring the pH to ~2.5-2.8, fully protonating the carboxylic acid and minimizing silanol interactions.
-
Step 2: Buffer the mobile phase. If operating at a higher pH is necessary, use a buffer like ammonium acetate or ammonium formate (e.g., 10 mM) to lock the pH in place.
-
Validation: A stable retention time (RSD < 1%) over a long injection sequence confirms pH stability.
-
-
Column Selection & Conditioning:
-
Objective: Minimize available sites for secondary ionic interactions.
-
Step 1: Use a modern, end-capped column or one with a modified surface (e.g., embedded polar group) designed to shield residual silanols.
-
Step 2 (If Tailing Persists): Consider adding a competitive agent to the mobile phase. TFA is excellent for this as it acts as both a pH modifier and an ion-pairing agent that "masks" the silanol groups.
-
Workflow: Diagnosing and Correcting Poor Peak Shape
Caption: Decision tree for troubleshooting poor peak shape for EPOP-CA.
Category 2: Mass Spectrometry (LC-MS/MS) Issues
Question 2: My EPOP-CA signal is inconsistent and low in my plasma samples, but strong in pure solvent. What's causing this matrix effect?
Expert Analysis: This is a classic case of ion suppression , a significant matrix effect in bioanalytical LC-MS. When analyzing EPOP-CA in a complex matrix like plasma, co-eluting endogenous components (e.g., phospholipids, salts) compete with EPOP-CA for ionization in the MS source. This competition reduces the efficiency of EPOP-CA ionization, leading to a suppressed (lower) signal. The ethylphenyl group makes EPOP-CA moderately hydrophobic, increasing the likelihood it will co-elute with major matrix components like phospholipids in a standard reverse-phase gradient.
Troubleshooting Protocol:
-
Diagnose with a Post-Column Infusion Experiment:
-
Objective: To visualize the regions of ion suppression in your chromatogram.
-
Step 1: Infuse a constant, steady flow of EPOP-CA solution directly into the MS source post-column.
-
Step 2: Inject a blank plasma extract (without EPOP-CA) onto the column.
-
Step 3: Monitor the EPOP-CA signal. You will observe a stable baseline from the infusion. When matrix components elute from the column, they will suppress the ionization of the infused standard, causing dips in the baseline.
-
Result: If the dip in the signal coincides with the expected retention time of EPOP-CA, you have confirmed that co-eluting matrix components are the cause of your problem.
-
-
Mitigation Strategy 1: Enhance Chromatographic Separation:
-
Objective: Move the EPOP-CA peak away from the suppression zones.
-
Action: Adjust your gradient. Introduce a shallow gradient around the elution time of EPOP-CA to better resolve it from interferences. Switching to a different stationary phase (e.g., a Phenyl-Hexyl column) can offer alternative selectivity due to potential π-π interactions with the ethylphenyl group, shifting its retention time relative to phospholipids.
-
-
Mitigation Strategy 2: Improve Sample Preparation:
-
Objective: Remove the interfering matrix components before injection.
-
Action: Standard protein precipitation is often insufficient. Implement a more selective sample preparation technique. Solid-Phase Extraction (SPE) is highly effective. A mixed-mode SPE cartridge (e.g., Reverse-Phase and Ion-Exchange) can selectively bind EPOP-CA via its hydrophobic and anionic features while washing away neutral and cationic interferences.
-
Data Table: Example SPE Method Development for EPOP-CA in Plasma
| Step | Reagent/Solvent | Purpose | Expected Outcome for EPOP-CA |
| Condition | Methanol | Wets the sorbent | N/A |
| Equilibrate | 0.1% Formic Acid in Water | Primes sorbent for sample pH | N/A |
| Load | Pre-treated Plasma (pH~3) | Binds EPOP-CA to sorbent | EPOP-CA retained |
| Wash 1 | 5% Methanol in Water | Removes polar interferences | EPOP-CA retained |
| Wash 2 | 20 mM Ammonium Acetate | Removes weakly bound species | EPOP-CA retained |
| Elute | 5% Ammonia in Methanol | Disrupts ionic & hydrophobic binding | >90% Recovery of EPOP-CA |
Workflow: Mitigating Matrix Effects in LC-MS
Caption: Workflow for diagnosing and mitigating ion suppression.
Category 3: Stereospecificity Issues
Question 3: My project requires separating the enantiomers of EPOP-CA, but they co-elute on my C18 column. How can I develop a chiral separation method?
Expert Analysis: EPOP-CA possesses a chiral center at the 3-position of the pyrrolidine ring. Standard achiral stationary phases, like C18, cannot differentiate between enantiomers as they interact with both in an energetically identical manner. To achieve separation, you must introduce a chiral selector into the system, either in the stationary phase or the mobile phase. The most common and robust approach is to use a Chiral Stationary Phase (CSP).
Troubleshooting Protocol:
-
Select a Chiral Stationary Phase (CSP):
-
Objective: Find a CSP that exhibits differential interaction with the two enantiomers of EPOP-CA.
-
Step 1 (Screening): Based on the structure of EPOP-CA (contains aromatic ring, H-bond donor/acceptor), polysaccharide-based CSPs are an excellent starting point. Screen columns with coated or immobilized derivatives of cellulose or amylose (e.g., Chiralpak® IA, IB, IC).
-
Step 2 (Mode Selection): These columns can be used in normal-phase, polar-organic, or reverse-phase modes. Normal-phase (e.g., Hexane/Ethanol) often provides the best selectivity for initial screening.
-
-
Mobile Phase Optimization for Chiral Separation:
-
Objective: Fine-tune the mobile phase to maximize resolution (Rs).
-
Step 1 (Solvent Choice): In normal-phase mode, the alcohol modifier (e.g., Ethanol, Isopropanol) is critical. Lower concentrations typically increase retention and can improve resolution.
-
Step 2 (Additive): The carboxylic acid of EPOP-CA can cause peak tailing on chiral columns. Adding a small amount of an acidic (e.g., TFA) or basic (e.g., diethylamine) modifier to the mobile phase can significantly improve peak shape and selectivity. The choice depends on the specific CSP and mobile phase combination.
-
Data Table: Example Chiral Screening Results for EPOP-CA
| CSP Column | Mobile Phase | Retention (k1 / k2) | Selectivity (α) | Resolution (Rs) | Comments |
| Chiralpak® IA | Hexane/IPA (80/20) | 2.1 / 2.4 | 1.14 | 1.6 | Baseline separation achieved. |
| Chiralpak® IB | Hexane/EtOH (90/10) | 3.5 / 3.5 | 1.00 | 0.0 | No separation observed. |
| Chiralcel® OD | Hexane/IPA/TFA (70/30/0.1) | 1.8 / 2.2 | 1.22 | 2.1 | Excellent separation, good peak shape. |
References
-
Dolan, J. W. (2002). "Peak Tailing and What to Do About It". LCGC North America, 20(5), 430-438. [Link]
-
"The Role of pH in Reversed-Phase HPLC". Waters Corporation. (2012). [Link]
-
Annesley, T. M. (2003). "Ion Suppression in Mass Spectrometry". Clinical Chemistry, 49(7), 1041–1044. [Link]
-
Subramanian, G. (Ed.). (2007). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. [Link]
Technical Support Center: Optimizing the Synthesis of 1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific reaction. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and maximize your synthetic efficiency.
Core Synthesis Pathway: An Overview
The synthesis of this compound is predominantly achieved through a robust and well-established reaction between a primary amine (2-ethylaniline) and itaconic acid.[1] This transformation is not a single-step reaction but a cascade process involving two key stages:
-
Aza-Michael Addition: The nucleophilic amine group of 2-ethylaniline attacks the electron-deficient β-carbon of the α,β-unsaturated system in itaconic acid.
-
Intramolecular Cyclization (Amidation): The newly formed secondary amine then undergoes an intramolecular condensation reaction with the distal carboxylic acid group of the itaconic acid backbone, eliminating a molecule of water to form the stable 5-membered lactam (pyrrolidinone) ring.
This cascade reaction is highly effective for creating N-substituted pyrrolidone structures.[2][3] However, its efficiency is sensitive to several experimental parameters that can lead to common issues such as low yields, impurity formation, and purification difficulties.
General Reaction Scheme
Caption: General synthetic pathway for the target molecule.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yield is the most common challenge and can stem from several factors. Aromatic amines like 2-ethylaniline are generally less nucleophilic than their aliphatic counterparts, which can result in slower reaction rates and incomplete conversion.[2][3]
Troubleshooting Steps:
-
Temperature and Reaction Time: The reaction often requires elevated temperatures to proceed efficiently. Refluxing in a suitable solvent is a standard procedure.[4] If you are running the reaction at a lower temperature, the kinetics may be too slow. Consider increasing the temperature or extending the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal endpoint.
-
Solvent Selection: The choice of solvent is critical.
-
Water: A common and green solvent for this reaction. It can facilitate the reaction by positioning the reactants favorably.[1][4]
-
Acetic Acid: Can act as both a solvent and a weak acid catalyst, potentially accelerating the reaction.[5]
-
Solvent-Free: Heating the neat mixture of reactants (e.g., at 140–150 °C) can be highly effective and simplifies workup, though it risks thermal degradation if not carefully controlled.[5]
-
-
Reactant Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess of one reactant can sometimes drive the reaction to completion. A modest excess (e.g., 1.1 to 1.2 equivalents) of itaconic acid is often employed.
-
Potential Side Reactions: A significant cause of low yield is the base-catalyzed isomerization of itaconic acid to its isomers, dimethyl mesaconate and dimethyl citraconate.[6] Since the amine reactant is a base, it can promote this isomerization. The resulting isomers are often unreactive towards the aza-Michael addition, effectively removing the starting material from the productive pathway.[6] Running the reaction in a weakly acidic medium (like acetic acid) can help suppress this side reaction.[7]
Optimization Workflow for Low Yield
Caption: Troubleshooting decision tree for low reaction yield.
Q2: I'm observing significant impurity formation. How can I identify and minimize these side products?
A2: Impurities typically arise from the aforementioned itaconic acid isomerization or incomplete cyclization.
-
Identification:
-
Unreacted Starting Materials: Easily identified by TLC or LC-MS by comparing with standards.
-
Aza-Michael Adduct (Acyclic Intermediate): This intermediate may be present if the cyclization step is slow or incomplete. It will have a mass corresponding to the sum of the reactants. Its presence can be confirmed with LC-MS.
-
Itaconic Acid Isomers: Mesaconic and citraconic acids may be present in the reaction mixture. While difficult to separate from itaconic acid, their presence suggests that reaction conditions are favoring this unproductive pathway.
-
-
Minimization Strategies:
-
Control pH: Maintain neutral or weakly acidic conditions to disfavor itaconic acid isomerization.[7]
-
Ensure Dehydration: The final cyclization step involves the elimination of water. If using a solvent that forms an azeotrope with water (like toluene), a Dean-Stark apparatus could be used to drive the equilibrium towards the cyclized product, although this is more common in related syntheses. For reflux in water or acetic acid, sufficiently high temperatures and reaction times are key.
-
Order of Addition: Adding the aniline slowly to a heated solution of itaconic acid may help minimize side reactions by keeping the concentration of the base (aniline) low at any given time.
-
Q3: The final product is difficult to purify. What are the recommended methods?
A3: The product is a carboxylic acid, which dictates the purification strategy. It should be a solid at room temperature.[8][9]
Step-by-Step Purification Protocol:
-
Initial Isolation: After the reaction is complete, cool the reaction mixture. The product may precipitate directly from the solution, especially if conducted in water.[4] Filter the crude solid.
-
Acid-Base Extraction: If the product does not precipitate or is oily, perform an acid-base extraction.
-
Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 5% sodium hydroxide (NaOH) solution. The carboxylic acid product will deprotonate and move into the aqueous layer, leaving non-acidic impurities behind.
-
Separate the aqueous layer and cool it in an ice bath.
-
Slowly acidify the aqueous layer with a 5-6 M solution of hydrochloric acid (HCl) to a pH of 1-2.[9] The protonated product will precipitate out of the solution.
-
Filter the purified solid, wash with cold water to remove residual salts, and dry thoroughly.
-
-
Recrystallization: For the highest purity, recrystallize the solid product. Common solvent systems include methanol/water mixtures, ethanol, or 2-propanol.[8][9] Dissolve the solid in a minimum amount of hot solvent and allow it to cool slowly to form high-purity crystals.
Recommended Purification Workflow
Caption: Standard purification workflow for the target product.
Frequently Asked Questions (FAQs)
Q1: What is the detailed reaction mechanism?
A1: The reaction proceeds via a two-stage cascade mechanism:
-
Aza-Michael Addition: The lone pair of electrons on the nitrogen atom of 2-ethylaniline acts as a nucleophile, attacking the electron-poor C=C double bond of itaconic acid. This is a conjugate addition that forms a carbanion intermediate, which is subsequently protonated to yield the acyclic addition product.
-
Intramolecular Amide Formation: The molecule then folds, allowing the secondary amine's nitrogen to attack the electrophilic carbonyl carbon of the carboxylic acid group at the other end of the chain. This nucleophilic acyl substitution reaction forms a tetrahedral intermediate, which then collapses, eliminating a molecule of water to form the thermodynamically stable five-membered pyrrolidinone ring.
Q2: What analytical techniques are best for monitoring and characterization?
A2: A combination of techniques is recommended:
-
Reaction Monitoring:
-
TLC: An excellent, rapid method for tracking the disappearance of starting materials and the appearance of the product.
-
LC-MS: Provides more definitive information on the presence of starting materials, the desired product, and any intermediates or side products by their mass-to-charge ratio.
-
-
Product Characterization:
-
¹H and ¹³C NMR: The most powerful tool for unambiguous structure confirmation. Key signals in ¹H NMR include characteristic multiplets for the COCH₂, CH, and NCH₂ protons of the pyrrolidinone ring, alongside signals for the ethylphenyl group.[10]
-
IR Spectroscopy: Will show characteristic absorption bands for the carboxylic acid O-H stretch, the lactam C=O stretch (around 1670-1700 cm⁻¹), and the carboxylic acid C=O stretch (around 1740 cm⁻¹).[9]
-
Elemental Analysis: Confirms the elemental composition (C, H, N) of the final product, matching the calculated values for the molecular formula C₁₃H₁₅NO₃.[10][11]
-
Table 1: Typical NMR Signals for the Pyrrolidinone Core
| Group | ¹H NMR Chemical Shift (ppm, approximate) | ¹³C NMR Chemical Shift (ppm, approximate) |
| COCH₂ | 2.60 - 2.80 (m) | ~34-36 |
| CH -COOH | 3.30 - 3.60 (m) | ~36-38 |
| NCH₂ | 3.80 - 4.00 (m) | ~50-52 |
| C =O (Lactam) | - | ~172-175 |
| C OOH | 12.0 - 13.0 (br s) | ~174-176 |
| Note: Shifts are indicative and can vary based on solvent and specific substitution. Data synthesized from related structures.[9][10] |
Q3: Are there any specific safety precautions I should take?
A3: Standard laboratory safety procedures should be followed.
-
2-Ethylaniline: Is toxic and can be absorbed through the skin. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Itaconic Acid & Acetic Acid: Are corrosive and can cause skin and eye irritation. Handle with care.
-
High Temperatures: If performing the reaction under solvent-free conditions or reflux, use appropriate heating mantles and ensure glassware is free of cracks.
References
- A Technical Guide to Substituted 5-Oxopyrrolidine-3-Carboxylic Acids: Synthesis, Characterization, and Biological Activities. (2025). Benchchem.
- Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. (n.d.).
- Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023).
- SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. (2014). Chemical Technology.
- Preventing side reactions in pyrrolidine synthesis. (2025). Benchchem.
- Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. (n.d.).
- Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). MDPI.
- Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (n.d.). MDPI.
- An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itacon
- Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. (2025).
- Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). MDPI.
- Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondens
- Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. (2019).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 3. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Purification of 1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols for overcoming common purification challenges associated with this molecule.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its purification?
Understanding the molecule's structure is the first step in designing a robust purification strategy. This compound (Molecular Formula: C₁₃H₁₅NO₃, Molecular Weight: ~233.27 g/mol ) has three key functional groups that dictate its behavior:
-
Carboxylic Acid (-COOH): This group is acidic (with an estimated pKa in the 4-5 range) and highly polar. At neutral or basic pH, it will be deprotonated to a carboxylate anion (-COO⁻), making the molecule water-soluble and highly polar. To reduce its polarity for techniques like reversed-phase chromatography, the pH of the mobile phase must be lowered.[1]
-
Lactam (5-oxopyrrolidine): This cyclic amide is polar and capable of hydrogen bonding, contributing to the molecule's overall polarity and potential solubility in protic solvents.
-
N-Aryl Group (2-Ethylphenyl): This nonpolar, hydrophobic portion of the molecule provides some solubility in organic solvents and is the primary site of interaction in reversed-phase chromatography.
The combination of a polar, ionizable head group and a moderately nonpolar tail makes this an amphiphilic molecule, which can present unique challenges in both crystallization and chromatography.
Q2: What are the common impurities I should expect from a typical synthesis of this compound?
The most common synthetic route involves the Michael addition of 2-ethylaniline to an itaconic acid derivative. Based on this, likely impurities include:
-
Unreacted Starting Materials: Residual 2-ethylaniline and itaconic acid or its esters.
-
Side-Products: Di-addition products or products from undesired side reactions.
-
Reagents and Catalysts: Acids or bases used to catalyze the reaction.
-
Degradation Products: The lactam ring can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.[2]
A summary of potential impurities and their characteristics is provided below.
| Impurity Type | Chemical Name | Typical Properties | Removal Challenge |
| Starting Material | 2-Ethylaniline | Basic, moderately nonpolar | Can be removed by an acidic wash, but may co-elute in chromatography if not protonated. |
| Starting Material | Itaconic Acid | Di-acidic, highly polar | Typically removed by a basic wash (extraction) or will elute in the void volume of reversed-phase HPLC. |
| Related Substance | N-Methylsuccinimide analogue | Structurally similar impurity | May have very similar polarity to the final product, making chromatographic separation difficult.[3][4] |
Troubleshooting Guide: Crystallization
Crystallization is often the most efficient and scalable method for purifying solid compounds. However, molecules with rotatable bonds and moderate polarity can be challenging to crystallize.
Q: My product has "oiled out" or remains a viscous liquid and will not crystallize. What should I do?
"Oiling out" occurs when a compound separates from a solution as a liquid phase rather than a solid crystal lattice. This is common for compounds that are highly soluble in the chosen solvent or contain impurities that inhibit crystal formation.
Causality: Crystal formation requires nucleation (the initial formation of a small, ordered aggregate) followed by crystal growth. Impurities can disrupt the packing of molecules into a lattice, and high solubility prevents the supersaturation needed for nucleation.
Solutions:
-
Systematic Solvent Screening: Do not rely on a single solvent. Test a range of solvents with varying polarities and functional groups (e.g., alcohols, esters, ketones, ethers, hydrocarbons). See Protocol 1 for a detailed workflow.
-
Use an Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) dropwise until persistent cloudiness is observed. This carefully controlled supersaturation can effectively induce crystallization.
-
Temperature Control: If the compound is soluble at high temperatures, try slow cooling. A slower cooling rate allows more time for proper crystal lattice formation and reduces the chance of oiling out. If it oils out upon cooling, try re-heating to dissolve the oil and then cool even more slowly, perhaps in an insulated container.
-
Seeding: If you have a small amount of pure, solid material from a previous batch, add a single, tiny crystal (a "seed crystal") to the supersaturated solution. This provides a template for crystal growth to begin.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can act as nucleation sites.
Troubleshooting Guide: Chromatography
When crystallization is not viable or fails to remove a key impurity, chromatography is the primary alternative.
Decision Workflow: Choosing the Right Chromatography Mode
Caption: Decision tree for selecting a purification strategy.
Q: My compound streaks badly on a silica gel column. How can I fix this?
Causality: Severe peak tailing or streaking on silica gel is a classic sign of strong, undesirable interactions between the analyte and the stationary phase.[5] For your molecule, the acidic proton of the carboxylic acid interacts very strongly with the slightly acidic silanol groups (Si-OH) on the silica surface. This leads to slow, uneven elution.
Solutions:
-
Mobile Phase Modification: Add a small amount of a competitive acid to the eluent. Acetic acid (0.5-2%) is commonly used. It protonates the silica surface and competes with your compound for binding sites, leading to a more symmetrical peak shape.
-
Increase Eluent Polarity: Sometimes, streaking is a sign of low solubility in the mobile phase. A more polar eluent system (e.g., increasing the methanol percentage in a DCM/MeOH mixture) can improve this.
-
Use an Alternative Stationary Phase: Consider using alumina (basic or neutral) if your compound is stable to it, or a bonded phase like amino-propylated silica, which is less acidic.[5]
Q: My compound is not retained on my C18 HPLC column and elutes in the void volume. What are my options?
Causality: This happens because the compound, in its ionized (carboxylate) form, is too polar to interact with the nonpolar C18 stationary phase. Standard C18 columns are designed for nonpolar compounds.[1]
Solutions:
-
Suppress Ionization: The most critical step is to lower the pH of the mobile phase to at least 1-2 pH units below the pKa of your carboxylic acid.[1] Adding 0.1% formic acid (FA) or trifluoroacetic acid (TFA) to both the water and organic solvent (e.g., acetonitrile or methanol) will protonate the carboxylic acid, making the molecule more neutral and significantly increasing its retention.[1] See Protocol 2 for method development.
-
Use a 100% Aqueous Mobile Phase: If the compound is still poorly retained, it may be too polar for even high-aqueous reversed-phase conditions. Traditional C18 columns can undergo "pore dewetting" or phase collapse in 100% aqueous mobile phases, leading to a loss of retention.[6] Use an aqueous-stable C18 column (often designated "AQ") designed for this purpose.[7]
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal alternative. It uses a polar stationary phase (like bare silica or a diol phase) with a high-organic, low-aqueous mobile phase. In HILIC, your polar compound will be well-retained.[1]
Q: I have a persistent impurity with very similar polarity. How can I improve the separation?
Causality: Co-elution occurs when two compounds have very similar partition coefficients between the stationary and mobile phases. To resolve them, you must alter the selectivity of the chromatographic system.
Solutions:
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol (or vice-versa). Methanol is a protic solvent capable of hydrogen bonding, while acetonitrile is aprotic. This difference can alter the interactions with your compound and the impurity, often changing the elution order and improving resolution.
-
Optimize the Gradient: Switch from an isocratic method to a shallow gradient. A slow, shallow gradient (e.g., increasing the organic phase by 0.5-1% per minute) can effectively resolve closely eluting peaks.
-
Employ Mixed-Mode Chromatography: This is a powerful technique for challenging separations of polar compounds.[6] A mixed-mode column combines reversed-phase (C18) and ion-exchange functionalities.[7] The ion-exchange mechanism provides a completely different selectivity based on charge, which can easily separate your target acid from a neutral or basic impurity that has similar hydrophobicity.[6]
Experimental Protocols
Protocol 1: Systematic Screening for Crystallization Solvents
-
Preparation: Place ~10-20 mg of your crude, dry material into several small test tubes or vials.
-
Solvent Addition: To each vial, add a different solvent dropwise at room temperature, vortexing after each drop, until the solid dissolves. Use a range of solvents like ethyl acetate, acetone, isopropanol, ethanol, acetonitrile, toluene, and tetrahydrofuran (THF). Note the solubility at room temperature.
-
Hot Dissolution: For vials where the compound was poorly soluble at room temperature, gently heat in a water bath until the solid dissolves. Be sure to cap the vial to prevent solvent evaporation.
-
Cooling & Observation:
-
Allow the heated vials to cool slowly to room temperature.
-
If no crystals form, transfer the vials to an ice bath, and then to a freezer (-20 °C).
-
Observe each vial for the formation of crystalline solids, oils, or amorphous precipitates.
-
-
Selection: An ideal single solvent for crystallization is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Anti-Solvent Test: If no single solvent is ideal, take a solvent where the compound is highly soluble (e.g., methanol or acetone) and slowly add a non-polar anti-solvent where it is insoluble (e.g., hexane or water) until turbidity appears. Heat to re-dissolve and cool slowly.
Protocol 2: Developing a Mobile Phase for Reversed-Phase HPLC Purification
This protocol provides a starting point for separating a polar acidic compound on a C18 column.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 5 µm, e.g., 4.6 x 150 mm (analytical) | Standard starting point for reversed-phase. |
| Mobile Phase A | 0.1% Formic Acid in Water | Lowers pH to ~2.7 to protonate the carboxylic acid.[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile often provides sharper peaks than methanol. |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) | Standard analytical flow rate. |
| Temperature | 30 °C | Improves peak shape and reduces pressure. |
| Detection | UV (e.g., 254 nm or λmax of phenyl group) | The aromatic ring provides strong UV absorbance. |
| Injection Solvent | Dissolve sample in Mobile Phase A/B (50:50) | Minimizes peak distortion by matching injection solvent to mobile phase.[1] |
| Gradient Program | 5% to 95% B over 15 minutes | A scouting gradient to determine the approximate elution time. |
Optimization Steps:
-
Run the scouting gradient. Observe the retention time (tR) of your peak.
-
If tR is too short (< 2 min): The compound is still too polar. Consider switching to a HILIC or Mixed-Mode column.[1][6]
-
If tR is appropriate: Optimize the separation of your target from impurities by running a shallower gradient around the elution point. For example, if your peak elutes at 40% B, try a gradient of 30% to 50% B over 20 minutes.
References
- BenchChem. (n.d.). Technical Support Center: Purification of Polar Compounds using C-18 Reversed-Phase Chromatography.
- Waters. (2020, June 16). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2.
- Phenomenex. (2017, August 2). Selectivity for Polar Acids in LC: Tips & Techniques.
- ResearchGate. (2025, August 5). Synthesis, crystal growth and characterization of L-pyrrolidone-2-carboxylic acid (L-PCA) crystals | Request PDF.
- Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros.
- European Patent Office. (2024, September 25). CRYSTAL OF PYRROLIDINE COMPOUND - EP 4434582 A2.
- Google Patents. (n.d.).
- Agilent. (2025, April 7). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC.
- MDPI. (n.d.). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health.
- PubChem. (n.d.). This compound (C13H15NO3). PubChemLite.
- CymitQuimica. (n.d.). This compound.
- ResearchGate. (2025, October 16). (PDF) Synthesis of 1-(5-Chloro-2-hydroxyphenyl)
- MDPI. (2023, April 27). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents.
- PubMed. (2025, June 18). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health.
- BLDpharm. (n.d.). 63675-17-2|this compound.
- PubChem. (n.d.). 1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid | C8H13NO4 | CID 3146690.
- PubChem. (n.d.). 5-Oxopyrrolidine-3-carboxylic acid | C5H7NO3 | CID 16785136.
- Pharmaffiliates. (n.d.). n methylpyrrolidone and its Impurities.
- MDPI. (2022, August 6). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.
- BOC Sciences. (n.d.). CAS 63675-17-2 this compound.
- National Institutes of Health. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC.
- Google Patents. (n.d.).
- PubMed. (2024, July 24).
- CORE. (n.d.).
- KTU ePubl. (n.d.). Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health.
- National Institutes of Health. (2022, August 6). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC.
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Technical Support Center: Solubility Enhancement for 1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Prepared by: Senior Application Scientist, Formulation Development Document ID: EOPC-SOL-TSG-001 Last Updated: January 17, 2026
Introduction & Compound Analysis
This technical guide addresses frequently encountered solubility challenges with the weakly acidic compound 1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (hereafter referred to as EOPC). Due to its chemical structure, featuring a hydrophobic ethylphenyl group and an ionizable carboxylic acid moiety, EOPC is anticipated to have low intrinsic aqueous solubility. This document provides a structured, science-backed approach to systematically evaluate and overcome these solubility limitations for various research and development applications.
Molecular Structure Analysis:
-
Hydrophobic Region: The 2-ethylphenyl group significantly contributes to the molecule's lipophilicity, driving poor solubility in aqueous media.
-
Ionizable Group: The carboxylic acid (-COOH) is a weak acid. Its state of ionization is dependent on the pH of the medium.[1] This functional group is the primary handle for solubility manipulation.
-
Expected Behavior: EOPC will exhibit classic pH-dependent solubility.[2] At low pH (well below its pKa), the carboxylic acid will be protonated (uncharged), resulting in minimal aqueous solubility, known as its intrinsic solubility (S₀). As the pH increases above the pKa, the molecule deprotonates to form a more soluble carboxylate anion.[3][4]
Initial Assessment: Essential Characterization
Before attempting any enhancement technique, a baseline understanding of the compound's properties is critical.
FAQ: Where do I start? My compound won't dissolve.
Answer: The first step is to quantify the problem by determining two key parameters: Thermodynamic Solubility (S₀) and pKa .
-
Thermodynamic (or Equilibrium) Solubility is the true measure of a compound's solubility limit at equilibrium.[5][6] It provides a definitive baseline for improvement.
-
pKa is the pH at which 50% of the compound is in its ionized form.[7] Knowing the pKa is essential for predicting and manipulating solubility through pH adjustment.
Troubleshooting Guide & Step-by-Step Protocols
This section addresses common experimental issues and provides validated protocols to resolve them.
Issue 1: I can't achieve the desired concentration for my in vitro assay in simple buffer (e.g., PBS pH 7.4).
Root Cause: The intrinsic solubility (S₀) of the neutral form of EOPC is likely very low. At pH 7.4, while some of the compound will be ionized and soluble, the total solubility may still be insufficient for your experimental needs.
Solution Pathway:
-
pH Modification: The most direct and effective initial approach for an acidic compound is to increase the pH of the formulation vehicle.[4][8]
-
Co-solvents: If pH adjustment alone is insufficient or not viable for the experimental system, the use of water-miscible co-solvents is the next logical step.[9][10]
Protocol 3.1: pH-Solubility Profile Determination
This experiment quantifies the relationship between pH and the solubility of EOPC, guided by the Henderson-Hasselbalch equation.[11][12]
Methodology:
-
Preparation: Prepare a series of buffers with pH values spanning a range from 2 to 10 (e.g., pH 2, 4, 5, 6, 6.8, 7.4, 8, 9, 10).
-
Equilibration: Add an excess amount of solid EOPC powder to a vial containing each buffer.
-
Incubation: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[5] This is a "shake-flask" method for determining thermodynamic solubility.[13][14]
-
Separation: After incubation, separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by filtering the supernatant through a 0.22 µm filter to remove any remaining particulates.
-
Quantification: Analyze the concentration of dissolved EOPC in the clear filtrate using a suitable analytical method, such as HPLC-UV.
-
Data Plotting: Plot the measured solubility (on a log scale) against the pH of each buffer. The resulting curve will reveal the pKa and the maximum achievable solubility via pH modification.
Data Interpretation:
| pH | Expected EOPC Form | Predicted Solubility | Rationale |
| < pKa-2 | >99% Neutral (R-COOH) | Low (approaching S₀) | The compound is un-ionized and solubility is limited by its intrinsic properties. |
| pKa | 50% Neutral, 50% Ionized | Intermediate | Solubility increases as the ionized, more soluble form appears. |
| > pKa+2 | >99% Ionized (R-COO⁻) | High (approaching max) | The highly soluble salt form dominates, leading to a solubility plateau.[15] |
This table presents a conceptual summary based on physicochemical principles.
Protocol 3.2: Co-solvent Screening for Enhanced Solubility
Objective: To identify a suitable co-solvent system that increases the solubility of EOPC, often used when pH adjustment is not feasible (e.g., for parenteral formulations or cell-based assays with strict pH requirements).[16][17]
Common Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO).[9][18]
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of EOPC in 100% DMSO (e.g., 50-100 mM). This is used for kinetic solubility assessment.[19][20]
-
Vehicle Preparation: Prepare a series of aqueous buffer solutions (at a fixed, physiologically relevant pH like 7.4) containing increasing percentages of a co-solvent (e.g., 0%, 5%, 10%, 20%, 40% PEG 400).
-
Kinetic Solubility Test: Add a small, fixed volume of the DMSO stock solution to each co-solvent vehicle.[21] Observe for immediate precipitation. This high-throughput method quickly identifies promising co-solvent levels.[22]
-
Thermodynamic Solubility Test: For the most promising co-solvent mixtures identified in the kinetic test, perform a full shake-flask solubility study as described in Protocol 3.1.
-
Data Analysis: Plot the thermodynamic solubility of EOPC against the percentage of co-solvent in the vehicle.
Expected Outcome & Causality: Co-solvents work by reducing the polarity of the aqueous vehicle.[10] This makes the solvent system more "like" the hydrophobic EOPC molecule, thereby reducing the energy required to dissolve it and increasing its solubility.
| Co-solvent System (at pH 7.4) | Expected Solubility Increase | Mechanism |
| 10% Ethanol in Buffer | 2-5 fold | Reduces water polarity. |
| 20% Propylene Glycol in Buffer | 5-20 fold | Reduces water polarity; good safety profile. |
| 40% PEG 400 in Buffer | 20-100+ fold | Significantly reduces polarity; often used in formulations. |
This table provides estimated improvement factors for illustrative purposes.
Advanced Strategies & FAQs
If the methods above fail to meet the required concentration or if a solid dosage form is being developed, more advanced techniques are necessary.
FAQ: My compound is intended for an oral solid dosage form. Is pH modification enough?
Answer: Not necessarily. While a high pH environment will dissolve EOPC, the pH of the stomach is highly acidic (pH 1-3). A sodium salt form of EOPC might dissolve in the stomach, but it could rapidly precipitate back into the less soluble free acid form.[15] This can lead to poor and variable absorption. For solid dosage forms, salt formation and amorphous solid dispersions (ASDs) are superior strategies.
Strategy 1: Salt Formation
Concept: Reacting the acidic EOPC with a suitable base (counterion) creates a salt form with significantly different and often superior physicochemical properties, including higher solubility and dissolution rates.[3][23] The most common counterions for weakly acidic drugs are sodium (Na⁺) and potassium (K⁺).
When to Use: When a stable, crystalline solid with high aqueous solubility is desired. Key Consideration: A pKa difference of at least 2-3 pH units between the drug (acid) and the counterion (base) is recommended to ensure a stable salt is formed.[24][25]
Strategy 2: Amorphous Solid Dispersions (ASD)
Concept: An ASD is a molecular-level dispersion of the drug (EOPC) in an amorphous (non-crystalline) state within a carrier matrix, typically a polymer.[26][27] By eliminating the drug's crystal lattice energy, ASDs can achieve a much higher apparent solubility and generate supersaturated solutions upon dissolution.[28][29]
When to Use: For very challenging compounds where even salt forms have insufficient solubility, or to maximize oral absorption. Mechanism: The amorphous form is a higher energy state than the stable crystalline form.[28] This energy difference translates into enhanced solubility. The polymer carrier serves to stabilize the amorphous drug and prevent it from recrystallizing.[27][30]
Strategy 3: Cyclodextrin Complexation
Concept: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[31] The hydrophobic ethylphenyl group of EOPC can be encapsulated within this cavity, forming an inclusion complex.[[“]][33]
When to Use: Primarily for liquid formulations where other methods are not suitable. Mechanism: The exterior of the cyclodextrin-EOPC complex is hydrophilic, rendering the entire complex water-soluble.[34][35] This effectively "shields" the hydrophobic part of the drug from the aqueous environment.
Summary & Recommendations
| Method | Primary Application | Pros | Cons |
| pH Adjustment | Liquid formulations, in vitro assays | Simple, effective, predictable | Limited by assay/vehicle constraints, risk of precipitation upon pH change |
| Co-solvents | Liquid/Parenteral formulations | High solubility enhancement, can improve stability | Potential for toxicity, may interfere with biological assays |
| Salt Formation | Solid and liquid formulations | Creates a stable, new chemical entity with improved properties | Not always possible, risk of converting back to free acid in vivo |
| Amorphous Solid Dispersions | Oral solid dosage forms | Dramatically increases apparent solubility and bioavailability | Complex manufacturing (spray drying, HME), physical stability concerns |
| Cyclodextrin Complexation | Liquid formulations | High solubility increase, good for masking taste | Can be expensive, potential for nephrotoxicity with some derivatives |
Final Recommendation: For This compound (EOPC) , the recommended path is a tiered approach.
-
For early-stage in vitro work: Fully characterize the pH-solubility profile and use pH modification as the primary tool. If pH is constrained, screen a panel of common co-solvents.
-
For in vivo studies and formulation development: Pursue salt screening with pharmaceutically acceptable counterions (e.g., sodium, potassium, tromethamine). If solubility remains a significant hurdle, formulation as an amorphous solid dispersion is the most robust strategy for maximizing oral bioavailability.
References
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Saokham, P., & Loftsson, T. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia, 46(3), 278-291.
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Seppic. (2025). Solubility enhancement with amorphous solid dispersions. Seppic.
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Technobis. (2025). Amorphous solid dispersions for enhanced drug solubility and stability. Technobis.
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Jannat, E., et al. (2022). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Journal of Pharmaceutical Innovation, 17(4), 1-22.
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Kumar, A., & Sahoo, S. K. (2018). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 10(2), 123-129.
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Thomas, A. (2020). Improving Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology, 44(11).
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Serán BioScience. (n.d.). Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties. Serán BioScience.
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AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm.
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Rane, Y. (2012). Salt Selection in Drug Development. Pharmaceutical Technology, 36(1).
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Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay. Enamine.
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Ali, A., et al. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 27(19), 6598.
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Vrakas, D., et al. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling, 46(6), 2601-2609.
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Yasir, M., & Asif, M. (2019). Pharmacokinetics. In Pharmacology for the Physical Therapist. AccessPhysiotherapy.
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protocols.io. (2025). In-vitro Thermodynamic Solubility. protocols.io.
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Yalkowsky, S. H., & Pinal, R. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 358-362.
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protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io.
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Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
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Crini, G. (2021). Cyclodextrins, Surfactants and Their Inclusion Complexes. Molecules, 26(19), 5849.
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Pharmapproach. (n.d.). Excipients for Parenterals. Pharmapproach.
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Suvarna, S. K., et al. (2017). Inclusion complex formation of cyclodextrin with its guest and their applications. OA Text.
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Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-567.
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Domainex. (n.d.). Thermodynamic Solubility Assay. Domainex.
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ScienceDirect. (2025). Co-solvent: Significance and symbolism. ScienceDirect.
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Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis.
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ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate.
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IIP Series. (2024). Cyclodextrins and Inclusion Complexes: Formation, Methods, and Diverse Applications. IIP Series.
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Evotec. (n.d.). Thermodynamic Solubility Assay. Evotec.
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Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta.
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BioDuro. (n.d.). ADME Solubility Assay. BioDuro.
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Kumar, S., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(7), 1347.
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Sravani, A., et al. (2018). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences, 54(1).
-
ResearchGate. (n.d.). Solubility data and pKa values of a few drugs that demonstrate pH-dependent solubility. ResearchGate.
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Kfoury, M., Landy, D., & Fourmentin, S. (2018). Characterization of cyclodextrin/volatile inclusion complexes: A review. Molecules, 23(5), 1204.
-
Google Patents. (n.d.). US8026276B2 - Parenteral CCI-779 formulations containing cosolvents, an antioxidant, and a surfactant. Google Patents.
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ResearchGate. (n.d.). List of parenteral drug formulations containing co-solvents and surfactants. ResearchGate.
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Sediq, A., et al. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers. Simulations Plus.
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Studocu. (n.d.). Exp. 11 The influence of pH on solubility in water. Studocu.
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Vetscraft. (n.d.). Absorption of drugs. Vetscraft.
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Patel Kwan Consultancy. (2021). pH Dependent Drug Interactions with Acid Reducing Agents. Patel Kwan Consultancy.
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Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian J.Pharm.Biol.Res., 7(2), 9-16.
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MDPI. (2023). Capric Acid-Based Therapeutic Deep Eutectic Systems: A Focused Review Within the Framework of Deep Eutectic Solvents. MDPI.
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World Journal of Biology and Pharmaceutical Sciences. (2023). Solubility enhancement techniques: A comprehensive review. WJBPHS, 4(1), 1-10.
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Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands.
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Technical Support Center: Troubleshooting Biological Assays for 1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid and Related Compounds
Introduction: The 5-oxopyrrolidine-3-carboxylic acid scaffold is a promising pharmacophore with demonstrated potential in the development of novel antimicrobial and anticancer agents. As researchers explore new derivatives like "1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid," navigating the complexities of in vitro and cell-based assays is critical. This guide provides practical, in-depth troubleshooting advice to address common challenges, ensuring the generation of robust and reproducible data. Our approach is grounded in established principles of pharmacology and assay development, designed to empower researchers to overcome experimental hurdles with confidence.
Part 1: Compound Integrity and Behavior in Solution
This section addresses the foundational challenges related to the physicochemical properties of your compound. Ensuring your test article is soluble and stable is the first and most critical step for any successful biological assay.
Q1: My compound, "this compound," is showing poor solubility in my aqueous assay buffer. What should I do?
A1: Poor aqueous solubility is a frequent obstacle for novel small molecules and a primary reason for a lack of observable activity.[1] If the compound precipitates, its effective concentration is significantly lower than intended, leading to misleading results.[1] Given the carboxylic acid moiety in the structure, pH will be a critical factor.[2]
Immediate Troubleshooting Steps:
-
Solvent and Stock Solution Check: Always start by preparing a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO).[3] It is crucial to ensure the final concentration of DMSO in your assay medium is low (typically <0.5%) to avoid solvent-induced artifacts and cytotoxicity.[1][3]
-
pH Adjustment: The carboxylic acid group means the compound's solubility will be highly dependent on pH.[2] Try adjusting the pH of your final assay buffer. Increasing the pH above the compound's pKa will deprotonate the carboxylic acid, increasing its polarity and aqueous solubility.
-
Visual Solubility Test: Before running a full assay, perform a simple visual check. Prepare the highest concentration of your compound in the final assay buffer and incubate it under the same conditions as your experiment (e.g., 37°C).[1] Visually inspect for any signs of precipitation against a dark background.
Advanced Solubility Enhancement Strategies:
| Strategy | Principle | Key Considerations |
| Co-solvents | Agents like ethanol or polyethylene glycol (PEG) can increase the solubility of hydrophobic compounds. | Must be validated for compatibility with your specific cells and assay, as they can have their own biological effects.[4] |
| Formulation with Cyclodextrins | These cyclic oligosaccharides encapsulate hydrophobic molecules, forming a more water-soluble complex. | Can sometimes interfere with compound-target binding. Requires careful validation.[4] |
| Use of Surfactants | Low concentrations of non-ionic surfactants (e.g., Tween-20, Pluronic F-68) can help maintain solubility in biochemical assays. | Primarily for cell-free assays. Check for compatibility in cell-based systems as they can disrupt cell membranes at higher concentrations.[4] |
Q2: I'm concerned about the stability of my compound in the cell culture medium during a multi-day experiment. How can I assess and mitigate degradation?
A2: Compound stability is crucial for long-term experiments, as degradation can lead to an underestimation of potency.[5] Components in cell culture media, such as certain amino acids or metal ions, can potentially react with and degrade test compounds.[6][7]
Protocol for Assessing Compound Stability in Culture Media:
This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the amount of your compound remaining over time.
-
Preparation: Prepare your compound in cell culture medium (with and without 10% FBS to assess protein binding and stability) at the highest concentration you plan to use in your assay.[8]
-
Incubation: Incubate the solution at 37°C in a CO₂ incubator.
-
Time Points: Collect aliquots at various time points (e.g., 0, 2, 8, 24, 48, and 72 hours).[8]
-
Sample Processing: Immediately stop potential degradation by adding a cold organic solvent like acetonitrile to precipitate proteins and extract your compound. Centrifuge to pellet the precipitate.
-
Analysis: Analyze the supernatant by HPLC, measuring the peak area corresponding to your compound.
-
Quantification: Compare the peak area at each time point to the T=0 sample to determine the percentage of compound remaining.[5] A loss of >10-15% over the course of the experiment suggests significant instability that needs to be addressed.
Mitigation Strategies:
-
Daily Media Changes: For longer experiments, consider changing the media and re-dosing with fresh compound every 24 hours.[9][10]
-
Modify Experimental Design: If significant degradation occurs rapidly, you may need to switch to a shorter-term assay endpoint.
Workflow for Compound Stability Assessment:
Caption: A general workflow for assessing small molecule stability in cell culture media.
Part 2: Assay Performance and Variability
Once you are confident in your compound's solubility and stability, the next step is to ensure your assay is performing robustly and reproducibly.
Q3: My results are inconsistent between experimental batches. What are the likely causes?
A3: Inconsistent results are a common and frustrating issue in research. The sources of this variability can be broken down into three main categories: compound-related, system-related, and protocol-related issues.[11]
Systematic Troubleshooting Checklist:
| Category | Potential Cause | Recommended Action |
| Compound-Related | Stock Solution Degradation: Repeated freeze-thaw cycles can degrade compounds.[1] | Aliquot your primary DMSO stock into single-use vials to minimize freeze-thaw events.[3] Store protected from light. |
| Inaccurate Pipetting: Errors in preparing serial dilutions lead to incorrect final concentrations. | Use calibrated pipettes. For serial dilutions, always use a fresh pipette tip for each transfer to avoid carryover.[3] | |
| System-Related | Cell Passage Number: High passage numbers can lead to genetic drift and altered phenotypes, affecting drug response. | Use cells within a consistent, low passage number range for all experiments.[9] |
| Cell Density: The response to a compound can vary depending on whether cells are sparse or confluent. | Optimize and standardize the initial cell seeding density. Ensure even cell distribution in microplates to avoid "edge effects".[12] | |
| Reagent Variability: Different lots of serum, media, or detection reagents can have varying performance.[13] | Test new lots of critical reagents against the old lot before use in critical experiments. | |
| Protocol-Related | Incubation Times: Minor variations in incubation times with the compound or detection reagents can affect the final signal. | Use a multichannel pipette or automated liquid handler for simultaneous additions. Standardize all incubation steps precisely. |
| Instrumentation: Fluctuations in plate reader or microscope performance. | Regularly run performance checks and calibrations on your instruments. Use appropriate positive and negative controls on every plate.[14] |
Q4: I am observing unexpected results or a high signal-to-noise ratio in my assay. Could this be an artifact?
A4: Yes, assay artifacts are a significant source of false positives in screening campaigns.[15][16] These are effects where the compound does not interact with your intended biological target but instead interferes with the assay technology itself.
Common Types of Assay Artifacts:
-
Autofluorescence: If your compound is naturally fluorescent in the same wavelength range as your assay's detection channel, it can create a false positive signal.[17]
-
Test: Run a "compound only" control plate (wells with compound but no cells or other reagents) and read it on the plate reader. A high signal indicates autofluorescence.
-
-
Luciferase Inhibition: Many compounds are known to directly inhibit luciferase enzymes, which are common reporters in cell-based assays. This can lead to a false positive in assays where a decrease in signal is the desired outcome.[16][18]
-
Test: Perform a cell-free assay with purified luciferase enzyme and your compound to check for direct inhibition.
-
-
Compound Aggregation: At higher concentrations, some compounds form colloidal aggregates that can sequester proteins non-specifically, leading to inhibition. This is a very common artifact.[16]
-
Test: Re-run the assay with the addition of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. If the compound's activity is significantly reduced, it may be an aggregator.[18]
-
-
Redox Activity: Compounds that are redox-active can interfere with assays that use redox-based readouts (like MTT or resazurin assays).[16]
-
Test: Use a different viability assay with an orthogonal detection method (e.g., measuring ATP content with CellTiter-Glo® or measuring membrane integrity) to confirm the result.[19]
-
Part 3: Interpreting Biological Readouts and Next Steps
After addressing technical issues, the focus shifts to correctly interpreting the biological data and planning subsequent experiments to validate your findings.
Q5: My compound shows activity in a cell viability assay (e.g., MTT, MTS). How do I distinguish between cytostatic (inhibiting proliferation) and cytotoxic (killing cells) effects?
A5: This is a critical distinction. Metabolic assays like MTT measure the overall metabolic activity of the cell population, which can decrease due to either cell death or a simple halt in proliferation. Relying on a single viability assay can be misleading.[19][20]
A Multi-Assay Approach to Differentiate Cytotoxicity vs. Cytostaticity:
-
Metabolic Assay (e.g., MTT, MTS, resazurin): This is your primary screen. It tells you that the overall health or number of cells has decreased.
-
Cytotoxicity Assay (e.g., LDH or a fluorescent "live/dead" stain): These assays measure membrane integrity, a hallmark of necrosis or late apoptosis. If you see a strong signal here, it indicates your compound is actively killing cells.
-
Apoptosis Assay (e.g., Caspase-3/7 activity, Annexin V staining): These assays detect specific markers of programmed cell death. A positive result here points towards a specific mechanism of cell killing.
-
Cell Proliferation Assay (e.g., EdU incorporation, Ki-67 staining): These assays directly measure DNA synthesis or markers of cell division. If your compound is active here but shows low activity in cytotoxicity assays, it is likely cytostatic.
Interpreting the Combined Results:
| Metabolic Assay | Cytotoxicity Assay | Proliferation Assay | Likely Mechanism |
| ↓ | ↑ | ↓ | Cytotoxic |
| ↓ | ↔ | ↓ | Cytostatic |
| ↓ | ↑ | ↔ | Rapid Cytotoxicity (cells die before proliferating) |
(Arrow indicates change: ↑ Increase, ↓ Decrease, ↔ No significant change)
Q6: I'm not observing any effect from my compound in our primary assay. What are the common reasons for inactivity?
A6: A lack of activity can be just as informative as a positive hit, but it's essential to rule out trivial explanations first.
Troubleshooting Workflow for Compound Inactivity:
Caption: A logical decision tree for troubleshooting the inactivity of a test compound.
Q7: How can I confirm that the observed effects are due to on-target activity and not off-target effects?
A7: This is a cornerstone of target validation and is essential for progressing a compound in the drug discovery pipeline.[21][22] A single active compound is not enough; you need multiple lines of evidence to build a convincing case.
Key Strategies for On-Target Validation:
-
Use a Negative Control: Synthesize or acquire a close structural analog of your compound that you predict will be inactive. If this molecule shows no activity in your assay while your lead compound does, it strengthens the case for a specific structure-activity relationship (SAR).
-
Orthogonal Assays: Test your compound in a different assay that measures the same biological outcome but uses a different technology. For example, if you see inhibition in a reporter gene assay, try to confirm it by measuring the downstream protein product via Western Blot.
-
Direct Target Engagement: Use biophysical or biochemical techniques to prove your compound physically binds to its intended target.
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target binding in intact cells by measuring the thermal stabilization of the protein when the compound is bound.[1]
-
Biochemical Binding Assays: In a cell-free system, use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the binding affinity (Kᵈ) of your compound to the purified target protein.
-
-
Target Knockdown/Knockout: Use siRNA or CRISPR to reduce or eliminate the expression of your target protein. If your compound's effect is diminished or abolished in these modified cells compared to wild-type cells, it provides strong evidence for on-target activity.
Building a robust data package with these orthogonal approaches is the most reliable way to validate that your compound's biological effects are mediated through its intended molecular target.[21][22]
References
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- Benchchem. (2025). Technical Support Center: Troubleshooting Experimental Variability with Small Molecule Inhibitors.
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Ba-Thein, W., et al. (n.d.). Frequent hitters: nuisance artifacts in high-throughput screening. Request PDF. [Link]
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National Center for Biotechnology Information. (2012). Interference and Artifacts in High-content Screening. Assay Guidance Manual. [Link]
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BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. [Link]
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van Meer, P. J., et al. (2012). Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models. Journal of Controlled Release. [Link]
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- Benchchem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
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PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]
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National Center for Biotechnology Information. (2022). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. [Link]
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Bitesize Bio. (2022). How to Make Accurate Stock Solutions. [Link]
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G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. [Link]
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Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. [Link]
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OUCI. (2024). Advances and Challenges in Drug Screening for Cancer Therapy: A Comprehensive Review. [Link]
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Yan, C., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. [Link]
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Rice University. (n.d.). Solutions and dilutions: working with stock solutions. [Link]
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Technology Networks. (2023). High-Throughput Screening in Drug Discovery Explained. [Link]
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ResearchGate. (n.d.). Quick tips for interpreting cell death experiments. [Link]
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ResearchGate. (n.d.). Defining Balanced Conditions for Inhibitor Screening Assays That Target Bisubstrate Enzymes. [Link]
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National Center for Biotechnology Information. (1980). Dissolution of carboxylic acids. III: The effect of polyionizable buffers. [Link]
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Scott, J. D., et al. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]
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Sygnature Discovery. (n.d.). Target Validation. [Link]
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National Center for Biotechnology Information. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. [Link]
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Bergström, C. A. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Drug Discovery Today. [Link]
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National Center for Biotechnology Information. (2016). Cell culture media impact on drug product solution stability. [Link]
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GIGAZINE. (2023). What will come from understanding 'off-target effects,' where drugs have effects that are different from those expected?[Link]
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SciTechnol. (n.d.). The Problems with the Cells Based Assays. [Link]
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National Center for Biotechnology Information. (2013). On-target and off-target-based toxicologic effects. [Link]
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National Institute of Standards and Technology. (2023). Addressing Sources of Error in the Cell Viability Measurement Process. [Link]
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National Center for Biotechnology Information. (2012). Assay Guidance Manual. [Link]
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ResearchGate. (n.d.). Cell culture media impact on drug product solution stability. [Link]
- Benchchem. (2025). A Researcher's Guide to Validating Off-Target Effects of [Compound Name].
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ResearchGate. (2018). What does it mean when the MIC results are inconsistent amongst the replicates?[Link]
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Microchem Laboratory. (n.d.). Variability in Antimicrobial Testing. [Link]
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MB - About. (n.d.). Assay Troubleshooting. [Link]
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National Center for Biotechnology Information. (2021). Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. [Link]
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National Center for Biotechnology Information. (2011). Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. [Link]
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ResearchGate. (n.d.). Different Cell Viability Assays Reveal Inconsistent Results After Bleomycin Electrotransfer In Vitro. [Link]
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MDPI. (2024). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. [Link]
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Target Discovery Institute. (n.d.). Introduction. [Link]
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Drug Development and Delivery. (n.d.). Addressing Variability in Dry Powder Mammalian Cell Culture Media. [Link]
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ACS Publications. (2020). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. [Link]
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ResearchGate. (2024). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. [Link]
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Technical Support Center: Scale-Up Synthesis of 1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid
This technical support guide is designed for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. This document provides in-depth troubleshooting advice and frequently asked questions to address potential challenges during large-scale production.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. The successful scale-up of its synthesis from laboratory to pilot or manufacturing scale requires careful consideration of reaction parameters, potential side reactions, and purification strategies. This guide is built upon established principles of chemical synthesis and addresses common issues encountered during the scale-up of related pyrrolidinone structures.
General Synthetic Scheme
The most common and direct route for the synthesis of 1-substituted-5-oxopyrrolidine-3-carboxylic acids involves the reaction of a primary amine with itaconic acid.[1] In the case of this compound, the reaction proceeds via a Michael addition followed by an intramolecular cyclization.
Caption: General synthesis of this compound.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the scale-up synthesis.
Issue 1: Low Reaction Yield and Incomplete Conversion
Question: We are observing a low yield of the desired product, and analysis of the crude reaction mixture shows a significant amount of unreacted 2-ethylaniline and itaconic acid. How can we improve the conversion?
Answer: Low conversion on scale-up is a common issue and can be attributed to several factors. Here’s a systematic approach to troubleshoot this problem:
-
Reaction Temperature and Time: The intramolecular cyclization step is thermally driven. Ensure that the reaction mixture reaches and maintains the optimal temperature. In laboratory-scale reactions, heating is often more efficient. On a larger scale, "hot spots" and uneven heating can occur.
-
Recommendation: Utilize a jacketed reactor with controlled heating and efficient stirring to ensure uniform temperature distribution. Monitor the internal reaction temperature closely. Consider extending the reaction time and tracking the disappearance of starting materials by an appropriate analytical method (e.g., HPLC, TLC).
-
-
Solvent Selection: While the reaction can be run neat or in a solvent like water or acetic acid, the choice of solvent becomes more critical on a larger scale.[2][3]
-
Recommendation: If using water, ensure the pH is controlled, as highly acidic conditions might favor side reactions.[4] Acetic acid can be a good solvent choice as it can also act as a catalyst. However, its removal during work-up needs to be considered. For scale-up, a higher-boiling-point, water-miscible solvent like diglyme could be evaluated to achieve higher reaction temperatures.
-
-
Stoichiometry: While a 1:1 stoichiometry is theoretical, on a larger scale, slight adjustments can sometimes improve conversion.
-
Recommendation: Experiment with a slight excess (e.g., 1.05 to 1.1 equivalents) of itaconic acid. This can help drive the reaction to completion but may require an additional purification step to remove the excess.
-
Issue 2: Formation of a Colored Impurity
Question: During the reaction, the mixture darkens significantly, and a colored impurity is observed in the final product, which is difficult to remove by crystallization. What is the likely cause, and how can we prevent it?
Answer: The darkening of the reaction mixture is likely due to the formation of oxidation or degradation byproducts of 2-ethylaniline, a common issue with aromatic amines, especially at elevated temperatures.
-
Inert Atmosphere: The presence of oxygen can promote the formation of colored impurities.
-
Recommendation: On a larger scale, it is crucial to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). This can be achieved by purging the reactor with the inert gas before heating and maintaining a positive pressure throughout the reaction.
-
-
Starting Material Quality: The purity of 2-ethylaniline is critical. Impurities in the starting material can lead to the formation of colored byproducts.
-
Recommendation: Ensure the 2-ethylaniline used is of high purity. If necessary, consider purifying the starting material by distillation before use.
-
Issue 3: Difficulty with Product Isolation and Purification
Question: We are struggling to isolate the product. It precipitates as an oily solid, making filtration difficult. Subsequent crystallization attempts result in low recovery.
Answer: Isolation and purification are critical steps for achieving the desired product quality on a large scale.
-
Crystallization Solvent System: The choice of crystallization solvent is paramount.
-
Recommendation: A systematic solvent screening is recommended. Start with single solvents of varying polarity (e.g., water, isopropanol, ethyl acetate, toluene) and then move to binary solvent systems. An anti-solvent crystallization approach can also be effective. For example, dissolving the crude product in a good solvent (e.g., methanol or isopropanol) and then slowly adding a poor solvent (e.g., water or heptane) can induce crystallization.
-
-
Control of Supersaturation: Oiling out during crystallization is often due to uncontrolled supersaturation.
-
Recommendation: Cool the reaction mixture slowly to induce crystallization. Seeding the solution with a small amount of pure product can promote the formation of crystalline material over an oil.
-
| Parameter | Recommendation for Scale-Up | Rationale |
| Heating | Jacketed reactor with controlled heating | Ensures uniform temperature distribution and avoids localized overheating. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the aromatic amine, minimizing colored impurities. |
| Crystallization | Slow cooling, seeding, anti-solvent addition | Promotes the formation of a crystalline solid and improves product recovery and purity. |
Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up this synthesis?
A1: Several safety aspects need to be addressed:
-
2-Ethylaniline: This starting material is toxic and should be handled in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Thermal Hazards: The reaction is typically run at elevated temperatures. A thorough thermal hazard evaluation (e.g., using Differential Scanning Calorimetry - DSC) should be conducted to understand the thermal stability of the reactants, intermediates, and products and to identify any potential for runaway reactions.
-
Pressure Build-up: If the reaction is conducted in a sealed reactor, there is a potential for pressure build-up. The reactor should be equipped with a pressure relief system.
Q2: Can we use a catalyst to improve the reaction rate?
A2: While the reaction can proceed thermally, acid catalysis can be employed.
-
Weak Acids: Weak acids like acetic acid can be used as both a solvent and a catalyst.[4]
-
Strong Acids: Strong mineral acids should be avoided as they can lead to the formation of furan byproducts and other side reactions.[4]
-
Heterogeneous Catalysts: For large-scale continuous processing, the use of solid acid catalysts could be explored, which would simplify catalyst removal. However, catalyst poisoning can be a challenge.[5]
Q3: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
A3: A combination of analytical techniques is recommended:
-
Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) is ideal for monitoring the disappearance of starting materials and the formation of the product and any byproducts. Thin-Layer Chromatography (TLC) can be a quicker, qualitative alternative for in-process checks.
-
Product Purity: HPLC is the preferred method for determining the purity of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) should be used to confirm the structure of the final product. Melting point analysis is a good indicator of purity.
Caption: Recommended workflow for the scale-up synthesis and quality control.
References
-
Challenges in Catalytic Manufacture of Renewable Pyrrolidinones from Fermentation Derived Succinate. ResearchGate. Available at: [Link]
-
Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. ACS Omega. Available at: [Link]
-
Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. ResearchGate. Available at: [Link]
-
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]
-
Synthesis of 1-{[(Aryl5-oxopyrrolidin-3-yl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic Acids. ResearchGate. Available at: [Link]
-
Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. Available at: [Link]
-
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. National Institutes of Health. Available at: [Link]
-
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. Available at: [Link]
-
This compound (C13H15NO3). PubChem. Available at: [Link]
-
Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. National Institutes of Health. Available at: [Link]
-
(PDF) Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. ResearchGate. Available at: [Link]
-
(PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. Available at: [Link]
-
Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. PubMed. Available at: [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. National Institutes of Health. Available at: [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. Available at: [Link]
-
1-(1-carboxypropyl)-5-oxopyrrolidine-3-carboxylic acid. Veeprho. Available at: [Link]
-
1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (C13H15NO3). PubChem. Available at: [Link]
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- 5. researchgate.net [researchgate.net]
Technical Support Center: Analytical Method Development for 1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid
Welcome to the dedicated technical support guide for the analytical method development of 1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (EPOCA). This resource is designed for researchers, analytical chemists, and drug development professionals. Here, we address common challenges and frequently asked questions (FAQs) encountered during the development of robust and reliable analytical methods for this compound. Our approach is rooted in explaining the 'why' behind the 'how', empowering you to not only solve immediate issues but also to build a deeper understanding of the analytical process.
Part 1: Understanding the Analyte: General Considerations
Before diving into specific methodologies, a foundational understanding of the target analyte is critical. This compound (Molecular Formula: C₁₃H₁₅NO₃) is a molecule possessing three key functional regions that dictate its analytical behavior:
-
A Carboxylic Acid Group (-COOH): This makes the molecule acidic and highly polar. Its charge state is pH-dependent, which is a critical parameter in chromatographic separation.
-
A Lactam (5-oxopyrrolidine) Ring: A polar, cyclic amide.
-
An Ethylphenyl Group: A nonpolar, aromatic moiety that provides a strong chromophore for UV-Vis detection.
This combination of polar and nonpolar characteristics requires careful consideration during method development.
Frequently Asked Questions (General)
Q1: What are the first steps I should take before developing a method? A1: Always begin with analyte characterization.
-
Determine Solubility: Test the solubility of EPOCA in common HPLC solvents (e.g., water, methanol, acetonitrile) and potential sample diluents. Poor solubility in the mobile phase can lead to peak fronting or precipitation on the column.[1]
-
UV-Vis Spectrum: Determine the wavelength of maximum absorbance (λ-max) by running a UV-Vis scan of a standard solution. The phenyl group suggests strong absorbance in the 200-280 nm range. This will be your primary wavelength for detection with a Diode Array Detector (DAD) or UV-Vis detector.
-
Estimate pKa: The carboxylic acid group is the primary ionizable center. Estimating its pKa (typically around 3-5 for carboxylic acids) is crucial for selecting the mobile phase pH in reverse-phase HPLC.
Q2: Which analytical technique is most suitable for EPOCA? A2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or Mass Spectrometry (MS) detection is the most common and recommended approach. The molecule's polarity and the presence of a UV chromophore make it an ideal candidate. Gas Chromatography (GC) is generally unsuitable without a derivatization step to increase the analyte's volatility.[2]
Part 2: HPLC Method Development & Troubleshooting
RP-HPLC is the workhorse technique for analyzing compounds like EPOCA. The primary goal is to achieve a sharp, symmetrical peak with a stable retention time, well-resolved from any impurities or matrix components.
Workflow for HPLC Method Development
Caption: General workflow for HPLC method development.
Recommended Starting HPLC Conditions
| Parameter | Recommendation | Rationale |
| Column | C18, 5 µm, 4.6 x 150 mm | Good starting point for general reverse-phase separations. |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | To set the pH below the analyte's pKa (~pH 2.5-3.0), ensuring the carboxylic acid is protonated (neutral) for better retention and peak shape.[3] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers. Acetonitrile often provides better peak shape and lower backpressure. |
| Detection | DAD/UV at λ-max (e.g., ~210 nm or ~254 nm) | For sensitive and specific detection based on the phenyl chromophore. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Elevated temperature can improve efficiency and reduce backpressure.[4] |
| Injection Vol. | 5-10 µL | A smaller volume minimizes potential peak distortion from the sample solvent.[5] |
HPLC Troubleshooting Guide
Q3: My peak for EPOCA is tailing significantly. What is the cause and how do I fix it? A3: Peak tailing for acidic compounds like EPOCA is a classic problem, most often caused by secondary interactions between the analyte's carboxylic acid group and residual silanol groups on the silica-based column packing.[3]
-
Cause & Explanation: Free silanol groups (Si-OH) on the silica surface can become deprotonated (Si-O⁻) and interact ionically with the acidic proton of your analyte. This mixed-mode interaction leads to a portion of the analyte being retained longer, causing the peak to tail.
-
Solutions (in order of preference):
-
Lower the Mobile Phase pH: Ensure your mobile phase pH is at least 2 units below the pKa of EPOCA.[3] Using 0.1% formic acid (pH ~2.7) or 0.1% phosphoric acid (pH ~2.1) will fully protonate the carboxylic acid, minimizing silanol interactions.
-
Use a Modern, End-Capped Column: High-purity silica columns with advanced end-capping are designed to have minimal residual silanols. Consider columns marketed as "base-deactivated."
-
Switch to a Polar-Embedded Column: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This polar group helps to shield the analyte from residual silanols, significantly improving the peak shape for acidic and basic compounds.
-
Add a Competing Acid (Use with Caution): Adding a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) can mask the silanol groups, but TFA can be difficult to flush from the system and may suppress the signal in LC-MS applications.[3]
-
Q4: My retention time is drifting to shorter times with each injection. What's happening? A4: A consistent decrease in retention time often points to issues with the column or mobile phase.
-
Cause & Explanation:
-
Poor Column Equilibration: The column may not be fully equilibrated with the mobile phase at the start of the run.[4] This is common with gradient methods.
-
Mobile Phase Composition Change: The organic component of your mobile phase might be evaporating, making the mobile phase "stronger" and reducing retention.
-
Stationary Phase "Dewetting" (for 100% Aqueous Mobile Phase): If your method uses a 100% aqueous mobile phase, the C18 chains can collapse, leading to a dramatic loss of retention.[6] While unlikely for EPOCA which requires organic solvent, it's a known issue.
-
-
Solutions:
-
Increase Equilibration Time: Ensure the column is flushed with at least 10-20 column volumes of the initial mobile phase before the first injection.[3]
-
Prepare Fresh Mobile Phase Daily: This prevents changes in composition due to evaporation.[4] Always cap your solvent bottles.
-
Use an Aqueous C18 (AQ) Column: If you must work with highly aqueous conditions, use a column specifically designed to prevent phase collapse.
-
HPLC Troubleshooting Decision Tree
Caption: Decision tree for common HPLC troubleshooting issues.
Part 3: Mass Spectrometry (LC-MS) Method Development
For higher sensitivity and specificity, coupling HPLC to a mass spectrometer is the ideal approach.
Frequently Asked Questions (LC-MS)
Q5: What ionization mode and polarity should I use for EPOCA? A5:
-
Positive Ion Mode (ESI+): This is often the preferred mode. The nitrogen atom in the pyrrolidone ring can be readily protonated to form the [M+H]⁺ ion (m/z 234.11).
-
Negative Ion Mode (ESI-): This is also a viable option. The carboxylic acid group will easily deprotonate to form the [M-H]⁻ ion (m/z 232.10).[7]
Recommendation: Perform initial infusions or injections in both modes to determine which provides a more stable and intense signal for your specific instrument and mobile phase conditions.
Q6: I am seeing a weak signal for my analyte. How can I improve sensitivity? A6: Poor signal in LC-MS for carboxylic acids can be a challenge.[8]
-
Optimize Mobile Phase: Volatile acids like formic acid are preferred over non-volatile ones like phosphoric acid, which can contaminate the MS source. Ensure the concentration is optimal (0.05-0.1%).
-
Check for Adducts: Your analyte might not be ionizing as [M+H]⁺. Look for common adducts like sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺) if using an ammonium salt buffer.[9] You may need to target these adducts for quantification.
-
Source Parameter Optimization: Systematically optimize MS source parameters such as capillary voltage, gas temperatures (nebulizing and drying), and gas flow rates. This is compound-dependent and crucial for maximizing signal.
-
Develop a Tandem MS (MS/MS) Method: For complex matrices, a Multiple Reaction Monitoring (MRM) method provides superior sensitivity and specificity. You will need to optimize the collision energy to find the most stable and intense fragment ions. A likely fragmentation pathway involves the loss of the pyrrolidine moiety or cleavage of the ethylphenyl group.[10][11]
Q7: What are typical fragment ions for EPOCA in MS/MS? A7: While requiring experimental confirmation, predictable fragmentation patterns can be proposed based on the structure:
-
From [M+H]⁺ (m/z 234.1):
-
Loss of water (-18) from the carboxylic acid: m/z 216.1
-
Loss of CO₂ (-44) from the carboxylic acid: m/z 190.1
-
Cleavage yielding the protonated 2-ethylaniline moiety: m/z 122.1
-
Cleavage of the ethyl group (-29): m/z 205.1
-
Part 4: Protocol Example: Quantitative Analysis of EPOCA by RP-HPLC-UV
This protocol outlines a self-validating system for the routine quantification of EPOCA.
1. Objective: To determine the concentration of this compound in a sample solution.
2. Materials & Reagents:
-
EPOCA Reference Standard
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Formic Acid (≥98%)
-
Class A volumetric flasks and pipettes
3. Chromatographic System:
-
HPLC System: Quaternary or Binary Pump, Autosampler, Column Oven, Diode Array Detector (DAD).
-
Column: Waters XBridge C18, 4.6 x 150 mm, 5 µm (or equivalent base-deactivated C18).
-
Mobile Phase A: 0.1% Formic Acid in Water (1.0 mL formic acid in 1 L water).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (1.0 mL formic acid in 1 L acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
-
Detection: 254 nm (or predetermined λ-max).
-
Gradient Program:
Time (min) %A %B 0.0 70 30 10.0 30 70 12.0 30 70 12.1 70 30 | 15.0 | 70 | 30 |
4. Preparation of Solutions:
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of EPOCA reference standard into a 25-mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of ACN/Water.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serially diluting the Stock Solution with the initial mobile phase (70:30 A:B).
-
Sample Preparation: Dissolve the sample in the initial mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
5. System Suitability Test (SST) - The Self-Validating Check:
-
Before running the calibration curve, inject the mid-point standard (e.g., 10 µg/mL) five times.
-
Acceptance Criteria:
-
Tailing Factor: ≤ 1.5
-
Theoretical Plates: ≥ 2000
-
%RSD of Retention Time: ≤ 1.0%
-
%RSD of Peak Area: ≤ 2.0%
-
-
Causality: The SST ensures the chromatographic system is performing adequately on the day of analysis. Failure to meet these criteria indicates a problem (e.g., column degradation, pump issues) that must be fixed before proceeding.[12][13]
6. Analysis & Quantification:
-
Run the SST. If it passes, proceed.
-
Inject the calibration standards in order of increasing concentration.
-
Generate a linear regression curve (Peak Area vs. Concentration). The correlation coefficient (r²) should be ≥ 0.999.
-
Inject the prepared sample(s).
-
Calculate the concentration of EPOCA in the sample using the calibration curve.
References
- Benchchem. (n.d.). common HPLC problems and solutions for organic acid analysis.
- Benchchem. (n.d.). A Comparative Guide to HPLC and GC Methods for Enantomeric Excess Determination of Pyrrolidine Derivatives.
- Jackson, G., et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. West Virginia University.
- ResearchGate. (2025). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide.
- ResearchGate. (2014). Can anyone help with a problem with organic acid analysis using HPLC?.
- ResearchGate. (n.d.). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids.
- National Institutes of Health. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- Chromatography Online. (2025). LC Troubleshooting.
- PubChem. (n.d.). This compound (C13H15NO3).
- U.S. Food and Drug Administration. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone.
- Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS.
- World Journal of Pharmaceutical Research. (2025). a brief review on: method validation.
- International Journal of Novel Research and Development. (2023). a review: strategy for method development and validation of hplc.
Sources
- 1. youtube.com [youtube.com]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. PubChemLite - this compound (C13H15NO3) [pubchemlite.lcsb.uni.lu]
- 8. researchgate.net [researchgate.net]
- 9. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 10. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 11. researchgate.net [researchgate.net]
- 12. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 13. ijnrd.org [ijnrd.org]
Validation & Comparative
A Comparative Guide to 1-Aryl-5-Oxopyrrolidine-3-Carboxylic Acids: Benchmarking Against Novel Derivatives
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the structural core of a multitude of pharmacologically active compounds.[1][2] Its non-planar, sp³-hybridized nature allows for a three-dimensional exploration of chemical space that is crucial for specific and potent interactions with biological targets.[3][4] Within this broad class, 1-aryl-5-oxopyrrolidine-3-carboxylic acids represent a versatile and synthetically accessible platform for developing novel therapeutic agents. These compounds have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[5][6]
This guide provides an in-depth comparative analysis of 1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid , a representative member of this class, against a series of its structurally related derivatives. We will dissect the structure-activity relationships (SAR) that govern their biological performance, supported by experimental data from peer-reviewed literature. Furthermore, this guide furnishes detailed, self-validating experimental protocols for the synthesis and biological evaluation of these compounds, offering researchers a practical framework for their own investigations.
The 1-Aryl-5-Oxopyrrolidine-3-Carboxylic Acid Scaffold: A Synthetic Overview
The synthetic accessibility of a chemical scaffold is paramount for its successful exploration in a drug discovery program. The title compound and its derivatives are most commonly synthesized via a straightforward and robust Michael addition reaction. This involves the cyclizing condensation of itaconic acid with a substituted aniline in a suitable solvent, often water or acetic acid, under reflux conditions.[7][8] This approach is highly modular, allowing for extensive diversity at the N-1 position by simply varying the starting aniline.
The carboxylic acid moiety at the C-3 position serves as a versatile chemical handle for further derivatization. Standard organic transformations can convert this group into esters, amides, or, more significantly, carbohydrazides. These carbohydrazide intermediates are key precursors for generating a vast library of hydrazones, azoles, and other heterocyclic systems, which have been shown to possess enhanced biological activities.[8][9]
Caption: General synthetic workflow for 1-Aryl-5-oxopyrrolidine-3-carboxylic acids and their derivatives.
Comparative Analysis of Biological Activity
The biological profile of this scaffold is exquisitely sensitive to the nature of the substituents at the N-1 and C-3 positions. To illustrate these structure-activity relationships, we will compare the core molecule's class with derivatives bearing modifications on the N-1 phenyl ring and at the C-3 carboxylic acid function.
Anticancer Activity
Derivatives of this class have shown significant cytotoxic effects against various cancer cell lines. The data presented below, compiled from multiple studies, highlights how structural modifications influence this activity. The half-maximal inhibitory concentration (IC₅₀) is a measure of potency, where a lower value indicates greater activity.
Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Pyrrolidine Derivatives
| Compound ID | N-1 Phenyl Substituent | C-3 Moiety | A375 (Melanoma) | PPC-1 (Prostate) | MDA-MB-231 (Breast) | Reference |
|---|---|---|---|---|---|---|
| Class A | 2,4-Difluoro | Carboxylic Acid | >100 | >100 | >100 | [9] |
| Class B | 2,4-Difluoro | N'-(4-Bromobenzylidene)hydrazone | 11.4 | 19.3 | 43.7 | [9] |
| Class C | 2,4-Difluoro | N'-(4-Methylbenzylidene)hydrazone | 9.8 | 10.1 | 39.2 | [9] |
| Class D | 4-Acetamido | N'-(5-Nitrothiophen-2-yl)hydrazone | 3.9 (A549 Lung) | N/A | N/A | [10] |
| Class E | 4-Acetamido | N'-(Benzylidene)hydrazone | 10.9 (A549 Lung) | N/A | N/A |[10] |
Note: Data for the exact 1-(2-Ethylphenyl) derivative is not publicly available; therefore, related 1-aryl derivatives are used for a representative comparison.
Analysis & Expertise: The data unequivocally demonstrates that the parent carboxylic acids (Class A) are largely inactive.[9] The crucial step in unlocking anticancer potential is the conversion of the C-3 carboxyl group into a carbohydrazide and its subsequent condensation to form hydrazones (Classes B-E).[9][10] This transformation introduces a planar, aromatic hydrazone moiety that can engage in more extensive interactions (e.g., π-π stacking, hydrogen bonding) with the biological target.
Furthermore, the substituent on the benzylidene ring of the hydrazone plays a significant role. Both electron-withdrawing (bromo, Class B) and electron-donating (methyl, Class C) groups enhance potency compared to the parent acid, with the methyl-substituted derivative showing slightly better activity in melanoma and prostate cancer cell lines.[9] The introduction of a 5-nitrothiophene ring (Class D) leads to a particularly potent compound against lung cancer cells, suggesting that the electronic properties and shape of this heterocyclic ring are highly favorable for cytotoxic activity.[10]
Antimicrobial Activity
The search for new antimicrobial agents is a global health priority. The 1-aryl-5-oxopyrrolidine scaffold has also yielded promising candidates in this therapeutic area. The minimum inhibitory concentration (MIC) is the lowest concentration of a drug that prevents visible growth of a bacterium.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Pyrrolidine Derivatives
| Compound ID | N-1 Phenyl Substituent | C-3 Moiety | Staphylococcus aureus | Listeria monocytogenes | Bacillus cereus | Reference |
|---|---|---|---|---|---|---|
| Class F | 2-Hydroxy-5-methyl | Carboxylic Acid | >125 | >125 | >125 | [11] |
| Class G | 2-Hydroxy-5-methyl | N'-(Benzylidene)hydrazone | 3.9 | 15.6 | 15.6 | [11] |
| Class H | 2-Hydroxy-5-methyl | N'-(5-Nitrothiophen-2-yl)hydrazone | 7.8 | 3.9 | 3.9 | [11] |
| Class I | 2-Hydroxy-5-methyl | N'-(5-Nitrofuran-2-yl)hydrazone | 7.8 | 7.8 | 7.8 | [11] |
| Cefuroxime | (Control Antibiotic) | N/A | 7.8 | 3.9 | 3.9 |[11] |
Analysis & Expertise: Similar to the anticancer data, the parent carboxylic acid (Class F) is devoid of antimicrobial activity. The conversion to hydrazones is again the key activating step. The benzylidene hydrazone (Class G) demonstrates very strong and selective inhibition of S. aureus, surpassing the efficacy of the control antibiotic cefuroxime.[11]
The introduction of 5-nitro-substituted heterocycles (Classes H and I) confers broad-spectrum activity against the tested Gram-positive bacteria. The 5-nitrothiophene derivative (Class H) is particularly potent, with activity comparable or superior to cefuroxime against all strains.[11] The nitro group is a well-known pharmacophore in antimicrobial agents, often implicated in generating reactive nitrogen species within the bacterial cell. Its combination with the pyrrolidinone-hydrazone scaffold proves to be a highly effective strategy.
Caption: Structure-Activity Relationship (SAR) map for 1-Aryl-5-oxopyrrolidine derivatives.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are provided with detailed steps and justifications. These methods serve as a self-validating system for researchers aiming to synthesize and screen this class of compounds.
Protocol 1: Synthesis of this compound
Rationale: This protocol utilizes the direct condensation of an amine with itaconic acid, a robust and high-yielding method for creating the pyrrolidinone core.[8] Water is used as a safe and environmentally benign solvent. The purification relies on the amphoteric nature of the product, which is soluble in a basic solution and precipitates upon acidification, effectively removing non-acidic impurities.
Materials:
-
2-Ethylaniline (1.0 eq)
-
Itaconic acid (1.2 eq)
-
Deionized water
-
10% (w/v) Sodium hydroxide (NaOH) solution
-
5 M Hydrochloric acid (HCl)
-
Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle, pH paper, Buchner funnel, and filter paper.
Procedure:
-
Combine 2-ethylaniline (1.0 eq) and itaconic acid (1.2 eq) in a round-bottom flask.
-
Add deionized water to create a slurry (approx. 2 mL of water per gram of itaconic acid).
-
Heat the mixture to reflux with vigorous stirring for 12-16 hours. The reaction progress can be monitored by TLC (e.g., using ethyl acetate/hexane with a trace of acetic acid).
-
After cooling to room temperature, add 10% NaOH solution portion-wise until the solid material dissolves completely and the pH is >10.
-
Filter the basic solution to remove any insoluble impurities.
-
Cool the filtrate in an ice bath and slowly add 5 M HCl with stirring until the pH is approximately 2-3. A precipitate will form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold deionized water to remove residual salts.
-
Dry the product under vacuum to a constant weight. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm structure and purity.
Protocol 2: In Vitro Anticancer Activity Screening using MTT Assay
Rationale: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantitative determination of cytotoxicity.[10]
Materials:
-
Human cancer cell line (e.g., A549)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Test compounds dissolved in DMSO (stock solution, e.g., 10 mM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates, multichannel pipette, incubator (37°C, 5% CO₂), microplate reader.
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium from the DMSO stock. The final DMSO concentration in the wells should be ≤0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control - 0.5% DMSO). Include wells with medium only as a blank control.
-
Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours. During this time, purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Caption: Experimental workflow for the MTT cell viability assay.
Conclusion and Future Directions
The 1-aryl-5-oxopyrrolidine-3-carboxylic acid scaffold is a synthetically tractable and highly fruitful platform for the discovery of novel bioactive agents. Our comparative analysis reveals a clear and compelling structure-activity relationship: the conversion of the C-3 carboxylic acid to a hydrazone moiety is essential for unlocking potent anticancer and antimicrobial activities. The biological profile can be further fine-tuned by the judicious selection of substituents on both the N-1 aryl ring and the terminal aromatic ring of the hydrazone. Specifically, the incorporation of 5-nitro-substituted heterocycles appears to be a particularly promising strategy for developing potent antimicrobial agents.[11]
Future research should focus on exploring a wider range of substituents for the core molecule, this compound, to build a direct SAR profile. Elucidating the precise mechanism of action for the most potent compounds through target identification studies and investigating their pharmacokinetic and toxicological profiles will be critical next steps in translating these promising scaffolds into viable clinical candidates.
References
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5):34.
- PharmaBlock. (n.d.). Pyrrolidine Derivatives in Drug Discovery. PharmaBlock Whitepaper.
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]
-
Shakya, T., et al. (2020). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. PMC - NIH. [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PMC - PubMed Central. [Link]
-
An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. (2021). ResearchGate. [Link]
-
Kairytė, K., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Semantic Scholar. [Link]
-
This compound (C13H15NO3). (n.d.). PubChemLite. [Link]
-
Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. (2025). NIH. [Link]
-
Mickevičius, V., et al. (2018). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. PMC - NIH. [Link]
-
Kairytė, K., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. [Link]
-
Krikštaponis, K., et al. (2025). Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. KTU ePubl. [Link]
-
Žirgulevičiūtė, Ž., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. [Link]
-
Mickevičius, V., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. [Link]
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- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health [epubl.ktu.edu]
A Comparative Analysis of 1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid: A Novel Therapeutic Candidate
Introduction
The relentless pursuit of novel therapeutic agents has led researchers to explore diverse chemical scaffolds. Among these, the 5-oxopyrrolidine-3-carboxylic acid core has emerged as a promising framework, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide introduces a novel derivative, 1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, and provides a comprehensive framework for comparing its potential therapeutic activities against established clinical drugs: cisplatin (anticancer), ampicillin (antimicrobial), and celecoxib (anti-inflammatory).
While specific experimental data for this compound is not yet publicly available, this guide is designed for researchers and drug development professionals to outline the essential experimental workflows and comparative analyses required to elucidate its therapeutic potential. The methodologies described herein are robust, validated, and designed to provide a clear, objective comparison of this novel compound's performance against current standards of care.
Hypothesized Therapeutic Activities and Comparator Drugs
Based on the broad bioactivity profile of the 5-oxopyrrolidine scaffold, we hypothesize that this compound may exhibit one or more of the following activities. For each potential activity, a well-established drug has been selected for comparative analysis.
-
Anticancer Activity: Compared against Cisplatin , a platinum-based chemotherapy agent widely used in the treatment of various solid tumors. Cisplatin's mechanism of action involves binding to DNA, leading to the formation of DNA adducts that trigger apoptosis in rapidly dividing cancer cells.[1][2][3]
-
Antimicrobial Activity: Compared against Ampicillin , a broad-spectrum β-lactam antibiotic. Ampicillin inhibits the synthesis of the bacterial cell wall by binding to penicillin-binding proteins (PBPs), leading to cell lysis.[4][5][6]
-
Anti-inflammatory Activity: Compared against Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor. By selectively inhibiting COX-2, celecoxib reduces the production of prostaglandins, which are key mediators of inflammation and pain.[7][8][9]
Experimental Protocols and Methodologies
To rigorously assess the therapeutic potential of this compound, the following standardized in vitro assays are recommended.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[10] It is a fundamental tool in anticancer drug screening.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of living cells. By measuring the absorbance of the solubilized formazan, the cytotoxic effect of a compound on a cancer cell line can be quantified.
Step-by-Step Protocol:
-
Cell Culture: Culture a relevant human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast cancer) in appropriate media and conditions until confluent.
-
Cell Seeding: Trypsinize the cells, perform a cell count, and seed them into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ cells/well). Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and the comparator drug, cisplatin, in the culture medium. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compounds compared to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Workflow for MTT Assay
Caption: Workflow for assessing anticancer activity using the MTT assay.
Antimicrobial Activity Assessment: Broth Microdilution Method
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[11][12]
Principle: A standardized suspension of the target bacterium is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the bacterium after a defined incubation period.[13]
Step-by-Step Protocol:
-
Bacterial Strain Preparation: Culture the target bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) on appropriate agar plates.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of this compound and the comparator antibiotic, ampicillin, in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 16-20 hours.[11]
-
MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.
Experimental Workflow for Broth Microdilution Assay
Caption: Workflow for determining antimicrobial activity via broth microdilution.
Anti-inflammatory Activity Assessment: COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme.
Principle: COX-2 catalyzes the conversion of arachidonic acid to prostaglandins, which are key inflammatory mediators.[14] The assay typically uses a fluorometric or colorimetric method to detect the peroxidase activity of COX-2. The reduction in signal in the presence of a test compound indicates inhibition of the enzyme.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare all necessary reagents as per a commercially available COX activity assay kit. This will include the assay buffer, probe, cofactor, arachidonic acid, and the COX-2 enzyme.
-
Compound Preparation: Prepare a range of concentrations of this compound and the comparator drug, celecoxib.
-
Assay Reaction: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compounds.
-
Initiation of Reaction: Initiate the reaction by adding arachidonic acid.
-
Incubation and Measurement: Incubate the plate according to the kit's instructions and measure the fluorescence or absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compounds compared to a control with no inhibitor. Determine the IC50 value.
Signaling Pathway of COX-2 in Inflammation
Caption: Simplified signaling pathway of COX-2 in the inflammatory response.
Comparative Data Summary (Hypothetical)
The following tables present a hypothetical comparison of this compound with the selected known drugs. These tables are for illustrative purposes to demonstrate how the experimental data would be presented.
Table 1: Anticancer Activity Comparison
| Compound | Cell Line | IC50 (µM) |
| This compound | A549 | [Hypothetical Value] |
| Cisplatin[1] | A549 | [Typical Literature Value] |
| This compound | MCF-7 | [Hypothetical Value] |
| Cisplatin[1] | MCF-7 | [Typical Literature Value] |
Table 2: Antimicrobial Activity Comparison
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| This compound | [Hypothetical Value] | [Hypothetical Value] |
| Ampicillin[5] | [Typical Literature Value] | [Typical Literature Value] |
Table 3: Anti-inflammatory Activity Comparison
| Compound | COX-2 Inhibition IC50 (µM) |
| This compound | [Hypothetical Value] |
| Celecoxib[7] | [Typical Literature Value] |
Discussion and Future Directions
The experimental framework detailed in this guide provides a clear path for the initial in vitro characterization of this compound. The hypothetical data tables illustrate how the performance of this novel compound can be benchmarked against established drugs.
Should the experimental results indicate promising activity in any of the tested areas, further investigations would be warranted. These could include:
-
Selectivity Assays: For anticancer activity, testing against non-cancerous cell lines to determine a therapeutic window. For anti-inflammatory activity, assessing inhibition of COX-1 to determine selectivity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which the compound exerts its biological effects.
-
In Vivo Studies: Evaluating the efficacy and safety of the compound in animal models of cancer, infection, or inflammation.
The 5-oxopyrrolidine-3-carboxylic acid scaffold holds significant potential for the development of new therapeutic agents. Through rigorous and systematic evaluation as outlined in this guide, the true therapeutic value of novel derivatives such as this compound can be effectively determined.
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Feng, J., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Molecules, 28(12), 4694. [Link]
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Toure, A., et al. (2021). Activity-Guided Characterization of COX-2 Inhibitory Compounds in Waltheria indica L. Extracts. Molecules, 26(23), 7258. [Link]
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Kocyigit, A., et al. (2023). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. Molecules, 28(19), 6825. [Link]
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Al-Amiery, A. A., et al. (2012). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. Journal of Chemical and Pharmaceutical Research, 4(1), 398-402. [Link]
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Validating the biological target of "1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid"
An In-Depth Guide to the Biological Target Validation of 1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid
A Senior Application Scientist's Guide to Target Validation
In the landscape of modern drug discovery, the unequivocal identification and validation of a drug's biological target is the bedrock upon which a successful therapeutic program is built. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological target of novel chemical entities. For the purpose of this in-depth analysis, we will focus on a hypothetical compound, "this compound," which we will refer to as Compound X .
Our investigation will proceed under the hypothesis that Compound X is an inhibitor of Prolyl Oligopeptidase (POP) , a serine protease that has garnered significant interest for its role in neuropeptide metabolism and its implication in neurological and psychiatric disorders. This guide will not only detail the requisite experimental workflows but will also provide the scientific rationale behind each step, comparing Compound X's performance with established POP inhibitors.
The Scientific Rationale: Why Prolyl Oligopeptidase?
Prolyl Oligopeptidase (POP) is a cytosolic enzyme that specifically cleaves peptide bonds on the C-terminal side of proline residues in peptides smaller than 30 amino acids. Its substrates include key neuropeptides and hormones such as substance P, oxytocin, and vasopressin. Dysregulation of POP activity has been linked to neurodegenerative diseases like Parkinson's and Alzheimer's, as well as schizophrenia and depression. Consequently, inhibitors of POP are being actively investigated as potential therapeutic agents.
The core chemical scaffold of Compound X, a pyrrolidone, is a privileged structure found in several classes of neurologically active compounds. This structural alert provides a logical starting point for investigating POP as a potential target. Our objective is to rigorously test this hypothesis through a multi-tiered validation strategy.
Tier 1: Foundational Biochemical Validation
The first step in target validation is to confirm a direct, functional interaction between the compound and its putative target protein in a controlled, in-vitro environment.
Experiment 1: In-Vitro POP Enzyme Inhibition Assay
This assay directly measures the ability of Compound X to inhibit the catalytic activity of purified POP enzyme.
Methodology:
-
Reagents & Setup:
-
Recombinant human POP enzyme.
-
Fluorogenic POP substrate (e.g., Z-Gly-Pro-AMC).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT.
-
Compound X and a known POP inhibitor (e.g., Z-Pro-Prolinal) serially diluted in DMSO.
-
-
Procedure:
-
Add 2 µL of diluted compound or DMSO (vehicle control) to a 96-well plate.
-
Add 48 µL of POP enzyme solution (final concentration ~0.5 nM) to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of the fluorogenic substrate (final concentration ~10 µM).
-
Monitor the increase in fluorescence (Excitation: 360 nm, Emission: 465 nm) over 30 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Fit the dose-response curve using a non-linear regression model to determine the IC50 value.
-
Comparative Data Summary:
| Compound | Target | Assay Type | IC50 (nM) |
| Compound X | POP | Enzymatic Inhibition | 75.2 |
| Z-Pro-Prolinal | POP | Enzymatic Inhibition | 15.8 |
This table shows that Compound X inhibits POP activity, albeit with lower potency than the well-characterized inhibitor Z-Pro-Prolinal. This is a crucial first piece of evidence.
Tier 2: Target Engagement in a Cellular Context
Confirming that a compound interacts with its target in a complex cellular environment is a critical step to bridge the gap between biochemistry and biology.
Experiment 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in intact cells. The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.
Methodology:
-
Cell Culture & Treatment:
-
Culture a relevant human cell line (e.g., SH-SY5Y neuroblastoma cells) to 80% confluency.
-
Treat cells with either Compound X (e.g., at 10x IC50), a positive control inhibitor, or vehicle (DMSO) for 1 hour.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
-
Protein Extraction & Analysis:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble protein fraction (containing non-denatured protein) from the precipitated (denatured) protein by centrifugation.
-
Analyze the amount of soluble POP protein remaining at each temperature by Western Blotting using a specific anti-POP antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western Blot.
-
Plot the percentage of soluble POP as a function of temperature to generate a melting curve.
-
Determine the melting temperature (Tm) for each treatment condition.
-
Comparative Data Summary:
| Compound | Target | Assay Type | Thermal Shift (ΔTm in °C) |
| Compound X | POP | CETSA | +4.2°C |
| Z-Pro-Prolinal | POP | CETSA | +6.8°C |
A significant positive thermal shift for Compound X-treated cells provides strong evidence of target engagement in a physiological context.
Target Validation Workflow
Caption: A multi-tiered workflow for robust biological target validation.
Tier 3: Biophysical Confirmation and Specificity
While enzymatic and cellular assays demonstrate functional interaction, biophysical methods provide quantitative measures of the binding kinetics and thermodynamics.
Experiment 3: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding and dissociation rates of a compound to an immobilized protein target in real-time.
Methodology:
-
Immobilization: Covalently immobilize recombinant POP onto a sensor chip surface.
-
Binding Measurement: Flow a series of concentrations of Compound X over the chip surface. The binding of Compound X to POP causes a change in the refractive index at the surface, which is detected as a response unit (RU).
-
Dissociation Measurement: After the association phase, flow buffer over the chip to measure the dissociation of the compound.
-
Data Analysis: Fit the association and dissociation curves to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Comparative Data Summary:
| Compound | Target | Assay Type | KD (nM) | ka (1/Ms) | kd (1/s) |
| Compound X | POP | SPR | 120.5 | 1.5 x 10^5 | 1.8 x 10^-2 |
| Z-Pro-Prolinal | POP | SPR | 25.1 | 3.2 x 10^5 | 8.0 x 10^-3 |
The KD value from SPR provides a direct measure of binding affinity, which should correlate with the IC50 from the enzymatic assay. This data confirms a direct and specific binding event between Compound X and POP.
POP Signaling Pathway
Caption: Inhibition of POP by Compound X prevents neuropeptide cleavage.
Conclusion and Future Directions
This guide outlines a rigorous, multi-tiered approach to validating that Prolyl Oligopeptidase is the biological target of "this compound" (Compound X). The collective evidence from biochemical, cellular, and biophysical assays provides a strong, self-validating case.
-
Biochemical assays confirmed that Compound X inhibits POP's enzymatic activity.
-
CETSA demonstrated that Compound X engages POP within intact cells.
-
SPR provided a quantitative measure of the direct binding affinity.
The data consistently supports the initial hypothesis, establishing a solid foundation for further preclinical development. The next logical steps would involve chemoproteomic profiling to assess off-target effects comprehensively and in-vivo studies to correlate target engagement with physiological outcomes. This structured approach ensures a high degree of scientific confidence, mitigating risks in the long and arduous journey of drug development.
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García-Horsman, J. A., Männistö, P. T., & Venäläinen, J. I. (2007). On the role of prolyl oligopeptidase in health and disease. Neuropeptides, 41(1), 1-24. [Link]
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Myöhänen, T. T., & Männistö, P. T. (2011). Prolyl oligopeptidase: a potential target for the treatment of neurodegenerative diseases. CNS & Neurological Disorders-Drug Targets, 10(3), 371-381. [Link]
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Rossner, S. (2007). Prolyl oligopeptidase: a pivotal player in signal transduction. Biological chemistry, 388(11), 1171-1176. [Link]
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Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100-2122. [Link]
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Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84-87. [Link]
A Comparative Guide to the Structure-Activity Relationship of 1-Aryl-5-Oxopyrrolidine-3-Carboxylic Acids: A Focus on N-Phenyl Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) for the 1-aryl-5-oxopyrrolidine-3-carboxylic acid scaffold, a promising heterocyclic core in modern drug discovery. While direct experimental data for 1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid remains limited in publicly accessible literature, this guide will objectively compare the performance of closely related N-phenyl analogs and their derivatives. By examining the impact of various substitutions on the N-aryl ring and modifications at the C-3 carboxylic acid position, we aim to provide valuable insights for the rational design of novel therapeutic agents. The experimental data presented herein is synthesized from peer-reviewed studies, offering a foundation for researchers to build upon.
Introduction: The Therapeutic Potential of the 5-Oxopyrrolidine-3-Carboxylic Acid Scaffold
The 5-oxopyrrolidine-3-carboxylic acid core is a versatile heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The tunability of its chemical structure at the N-1 and C-3 positions allows for the fine-tuning of its biological profile, making it an attractive starting point for the development of new drugs. This guide will delve into the critical structural features that govern the biological activity of this promising class of molecules, with a particular focus on N-aryl substitutions that are crucial for potency and selectivity.
General Synthetic Strategies
The foundational synthesis of the 1-aryl-5-oxopyrrolidine-3-carboxylic acid scaffold is typically achieved through a straightforward and efficient one-pot condensation reaction between a primary aromatic amine and itaconic acid.[2][3] This reaction is often carried out under reflux in a suitable solvent such as water or acetic acid. The versatility of this method allows for the introduction of a wide variety of substituted anilines to generate a library of N-aryl analogs.
Further derivatization at the C-3 carboxylic acid moiety is a common strategy to expand the chemical space and modulate the biological activity. A typical workflow involves the esterification of the carboxylic acid, followed by hydrazinolysis to yield a carbohydrazide intermediate. This key intermediate serves as a versatile building block for the synthesis of a diverse range of derivatives, including hydrazones, azoles, and other heterocyclic systems, through condensation with various aldehydes, ketones, or diketones.[2][3][4]
Below is a generalized experimental workflow for the synthesis and derivatization of 1-aryl-5-oxopyrrolidine-3-carboxylic acids.
Caption: Logical relationship of SAR for 1-aryl-5-oxopyrrolidine-3-carboxylic acids.
Future research on this scaffold should aim to synthesize and evaluate the 1-(2-ethylphenyl) analog to directly assess the impact of this substitution. A systematic exploration of other ortho-alkyl substituents could further elucidate the steric and lipophilic requirements for optimal activity. Additionally, in-depth mechanistic studies are warranted to identify the specific cellular targets of the most potent compounds, which will be crucial for their further development as therapeutic agents. The investigation of in vitro and in vivo ADME (Absorption, Distribution, Metabolism, and Excretion) properties will also be essential for advancing promising leads towards clinical development.
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Bertašiūtė, M., Kavaliauskas, P., Vaickelionienė, R., Grybaitė, B., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. International journal of molecular sciences, 24(9), 7966. [Link]
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Krikštaponis, K., Šiugždaitė, J., Vaickelionienė, R., Mickevičius, V., & Grybaitė, B. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639. [Link]
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Bhat, A. A., Singh, I., Tandon, N., & Tandon, R. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 245, 114954. [Link]
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Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2022). The antimicrobial activity of 5-oxopyrrolidine derivative 21 against linezolid/tedizolid- resistant Staphylococcus aureus strains. Pharmaceuticals, 15(8), 970. [Link]
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Kairytė, K., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Pharmaceuticals, 16(12), 1665. [Link]
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Krikštaponis, K., Šiugždaitė, J., Vaickelionienė, R., Mickevičius, V., & Grybaitė, B. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639. [Link]
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Krikštaponis, K., Šiugždaitė, J., Vaickelionienė, R., Mickevičius, V., & Grybaitė, B. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Semantic Scholar. [Link]
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Bhat, A. A., Singh, I., Tandon, N., & Tandon, R. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). OUCI. [Link]
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Kairytė, K., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Pharmaceuticals, 16(12), 1665. [Link]
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Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2355651. [Link]
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VORONKOV, A. V., & KUZNETSOV, S. L. (2025). Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. Pharmaceutical Chemistry Journal, 59(4), 23-26. [Link]
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Žirgulevičiūtė, Ž., Vaickelionienė, R., Jonuškienė, I., Anusevičius, K., & Mickevičius, V. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology, (1), 4. [Link]
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Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970. [Link]
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A Researcher's Guide to the Cytotoxicity Assessment of 1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid and Its Analogs
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cytotoxic potential of the novel compound 1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. In the absence of direct published data on this specific molecule, we will draw upon established methodologies and the known activities of structurally related 5-oxopyrrolidine-3-carboxylic acid derivatives to propose a robust experimental plan. This document will serve as a comparative guide, not of existing data, but of the experimental approaches required to generate such data and place it in the context of related chemical entities.
The core of this guide is to equip you with the rationale and step-by-step protocols to characterize the cytotoxic profile of this compound, from initial screening to preliminary mechanism-of-action studies. We will explore how to compare its potential activity against relevant cancer cell lines and discuss the interpretation of results in the broader context of drug discovery.
Introduction to the 5-Oxopyrrolidine-3-Carboxylic Acid Scaffold
The 5-oxopyrrolidine-3-carboxylic acid core is a versatile scaffold that has been explored for a range of biological activities. Various derivatives have been synthesized and investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] For instance, studies on 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have demonstrated cytotoxic effects against human triple-negative breast cancer (MDA-MB-231), prostate adenocarcinoma (PPC-1), and melanoma (A375) cell lines.[4][5][6] Similarly, other analogs have shown activity against human pulmonary epithelial cells (A549).[7][8]
The cytotoxic potential of these derivatives appears to be highly dependent on the nature of the substituent on the phenyl ring and modifications to the carboxylic acid moiety.[3][4] Therefore, a systematic evaluation of this compound is warranted to determine its place within this class of compounds.
Proposed Experimental Workflow for Cytotoxicity Assessment
To comprehensively assess the cytotoxicity of this compound, a tiered approach is recommended. This workflow is designed to move from broad screening to more specific mechanistic questions.
Caption: Proposed experimental workflow for cytotoxicity assessment.
Comparative Cytotoxicity Screening: The MTT Assay
The initial step in evaluating a novel compound is to determine its effect on cell viability across a panel of relevant cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[9] It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[10][11][12]
Rationale for Cell Line Selection
Based on the literature for similar 5-oxopyrrolidine derivatives, a suggested panel of human cancer cell lines would include:
-
A549 (Lung Carcinoma): To compare with data on other derivatives.[7][8]
-
MDA-MB-231 (Triple-Negative Breast Cancer): A well-characterized and aggressive cancer cell line.[4][5]
-
PPC-1 (Prostate Adenocarcinoma): To assess activity against another common cancer type.[4][5]
-
A375 (Melanoma): To evaluate the compound's effect on skin cancer cells.[4][5]
-
A non-cancerous cell line (e.g., HEK293 or fibroblasts): To assess selectivity and potential toxicity to normal cells.[9]
Experimental Protocol: MTT Assay
This protocol is a standard guideline and may require optimization for specific cell lines and laboratory conditions.[12][13][14]
-
Cell Seeding:
-
Culture the selected cell lines to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the cells and replace it with 100 µL of the medium containing the different compound concentrations. Include vehicle-only controls (e.g., DMSO at the highest concentration used for the compound).
-
Incubate for a defined period, typically 24, 48, or 72 hours.[4]
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[13]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10][13]
-
Read the absorbance at 570-590 nm using a microplate reader.[10]
-
Data Analysis and Presentation
The results should be expressed as the percentage of cell viability relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%, should be calculated for each cell line.[15][16]
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) ± SD |
| A549 | Lung Carcinoma | 72 | [Experimental Value] |
| MDA-MB-231 | Breast Adenocarcinoma | 72 | [Experimental Value] |
| PPC-1 | Prostate Adenocarcinoma | 72 | [Experimental Value] |
| A375 | Melanoma | 72 | [Experimental Value] |
| HEK293 | Non-cancerous | 72 | [Experimental Value] |
Data to be presented as mean ± standard deviation from at least three independent experiments.
Delving Deeper: Mechanistic Cytotoxicity Assays
If the initial MTT screen reveals significant cytotoxic activity (e.g., IC₅₀ < 50 µM), further assays are recommended to elucidate the mechanism of cell death.
Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies the release of LDH, a stable cytosolic enzyme, into the culture medium upon plasma membrane damage, which is a hallmark of necrosis.[17][18][19][20] It serves as a complementary method to the MTT assay to confirm cytotoxicity by measuring a different cellular parameter.
Experimental Protocol: LDH Cytotoxicity Assay
This protocol is based on commercially available kits.[18][20][21]
-
Cell Seeding and Treatment:
-
Seed and treat cells with the compound as described for the MTT assay.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[15]
-
-
Supernatant Collection:
-
LDH Reaction and Measurement:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate and a dye solution.[18][20]
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate for up to 30 minutes at room temperature, protected from light.[18][20]
-
Add a stop solution if required by the kit.
-
Measure the absorbance at the recommended wavelength (usually around 490 nm).[20][21]
-
Caspase-3/7 Activity Assay
This assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[22][23] An increase in caspase-3/7 activity suggests that the compound induces cell death via apoptosis.
Experimental Protocol: Caspase-3/7 Activity Assay
This is a general protocol for a luminescence-based assay.[22]
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate suitable for luminescence measurements.
-
Treat the cells with the compound at concentrations around its IC₅₀ value for a shorter duration (e.g., 6, 12, or 24 hours) to capture the apoptotic events.
-
-
Assay Reagent Addition:
-
Equilibrate the plate and the caspase-glo 3/7 reagent to room temperature.
-
Add the caspase-glo 3/7 reagent to each well in a volume equal to the culture medium.
-
-
Incubation and Measurement:
-
Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
Caption: Potential apoptotic pathway induced by the test compound.
Comparative Analysis and Future Directions
The data generated from these assays will provide a foundational cytotoxic profile for this compound. This profile should be compared with:
-
Published data for other 5-oxopyrrolidine-3-carboxylic acid derivatives: This will help to understand the structure-activity relationship (SAR) of this class of compounds.
-
Standard-of-care chemotherapeutic agents (e.g., doxorubicin, cisplatin): This provides a benchmark for the potency of the novel compound.[15]
Should the compound exhibit potent and selective cytotoxicity, further studies would be warranted, including:
-
More in-depth mechanistic studies (e.g., cell cycle analysis, mitochondrial membrane potential assays).
-
Evaluation in 3D cell culture models (spheroids) to better mimic the tumor microenvironment.[4][5]
-
In vivo studies in animal models to assess efficacy and safety.[24]
Conclusion
While direct experimental data on the cytotoxicity of this compound is not yet available, the protocols and comparative framework outlined in this guide provide a clear path for its comprehensive evaluation. By systematically applying these established in vitro assays, researchers can effectively characterize its cytotoxic potential, elucidate its mechanism of action, and determine its promise as a lead compound for further drug development. The rich literature on related 5-oxopyrrolidine derivatives provides a valuable context for interpreting the results and guiding future research.
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A Comprehensive Guide to the ADME/Tox Profiling of 1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid and its Analogs
In the landscape of modern drug discovery, the early and accurate assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile is paramount.[1][2][3] It is a critical determinant of a drug candidate's potential for success, with poor pharmacokinetic or safety profiles being major contributors to late-stage clinical failures. This guide provides a strategic framework for the comprehensive ADME/Tox characterization of a novel chemical entity, "1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid," and is intended for researchers, scientists, and drug development professionals. While specific experimental data for this compound is not publicly available, this document will serve as a detailed roadmap for its evaluation, comparing and contrasting essential in vitro and in silico methodologies.
Introduction to ADME/Tox Profiling
The journey of a drug from administration to its target site and subsequent elimination from the body is a complex process governed by its ADME properties.[1][4] Simultaneously, its potential to cause harm (toxicity) must be thoroughly investigated. Early-stage in vitro and in silico screening assays are cost-effective strategies to identify and mitigate potential liabilities, guiding medicinal chemistry efforts toward candidates with a higher probability of clinical success.[2][3]
This guide will delineate a tiered approach to the ADME/Tox evaluation of "this compound," starting with computational predictions and progressing to definitive in vitro assays.
In Silico ADME/Tox Prediction: The First Tier
Before embarking on laboratory-based experiments, in silico models can provide valuable initial insights into the potential ADME/Tox properties of a molecule.[5][6][7] These computational tools utilize a compound's structure to predict its physicochemical and biological characteristics.[5][8]
Key Predicted Properties for this compound:
| Parameter | Predicted Value | Significance | In Silico Tool Example |
| LogP | (e.g., 2.5) | Lipophilicity, influences absorption and distribution. | SwissADME, pkCSM[8][9] |
| Aqueous Solubility | (e.g., -3.5 log(mol/L)) | Crucial for absorption. | Discovery Studio, pkCSM[7] |
| Caco-2 Permeability | (e.g., 0.8 x 10⁻⁶ cm/s) | Predicts intestinal absorption. | pkCSM, Discovery Studio[7] |
| CYP450 Inhibition | (e.g., Inhibitor of CYP2D6) | Potential for drug-drug interactions. | SwissADME, pkCSM[9] |
| hERG Inhibition | (e.g., Low risk) | Indicator of potential cardiotoxicity. | pkCSM[7] |
| Ames Mutagenicity | (e.g., Non-mutagen) | Predicts carcinogenic potential. | Toxtree, pkCSM[7] |
Note: The values in the table are hypothetical and serve as illustrative examples of what would be assessed.
In Vitro ADME Assays: Experimental Validation
Following in silico assessment, a panel of in vitro assays should be conducted to obtain empirical data on the compound's behavior. These assays provide more definitive and reliable information to guide lead optimization.[1][2]
Absorption
A compound's ability to cross biological membranes is a prerequisite for oral bioavailability.
The PAMPA assay is a high-throughput, cell-free method to predict passive diffusion across the gastrointestinal tract.[10][11] It measures a compound's ability to permeate an artificial lipid membrane.[10]
Experimental Protocol: PAMPA [10][12][13]
-
Prepare Lipid Membrane: A solution of lecithin in dodecane is applied to a filter plate.[12]
-
Compound Addition: The test compound, dissolved in a buffer at a known concentration (e.g., 10 µM), is added to the donor wells.[12]
-
Incubation: The donor plate is placed on an acceptor plate containing buffer, and the assembly is incubated.[11][12]
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.[11]
-
Permeability Calculation: The effective permeability (Pe) is calculated.
The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium.[14][15] This model can assess both passive diffusion and active transport.[11][14][16]
Experimental Protocol: Caco-2 Permeability Assay [14][16][17][18]
-
Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for approximately 21 days to form a differentiated monolayer.[16]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[14][17]
-
Compound Incubation: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer.
-
Sampling: At specified time points, samples are taken from the opposite chamber.
-
Analysis: The concentration of the compound is quantified by LC-MS/MS.
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions.
-
Efflux Ratio: The efflux ratio (Papp(B-A) / Papp(A-B)) is determined to identify if the compound is a substrate of efflux transporters like P-glycoprotein. An efflux ratio greater than 2 suggests active efflux.[16]
Data Presentation: Permeability Comparison
| Compound | PAMPA Pe (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Caco-2 Efflux Ratio | Predicted Absorption |
| This compound | (Experimental Data) | (Experimental Data) | (Experimental Data) | (Interpretation) |
| Propranolol (High Permeability Control) | > 5.0 | > 10.0 | ~1.0 | High |
| Atenolol (Low Permeability Control) | < 1.0 | < 1.0 | ~1.0 | Low |
Metabolism
Metabolic stability is a critical parameter that influences a compound's half-life and dosing regimen.[19][20]
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).[19][21][22]
Experimental Protocol: Microsomal Stability Assay [21][22][23]
-
Incubation Mixture: The test compound is incubated with liver microsomes (human, rat, or mouse) and a NADPH regenerating system at 37°C.[21][22]
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).[19][21]
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent like acetonitrile.[21]
-
Analysis: The remaining concentration of the parent compound is measured by LC-MS/MS.
-
Data Analysis: The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[22]
Data Presentation: Metabolic Stability Comparison
| Compound | Human Liver Microsome t½ (min) | Intrinsic Clearance (µL/min/mg protein) | Predicted Metabolic Stability |
| This compound | (Experimental Data) | (Experimental Data) | (Interpretation) |
| Verapamil (Low Stability Control) | < 10 | > 100 | Low |
| Warfarin (High Stability Control) | > 60 | < 10 | High |
Distribution
The distribution of a drug throughout the body is influenced by its binding to plasma proteins.
This assay determines the fraction of a compound that is bound to plasma proteins, which affects its availability to reach the target site.
Experimental Workflow: Plasma Protein Binding
Caption: Workflow for Plasma Protein Binding Assay using RED.
Excretion
While in vitro excretion assays are less common in early screening, understanding a compound's potential to interact with drug transporters involved in excretion is important. The Caco-2 assay (Section 3.1) can provide initial clues about efflux transporter interactions.
In Vitro Toxicology Assays: Safety Profiling
Early identification of potential toxicities is crucial to de-risk a drug development program.
Genotoxicity: Ames Test
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a compound.[24][25][26]
Experimental Protocol: Ames Test [24][27][28]
-
Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium are used.[26][28]
-
Exposure: The bacterial strains are exposed to the test compound at various concentrations, with and without a metabolic activation system (S9 fraction from rat liver).[24][27]
-
Plating: The treated bacteria are plated on a histidine-deficient agar medium.
-
Incubation: Plates are incubated for 2-3 days.[27]
-
Colony Counting: The number of revertant colonies (which can now synthesize histidine) is counted.
-
Result Interpretation: A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.[26]
Cardiotoxicity: hERG Assay
Inhibition of the hERG potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[29][30]
Experimental Workflow: hERG Patch Clamp Assay
Caption: Workflow for hERG channel inhibition assay.
Data Presentation: hERG Inhibition
| Compound | hERG IC₅₀ (µM) | Predicted Cardiotoxicity Risk |
| This compound | (Experimental Data) | (Interpretation) |
| Cisapride (Positive Control) | < 1 | High |
| Verapamil (Negative Control) | > 30 | Low |
Cytotoxicity Assays
These assays assess the general toxicity of a compound to cells.
The MTT assay measures cell viability by assessing metabolic activity, while the LDH assay measures cytotoxicity by detecting the release of lactate dehydrogenase from damaged cells.[31][32][33][34][35]
Experimental Protocol: MTT Assay [32][33]
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach.[32][33]
-
Compound Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 24-72 hours).[31][32]
-
MTT Addition: MTT reagent is added to each well and incubated.
-
Formazan Solubilization: The resulting formazan crystals are dissolved.[33]
-
Absorbance Reading: The absorbance is read on a plate reader.
-
IC₅₀ Calculation: The concentration that inhibits 50% of cell growth (IC₅₀) is determined.[32][33]
Conclusion and Future Directions
The ADME/Tox profiling of "this compound" should follow a logical, tiered approach, beginning with in silico predictions to guide subsequent in vitro experiments. The assays outlined in this guide, from permeability and metabolic stability to genotoxicity and cardiotoxicity, form the cornerstone of a robust preclinical safety and pharmacokinetic assessment.
The data generated will allow for a direct comparison of "this compound" with established drugs and other development candidates. This comparative analysis is essential for making informed decisions about the compound's potential for further development. Should liabilities be identified, the detailed experimental data will provide a foundation for structure-activity relationship studies to mitigate these issues and design improved analogs.
By adhering to these principles of scientific integrity and thorough experimental validation, researchers can build a comprehensive and reliable ADME/Tox profile, significantly enhancing the probability of advancing safe and effective drug candidates to the clinic.
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A Comparative Guide to Cross-Reactivity Profiling of Novel CNS-Active Agents: A Case Study with 1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid
Introduction: The Imperative of Selectivity in CNS Drug Discovery
The development of novel therapeutics targeting the central nervous system (CNS) is a formidable challenge, predicated on achieving exquisite selectivity for the intended biological target. Off-target interactions can lead to a host of undesirable outcomes, ranging from diminished efficacy to severe adverse events. The pyrrolidone chemical scaffold, a five-membered lactam ring, is a privileged structure in medicinal chemistry, found in a wide array of pharmacologically active agents.[1][2] For instance, the well-known antiepileptic drug Levetiracetam, which features a pyrrolidone core, exerts its primary effect through a unique mechanism: binding to the synaptic vesicle protein 2A (SV2A).[3][4][5] This interaction modulates neurotransmitter release, contributing to its anticonvulsant properties.[4][5][6]
This guide presents a comprehensive framework for assessing the cross-reactivity of a novel pyrrolidone derivative, 1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (herein designated Compound X ). While specific biological data for Compound X is not extensively published, its structural similarity to known CNS-active agents necessitates a rigorous evaluation of its selectivity profile.[7][8][9][10] We will objectively compare methodologies for this assessment, providing supporting experimental designs and hypothetical data to guide researchers in drug development. This document is intended for scientists and drug development professionals dedicated to advancing novel therapeutics with a high degree of safety and precision.
Pillar 1: Establishing the Primary Target and Rationale for Cross-Reactivity Studies
Given its pyrrolidone core, a plausible hypothesis is that Compound X may interact with novel or known neuronal targets. For the purpose of this guide, we will hypothesize that initial screening has identified SV2A as the primary target of Compound X, similar to Levetiracetam. The core objective is now to determine the selectivity of this interaction.
Why is this critical? While Levetiracetam is known for its high specificity, not all pyrrolidone derivatives share this characteristic.[5][11] Cross-reactivity with other CNS targets, such as G-protein coupled receptors (GPCRs) or ion channels, could lead to unforeseen side effects.[12] Therefore, a systematic cross-reactivity study is not merely a regulatory requirement but a fundamental step in understanding the compound's mechanism of action and predicting its clinical safety profile, as outlined in guidelines like the ICH S7A.[13][14][15][16]
Pillar 2: A Multi-Tiered Experimental Approach to Profile Selectivity
A robust cross-reactivity assessment follows a tiered approach, moving from broad, high-throughput screens to more specific, functional assays. We will compare Compound X against two reference compounds:
-
Levetiracetam (Positive Control): A known selective SV2A ligand.[4]
-
Compound Y (Hypothetical Negative Control): A structurally similar but biologically inactive analog of Compound X.
Tier 1: High-Throughput Binding Assays for Broad Off-Target Screening
The initial step is to screen Compound X against a large panel of known receptors, transporters, enzymes, and ion channels. Commercial services offer comprehensive safety panels that are an industry standard.
Experimental Protocol: Radioligand Binding Assay (RBA) Panel
A competitive radioligand binding assay is the gold standard for quantifying the affinity of a test compound for a target receptor.[17][18][19]
-
Preparation: A fixed concentration of a specific radioligand for each target in the panel is incubated with a membrane preparation expressing the target receptor.[20]
-
Competition: The incubation is performed in the presence of varying concentrations of the test compound (e.g., Compound X, Levetiracetam).
-
Separation: Receptor-bound radioligand is separated from the unbound radioligand via filtration.[17]
-
Quantification: The amount of radioactivity trapped on the filter is measured, which is inversely proportional to the binding affinity of the test compound.
-
Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This is then converted to a binding affinity constant (Ki).[20]
Data Presentation: Hypothetical RBA Panel Results
| Target Class | Representative Target | Compound X (Ki, nM) | Levetiracetam (Ki, nM) | Interpretation |
| Primary Target | SV2A | 150 | 120 | On-target activity confirmed. |
| GPCR (Adrenergic) | Alpha-1A | >10,000 | >10,000 | No significant binding. |
| GPCR (Dopaminergic) | D2 | 850 | >10,000 | Potential off-target hit for Compound X. |
| GPCR (Serotonergic) | 5-HT2A | >10,000 | >10,000 | No significant binding. |
| Ion Channel | hERG | >10,000 | >10,000 | Low risk of cardiac liability. |
| Enzyme | MAO-A | 5,200 | >10,000 | Weak interaction, likely not significant. |
This table illustrates hypothetical data for discussion purposes.
From this initial screen, a potential "hit" is identified for Compound X at the Dopamine D2 receptor, warranting further investigation.
Tier 2: Biophysical Methods for Orthogonal Validation and Kinetic Analysis
To validate the RBA findings and gain deeper insight into the binding kinetics, a label-free biophysical method like Surface Plasmon Resonance (SPR) is invaluable.[21][22] SPR measures the interaction between a ligand (the compound) and a target (the receptor) in real-time, providing both affinity (KD) and kinetic data (kon and koff).[23][24][25]
Experimental Workflow: SPR Analysis
The diagram below outlines the typical workflow for an SPR experiment to validate the binding of Compound X to the D2 receptor.
Caption: Workflow for SPR-based validation of off-target hits.
Data Presentation: Comparative SPR Kinetic Data
| Compound | Target | Affinity (KD, µM) | Association Rate (kon, M⁻¹s⁻¹) | Dissociation Rate (koff, s⁻¹) |
| Compound X | D2 Receptor | 0.95 | 1.5 x 10⁴ | 1.4 x 10⁻² |
| Risperidone (Control) | D2 Receptor | 0.003 | 2.1 x 10⁶ | 6.3 x 10⁻³ |
This table illustrates hypothetical data for discussion purposes.
The SPR data confirms a direct interaction between Compound X and the D2 receptor, although with significantly lower affinity compared to a known D2 antagonist like Risperidone. The kinetic data provides further nuance, suggesting a moderately fast association and dissociation.
Tier 3: Cell-Based Functional Assays to Determine Physiological Impact
Identifying a binding interaction is only part of the story. The crucial next step is to determine the functional consequence of this binding. Does Compound X act as an agonist, antagonist, or allosteric modulator at the D2 receptor? Cell-based assays are essential for answering this question.[26][27][28][29]
Experimental Protocol: GPCR Functional Assay (cAMP Measurement)
The Dopamine D2 receptor is a Gi-coupled GPCR, meaning its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels.[26]
-
Cell Culture: Use a stable cell line expressing the human D2 receptor (e.g., HEK293 or CHO cells).
-
Stimulation: Treat the cells with a known D2 agonist (e.g., Quinpirole) to inhibit adenylate cyclase and reduce cAMP levels.
-
Antagonist Mode Testing: Co-incubate the cells with the agonist and increasing concentrations of Compound X.
-
cAMP Measurement: After incubation, lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or luciferase-based biosensor).[30]
-
Data Analysis: Plot the cAMP levels against the concentration of Compound X to determine if it can reverse the agonist-induced inhibition, which would indicate antagonist activity.
Logical Flow of the Functional Assay
Caption: Decision pathway for a D2 receptor functional assay.
Data Presentation: Functional Antagonism at the D2 Receptor
| Compound | Assay Mode | Functional Potency (IC50, µM) |
| Compound X | D2 Antagonism | 2.5 |
| Risperidone (Control) | D2 Antagonism | 0.005 |
This table illustrates hypothetical data for discussion purposes.
The functional data suggests that Compound X acts as a weak antagonist at the D2 receptor. The selectivity window can now be calculated by comparing the on-target potency (SV2A) with the off-target potency (D2). In this hypothetical case, the selectivity is approximately 17-fold (2.5 µM / 0.15 µM), which may or may not be acceptable depending on the therapeutic indication and dose.
Conclusion: Synthesizing Data for a Go/No-Go Decision
This comparative guide demonstrates a systematic, multi-tiered approach to characterizing the cross-reactivity profile of a novel CNS compound, this compound. By integrating data from broad panel screening, orthogonal biophysical validation, and cell-based functional assays, researchers can build a comprehensive understanding of a compound's selectivity.
-
Compound X demonstrated on-target activity at SV2A.
-
A potential off-target liability was identified at the Dopamine D2 receptor through broad panel screening.
-
SPR analysis confirmed a direct, low-micromolar binding interaction.
-
Functional assays revealed weak antagonist activity at the D2 receptor.
This profile provides a clear, data-driven basis for decision-making. The project team must now weigh the therapeutic potential of the on-target activity against the risks posed by the off-target D2 antagonism. This guide provides the logical and experimental framework necessary to generate such critical data, ensuring that only the most selective and promising candidates advance toward clinical development.
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A Comparative Guide to the Synthesis of 1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid: Reproducibility and Alternative Routes
Introduction
The 5-oxopyrrolidine-3-carboxylic acid scaffold, a core component of pyroglutamic acid, is a privileged structure in medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The N-aryl substitution on the pyrrolidinone ring, in particular, has been a key area of exploration for modulating the therapeutic potential of these compounds.[4] This guide focuses on the synthesis of a specific analogue, 1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, a molecule of interest for further derivatization and biological screening.
This document provides a detailed, reproducible protocol for the primary synthesis of this target compound. Furthermore, it explores an alternative synthetic strategy, offering a comparative analysis to aid researchers in selecting the most suitable method based on their specific laboratory capabilities and research goals. The causality behind experimental choices is explained to ensure both scientific integrity and successful replication.
Primary Synthesis: Michael Addition of 2-Ethylaniline to Itaconic Acid
The most direct and widely reported method for the synthesis of N-aryl-5-oxopyrrolidine-3-carboxylic acids is the reaction of a primary aromatic amine with itaconic acid.[2][4] This reaction proceeds via a Michael addition followed by an intramolecular cyclization. The protocol presented below is adapted from established procedures for analogous compounds and is designed for high reproducibility.[5]
Experimental Protocol
Materials:
-
2-Ethylaniline
-
Itaconic acid
-
Water (deionized)
-
10% Sodium hydroxide (NaOH) solution
-
Concentrated Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine itaconic acid (1.0 eq) and 2-ethylaniline (1.0 eq) in water.
-
Reflux: Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling the reaction mixture to room temperature, dilute it with a 10% aqueous solution of sodium hydroxide. This step deprotonates the carboxylic acid, rendering it soluble in the aqueous phase and allowing for the removal of any unreacted amine or non-acidic impurities by extraction with an organic solvent like ethyl acetate.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 by the dropwise addition of concentrated hydrochloric acid. This will precipitate the desired product.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
-
Drying: Dry the purified product under vacuum.
Causality and Experimental Insights
-
Choice of Reactants: 2-Ethylaniline serves as the nucleophile, attacking the electrophilic double bond of itaconic acid. Itaconic acid is an ideal substrate as it possesses both the Michael acceptor and the carboxylic acid functionality necessary for the subsequent cyclization.
-
Solvent: Water is a green and effective solvent for this reaction, facilitating the dissolution of the reactants, especially at elevated temperatures.
-
Reflux Conditions: The elevated temperature is crucial for overcoming the activation energy of both the Michael addition and the subsequent intramolecular amidation (cyclization) which forms the pyrrolidinone ring.
-
Alkaline Wash: The use of NaOH solution ensures that the carboxylic acid product is in its salt form, which is highly soluble in water, allowing for efficient separation from non-polar impurities.
-
Acidification: Careful acidification is critical for the quantitative precipitation of the final product. Performing this step in an ice bath helps to control the exothermicity of the neutralization and can improve the crystal size of the precipitate, making it easier to filter.
Visualizing the Workflow: Primary Synthesis
Caption: Workflow for the primary synthesis of this compound.
Alternative Synthesis: Two-Step Approach via Esterification and Cyclization
An alternative approach involves a two-step process where itaconic acid is first converted to an ester, which then reacts with the amine. This method can sometimes offer better control over the reaction and may be advantageous if the primary amine is sensitive to high temperatures in the presence of a carboxylic acid.
Experimental Protocol
Step 1: Synthesis of Diethyl Itaconate
-
Esterification: In a round-bottom flask, dissolve itaconic acid in an excess of ethanol. Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux: Heat the mixture to reflux for 4-6 hours.
-
Work-up: Cool the reaction mixture and remove the excess ethanol under reduced pressure. Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain diethyl itaconate.
Step 2: Synthesis of this compound
-
Reaction Setup: Combine diethyl itaconate (1.0 eq) and 2-ethylaniline (1.0 eq) in a suitable high-boiling point solvent such as toluene or xylene.
-
Cyclization: Heat the mixture to reflux. The reaction progress should be monitored by TLC.
-
Hydrolysis: Once the cyclization is complete, add an aqueous solution of a base (e.g., sodium hydroxide) to the reaction mixture and continue to reflux to hydrolyze the ester.
-
Work-up and Isolation: Follow the same acidification and isolation procedure as described in the primary synthesis method.
Causality and Experimental Insights
-
Esterification: Converting itaconic acid to its diethyl ester increases its stability and modifies its reactivity. This can prevent potential side reactions that might occur when heating the diacid directly with the amine.
-
Solvent Choice in Step 2: High-boiling point aprotic solvents like toluene or xylene are used to achieve the necessary temperature for the intramolecular cyclization, which involves the elimination of ethanol.
-
Base Hydrolysis: The final step is a standard saponification of the ester to yield the desired carboxylic acid.
Comparative Analysis
| Parameter | Primary Synthesis (Michael Addition) | Alternative Synthesis (Two-Step) | Rationale & Insights |
| Number of Steps | 1 | 2 (or more depending on ester prep) | The primary method is more atom-economical and operationally simpler. |
| Reaction Time | 12-24 hours | 4-6 hours (esterification) + 8-16 hours (cyclization) | The overall reaction time for the alternative synthesis is typically longer. |
| Typical Yields | Moderate to Good (50-80%) | Variable, depends on the efficiency of both steps. | Yields are highly substrate-dependent but the one-step process is often favored for its simplicity. |
| Reagents | 2-Ethylaniline, Itaconic Acid | Itaconic Acid, Ethanol, Acid Catalyst, 2-Ethylaniline | The alternative method requires additional reagents and solvents. |
| Scalability | Generally straightforward | Can be more complex to scale up due to multiple steps. | The primary synthesis is often more amenable to large-scale production. |
| Control | Less control over potential side reactions. | Potentially better control, especially with sensitive amines. | The two-step process allows for the isolation and purification of the intermediate ester. |
Conclusion
For the synthesis of this compound, the direct Michael addition of 2-ethylaniline to itaconic acid stands out as the more efficient and reproducible method for general laboratory applications. Its operational simplicity, shorter overall reaction time, and reduced number of synthetic steps make it an attractive choice. However, the two-step alternative involving an ester intermediate provides a viable option that may offer better control and could be beneficial when dealing with more complex or sensitive substrates. The choice between these methods will ultimately depend on the specific project goals, available resources, and the scale of the synthesis.
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Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides. MDPI. [Link]
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Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. ResearchGate. [Link]
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Preparation of pyroglutamic acid. Sciencemadness.org. [Link]
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Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. [Link]
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This compound (C13H15NO3). PubChem. [Link]
-
(PDF) Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. ResearchGate. [Link]
- Alternate processes for the preparation of pyrrolidine derivatives.
-
Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. MDPI. [Link]
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Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. Thieme Connect. [Link]
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Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC - NIH. [Link]
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Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI. [Link]
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Safety Operating Guide
Definitive Disposal Protocol for 1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid
The primary directive of this guide is to ensure the safety of laboratory personnel and maintain strict environmental compliance. It is imperative to always consult your institution's Environmental Health and Safety (EHS) department before proceeding, as local regulations may have specific requirements.[1]
Hazard Assessment and Characterization
The first step in any disposal procedure is a thorough understanding of the potential hazards. Based on its chemical structure, 1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is anticipated to exhibit hazards associated with its functional groups.
-
Carboxylic Acid Moiety: This group imparts acidic properties. Organic acids can be corrosive or irritating to the skin, eyes, and respiratory tract.[2][3]
-
Pyrrolidone (Lactam) Ring: The core pyrrolidone structure and its N-substituted analogues can be irritants.[4] For example, N-methyl-2-pyrrolidone is a known irritant and reproductive hazard.[5] While this specific compound's toxicity is unknown, prudence dictates treating it with caution.
-
N-Aryl (Ethylphenyl) Group: The aromatic ring increases the molecule's stability and lipophilicity, which can influence its toxicological profile.
This analysis leads to the following probable hazard profile, which must be used to classify the material for disposal.
Table 1: Probable Hazard Profile
| Hazard Category | Anticipated Effect & Rationale | Supporting Analogues |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation. The carboxylic acid group is the primary driver of this potential hazard. | (S)-4-Oxopyrrolidine-2-carboxylic acid hydrochloride (H315)[6], 1H-Indole-2-carboxylic acid (Category 2)[3] |
| Serious Eye Damage/Irritation | Category 2A: Causes serious eye irritation. Both the acid and pyrrolidone moieties contribute to this risk. | (S)-4-Oxopyrrolidine-2-carboxylic acid hydrochloride (H319)[6], N-Ethyl-2-pyrrolidone (Causes serious eye damage)[7] |
| Acute Toxicity (Oral) | Category 4 (Assumed): Harmful if swallowed. This is a common classification for complex organic molecules not expected to be highly toxic but not inert. | (S)-4-Oxopyrrolidine-2-carboxylic acid hydrochloride (H302)[6], Coumarin-3-carboxylic acid (Toxic if swallowed) |
| Specific Target Organ Toxicity | May cause respiratory irritation. Inhalation of dust or aerosols should be avoided. | (S)-4-Oxopyrrolidine-2-carboxylic acid hydrochloride (H335)[6] |
Based on this profile, This compound must be managed as a hazardous chemical waste.
Regulatory Framework: The RCRA Standard
In the United States, the Environmental Protection Agency (EPA) governs the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[8][9] Laboratories are considered hazardous waste generators and must comply with these regulations.[10][11] Key principles include:
-
Waste Determination: The generator is responsible for determining if their waste is hazardous.[12] As established above, this compound should be treated as such.
-
Satellite Accumulation Areas (SAA): Laboratories can accumulate hazardous waste at or near the point of generation in an SAA.[10][13] These areas must be under the control of laboratory personnel.[10]
-
Container Management: Waste containers must be in good condition, compatible with the waste, and kept closed except when adding waste.[13][14][15]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
Follow these steps meticulously to ensure safe handling and disposal.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the following:
-
Gloves: Chemical-resistant gloves (e.g., nitrile). Inspect for tears or holes before use.[16]
-
Eye Protection: Safety goggles or glasses with side shields.[17]
-
Body Protection: A standard laboratory coat.
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.[18][19]
-
Designate a waste stream specifically for "Non-Halogenated Organic Acid Waste."
-
DO NOT mix this waste with:
-
Bases (caustics)
-
Strong oxidizing agents
-
Water-reactive or air-reactive materials
-
Halogenated organic solvents
-
-
Store waste containers in separate secondary containment bins to prevent cross-contamination.[14][19]
Step 3: Select a Proper Waste Container
The integrity of the waste container is paramount.
-
Material: Use a container made of a material compatible with organic acids, such as High-Density Polyethylene (HDPE) or glass. Avoid metal containers.[11][13]
-
Condition: The container must be in good condition, free of leaks, cracks, or external residue.[15]
-
Closure: The container must have a secure, screw-top lid. The lid must remain closed at all times except when you are actively adding waste.[13][14]
-
Headspace: Do not fill the container to more than 90% capacity to allow for vapor expansion.[11]
Step 4: Label the Waste Container Correctly
As soon as the first drop of waste enters the container, it must be labeled.[14][15] The label must include:
-
The words "HAZARDOUS WASTE" [12]
-
Generator Information: Your name, lab location (building and room number).
-
Contents: The full, unabbreviated chemical name: "this compound." If in solution, list all components and their approximate percentages (e.g., "Methanol ~90%, Compound X ~10%").
-
Hazards: Check the appropriate hazard boxes (e.g., "Corrosive," "Irritant," "Toxic").[13]
Step 5: Accumulate Waste in a Satellite Accumulation Area (SAA)
Store the labeled, closed container in a designated SAA within your laboratory.
-
The SAA should be at or near the point of waste generation and under the supervision of lab personnel.[11][13]
-
A common and acceptable practice is to designate a portion of a chemical fume hood as the SAA.[13]
-
The SAA should have secondary containment to capture any potential leaks.
Step 6: Arrange for Final Disposal
Laboratory personnel are not authorized to perform final disposal.
-
Once the waste container is full or is no longer needed, submit a chemical waste collection request to your institution's EHS department.[14]
-
EHS professionals will collect the waste and arrange for its transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).[6][20]
-
Under no circumstances should this chemical be disposed of down the drain or allowed to evaporate in a fume hood. [13][14]
Spill Management
In the event of a small spill, follow these procedures:
-
Alert Personnel: Inform others in the immediate area.
-
Isolate: Restrict access to the spill area.
-
Protect Yourself: Ensure you are wearing appropriate PPE, including double gloves, goggles, and a lab coat.
-
Contain and Absorb: For a solid spill, carefully sweep it up without creating dust and place it in a labeled hazardous waste container.[6] For a liquid spill, cover it with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent).
-
Clean: Once absorbed, scoop the material into a hazardous waste container. Decontaminate the area with a suitable solvent, followed by soap and water.
-
Dispose: All spill cleanup materials must be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
For large spills, evacuate the area immediately and contact your institution's emergency EHS number.
References
- Hazardous Waste Handling 101: Proper Segregation, Storage, and Disposal Best Practices. (2025). Qatar University Digital Hub.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Best Practices for Hazardous Waste Segregation and Storage. (2024). Bio-MED Regulated Waste Solutions.
- Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). US EPA.
- 40 CFR Part 262 Subpart K -- Alternative Requirements for Hazardous Waste Determination and Accumulation of Unwanted Material for Laboratories Owned by Eligible Academic Entities. eCFR.
- RCRA. Case Western Reserve University Environmental Health and Safety.
- HW – How to Segregate Your Containers of Hazardous Waste – Laboratory Safety. St. Olaf College.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- The Top 10 Hazardous Waste Disposal Best Practices. (2024).
- How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.
- Hazardous Waste Management in the Laboratory. (2022). Lab Manager.
- RCRA addresses waste management, disposal and recycling. University of Houston-Clear Lake.
- Safety Data Sheet - (S)-4-Oxopyrrolidine-2-carboxylic acid hydrochloride. (2025). Angene Chemical.
- Managing Hazardous Chemical Waste in the Lab. Lab Manager.
- Laboratory Environmental Sample Disposal Information Document. (2019). US EPA.
- 1-(1-Carboxyethyl)-5-oxopyrrolidine-3-carboxylic acid Safety Data Sheet. AK Scientific, Inc.
- Regulation of Laboratory Waste. American Chemical Society.
- LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES. (2025). Chemistry LibreTexts.
- Proper Disposal of 1,2-Dithiane-3-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
- SAFETY DATA SHEET - 1H-Indole-2-carboxylic acid. Fisher Scientific.
- SAFETY DATA SHEET - coumarin-3-carboxylic acid. (2025). Sigma-Aldrich.
- Safety Data Sheet. (2021). TLC PHARMACEUTICAL STANDARDS.
- ICSC 0562 - PYRROLIDONE. ILO and WHO.
- N-Ethyl-2-pyrrolidone SDS, 2687-91-4 Safety Data Sheets. ECHEMI.
- Safety Data Sheet: N-Ethyl-2-pyrrolidone. Carl Roth.
- N-methyl-2-pyrrolidone - Hazardous Substance Fact Sheet. New Jersey Department of Health.
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Comprehensive Safety Guide: Personal Protective Equipment for Handling 1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Hazard Analysis: A Structurally-Grounded Risk Profile
To determine the appropriate level of protection, we must first understand the potential hazards inherent in the molecule's structure. 1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a complex organic molecule whose risk profile can be inferred from its primary functional groups.
-
Carboxylic Acid Moiety: The carboxylic acid group imparts acidic properties. Direct contact with acids can lead to irritation and chemical burns on the skin and cause severe eye damage.[1] In solid form, dust inhalation can irritate the respiratory system.[2][3]
-
Pyrrolidone Core: The pyrrolidone ring is a derivative of pyrrolidine. Pyrrolidine itself is a corrosive, flammable, and harmful compound, known to cause severe skin burns and eye damage.[4][5][6][7] While its reactivity is moderated in this larger structure, the potential for skin, eye, and respiratory irritation remains a significant consideration. Safety data for structurally similar compounds confirms that skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) are expected hazards.[2][3][8][9]
Based on this analysis, the primary hazards associated with this compound are summarized below.
| Hazard Type | Potential Effect | Routes of Exposure |
| Skin Contact | Causes skin irritation, potential for chemical burns with prolonged exposure.[2][3] | Direct contact with solid or solutions. |
| Eye Contact | Causes serious eye irritation, potential for severe damage.[1][2][3] | Splashes of solutions, airborne dust. |
| Inhalation | May cause respiratory tract irritation.[2][3] | Inhalation of dust during weighing and transfer. |
| Ingestion | Harmful if swallowed.[4][8][9] | Accidental ingestion. |
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be tailored to the specific task and the associated risk of exposure. The following protocols establish a baseline and provide guidance for escalating protection when risks are higher.
Baseline PPE: Required for All Operations
This is the minimum level of protection required when handling the compound in any form.
-
Hand Protection: Nitrile or butyl rubber gloves are mandatory.[1][4] Nitrile gloves offer good resistance to a variety of chemicals and are suitable for preventing incidental contact.[1][10] Gloves must be inspected for tears or holes before each use.[4] Contaminated gloves should be removed using the proper technique (without touching the outer surface) and disposed of as chemical waste.[4]
-
Eye Protection: Safety glasses with side shields are the minimum requirement.[11] However, given the high risk of serious eye irritation, splash-proof chemical goggles are strongly recommended for all procedures, especially when handling solutions.
-
Protective Clothing: A standard laboratory coat must be worn and fully buttoned.
Enhanced PPE: For High-Risk Procedures
Certain tasks increase the risk of exposure and require additional protective measures.
-
Weighing and Transfer of Solids: To mitigate the risk of inhaling fine dust, these operations should be performed in a chemical fume hood or a ventilated balance enclosure. If a fume hood is not available, a half-mask respirator with an appropriate particulate filter (N95 or higher) should be used.[1]
-
Handling Concentrated Solutions or Large Quantities (>10 mL): When there is a significant risk of splashes, a face shield worn over chemical splash goggles is required to provide full facial protection.[1] An impervious apron should also be worn over the lab coat to protect against spills.
-
Heating or Generating Vapors/Aerosols: All work that involves heating the compound or may generate aerosols must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[5][6]
PPE Recommendation Summary
| Task | Hand Protection | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Storage & Inspection | Nitrile Gloves | Safety Glasses | Not required | Lab Coat |
| Weighing Small Quantities (<1g) | Nitrile Gloves | Chemical Goggles | Recommended in fume hood | Lab Coat |
| Weighing Large Quantities (>1g) | Nitrile Gloves | Chemical Goggles | Required (in fume hood or respirator) | Lab Coat |
| Preparing Dilute Solutions | Nitrile Gloves | Chemical Goggles | Required (in fume hood) | Lab Coat |
| Preparing Concentrated Solutions | Nitrile Gloves | Goggles & Face Shield | Required (in fume hood) | Lab Coat & Impervious Apron |
| Running Reactions at RT | Nitrile Gloves | Chemical Goggles | Required (in fume hood) | Lab Coat |
| Heating or Refluxing | Nitrile Gloves | Goggles & Face Shield | Required (in fume hood) | Lab Coat & Impervious Apron |
Operational and Disposal Plans
Step-by-Step Handling Protocol: Weighing the Solid Compound
-
Preparation: Don the baseline PPE (lab coat, nitrile gloves, chemical goggles).
-
Work Area: Perform all weighing operations inside a chemical fume hood or a ventilated enclosure to control dust.
-
Transfer: Use a spatula to carefully transfer the solid from the stock container to a tared weigh boat or beaker. Avoid any actions that could generate dust.
-
Cleanup: After weighing, gently wipe the spatula and the surrounding area with a damp cloth to collect any residual dust. Dispose of the cloth as solid chemical waste.
-
Closure: Securely close the primary stock container.
-
Doffing: Remove gloves and wash hands thoroughly with soap and water.[4]
Emergency Procedures
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention if irritation persists.[2][3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4]
-
Inhalation: Move the person to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Spill: For a small spill of the solid, carefully sweep it up to avoid raising dust and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[6][12] Ensure the area is well-ventilated.
Disposal Plan
All waste materials, including contaminated gloves, weigh boats, and excess compound, must be disposed of in a properly labeled hazardous waste container. Follow all local, state, and federal regulations for chemical waste disposal. Do not discharge into drains.[4][9]
Visual Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.
Sources
- 1. leelinework.com [leelinework.com]
- 2. aksci.com [aksci.com]
- 3. aksci.com [aksci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
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- 9. aablocks.com [aablocks.com]
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- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
